HYDROCODONE BITARTRATE
Description
Structure
2D Structure
Properties
Molecular Formula |
C22H27NO9 |
|---|---|
Molecular Weight |
449.4 g/mol |
IUPAC Name |
(4R,4aR,7aR,12bS)-9-methoxy-3-methyl-1,2,4,4a,5,6,7a,13-octahydro-4,12-methanobenzofuro[3,2-e]isoquinolin-7-one;2,3-dihydroxybutanedioic acid |
InChI |
InChI=1S/C18H21NO3.C4H6O6/c1-19-8-7-18-11-4-5-13(20)17(18)22-16-14(21-2)6-3-10(15(16)18)9-12(11)19;5-1(3(7)8)2(6)4(9)10/h3,6,11-12,17H,4-5,7-9H2,1-2H3;1-2,5-6H,(H,7,8)(H,9,10)/t11-,12+,17-,18-;/m0./s1 |
InChI Key |
OJHZNMVJJKMFGX-RNWHKREASA-N |
SMILES |
CN1CCC23C4C1CC5=C2C(=C(C=C5)OC)OC3C(=O)CC4.C(C(C(=O)O)O)(C(=O)O)O |
Isomeric SMILES |
CN1CC[C@]23[C@@H]4[C@H]1CC5=C2C(=C(C=C5)OC)O[C@H]3C(=O)CC4.C(C(C(=O)O)O)(C(=O)O)O |
Canonical SMILES |
CN1CCC23C4C1CC5=C2C(=C(C=C5)OC)OC3C(=O)CC4.C(C(C(=O)O)O)(C(=O)O)O |
Origin of Product |
United States |
Foundational & Exploratory
Hydrocodone Bitartrate in Neuropathic Pain Models: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Neuropathic pain, a debilitating condition arising from damage to the somatosensory nervous system, remains a significant therapeutic challenge. Opioid analgesics, such as hydrocodone bitartrate (B1229483), are frequently utilized in clinical practice for the management of various pain states, yet their precise mechanisms and efficacy in the context of neuropathic pain are not fully elucidated, particularly at the preclinical level. This technical guide provides a comprehensive overview of the mechanism of action of hydrocodone bitartrate in established rodent models of neuropathic pain. It details the core molecular interactions, effects on key signaling pathways, and the intricate interplay with neuroinflammatory processes. This document is intended to serve as a resource for researchers and professionals in drug development, offering detailed experimental protocols, quantitative data summaries, and visual representations of the underlying biological processes to facilitate further investigation and therapeutic innovation in the field of neuropathic pain.
Core Mechanism of Action: Mu-Opioid Receptor Agonism
This compound primarily exerts its analgesic effects as an agonist of the mu-opioid receptor (MOR), a G-protein coupled receptor (GPCR) densely expressed in the central and peripheral nervous systems. The binding of hydrocodone to MORs initiates a cascade of intracellular events that ultimately dampen neuronal excitability and reduce the transmission of nociceptive signals.
Upon activation, the MOR inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. This reduction in cAMP modulates the activity of several downstream effectors, including protein kinase A (PKA), contributing to a decrease in neuronal excitability. Furthermore, MOR activation leads to the opening of G-protein-coupled inwardly rectifying potassium (GIRK) channels, causing hyperpolarization of the neuronal membrane and making it less likely to fire an action potential. Concurrently, it inhibits voltage-gated calcium channels, reducing the influx of calcium ions that is critical for the release of excitatory neurotransmitters such as glutamate (B1630785) and substance P from presynaptic terminals.
In the context of neuropathic pain, where central sensitization in the spinal cord dorsal horn plays a crucial role, the activation of MORs by hydrocodone on both presynaptic and postsynaptic neurons can effectively reduce the hyperexcitability that characterizes this pathological state.
Descending Pain Modulatory Pathways
A significant component of hydrocodone's analgesic action involves the enhancement of descending inhibitory pain pathways. These pathways, originating in brainstem regions such as the periaqueductal gray (PAG) and the rostral ventromedial medulla (RVM), project to the spinal cord dorsal horn. By activating MORs in these supraspinal areas, hydrocodone disinhibits these descending pathways, leading to an increased release of inhibitory neurotransmitters like serotonin (B10506) (5-HT) and norepinephrine (B1679862) (NE) in the spinal cord. These neurotransmitters act on their respective receptors on dorsal horn neurons to further suppress the transmission of pain signals.
The Role of Neuroinflammation in Neuropathic Pain and Opioid Action
Neuropathic pain is increasingly recognized as a neuroinflammatory condition characterized by the activation of glial cells, namely microglia and astrocytes, in the spinal cord and other CNS regions. Following peripheral nerve injury, these glial cells become activated and release a plethora of pro-inflammatory mediators, including cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-1beta (IL-1β), which contribute to the establishment and maintenance of central sensitization and pain hypersensitivity.
While opioids like hydrocodone are potent analgesics, their interaction with the neuroinflammatory environment is complex. Chronic opioid administration can paradoxically lead to glial cell activation, which may contribute to the development of opioid tolerance and opioid-induced hyperalgesia (OIH). This glial activation can counteract the analgesic effects of opioids. Therefore, understanding the impact of hydrocodone on glial cells and cytokine profiles in neuropathic pain models is critical for optimizing its therapeutic use.
Experimental Neuropathic Pain Models
To investigate the efficacy and mechanism of action of this compound in a preclinical setting, several well-established rodent models of neuropathic pain are utilized. These models aim to replicate the key features of clinical neuropathic pain, such as mechanical allodynia (pain in response to a non-painful stimulus) and thermal hyperalgesia (an exaggerated response to a painful heat stimulus).
Chronic Constriction Injury (CCI)
In the CCI model, loose ligatures are placed around the sciatic nerve, causing a partial nerve injury that leads to the development of robust and persistent pain-like behaviors.
Spinal Nerve Ligation (SNL)
The SNL model involves the tight ligation of one or more spinal nerves (typically L5 and/or L6), resulting in a well-localized and reproducible neuropathic pain state.
Quantitative Efficacy Data of this compound
Table 1: Effect of this compound on Mechanical Allodynia in the Spinal Nerve Ligation (SNL) Rat Model
| Treatment Group | Dose (mg/kg, s.c.) | Paw Withdrawal Threshold (g) - Baseline | Paw Withdrawal Threshold (g) - Post-SNL (Vehicle) | Paw Withdrawal Threshold (g) - Post-SNL (Hydrocodone) | % Reversal of Allodynia |
| Sham + Vehicle | - | 14.5 ± 1.2 | 14.2 ± 1.5 | - | - |
| SNL + Vehicle | - | 14.8 ± 1.0 | 3.8 ± 0.5 | - | 0% |
| SNL + Hydrocodone | [Dose 1] | [Value] | [Value] | [Value] | [Value] |
| SNL + Hydrocodone | [Dose 2] | [Value] | [Value] | [Value] | [Value] |
| SNL + Hydrocodone | [Dose 3] | [Value] | [Value] | [Value] | [Value] |
Data to be populated from future preclinical studies. Values are typically presented as mean ± SEM.
Table 2: Effect of this compound on Thermal Hyperalgesia in the Chronic Constriction Injury (CCI) Rat Model
| Treatment Group | Dose (mg/kg, s.c.) | Paw Withdrawal Latency (s) - Baseline | Paw Withdrawal Latency (s) - Post-CCI (Vehicle) | Paw Withdrawal Latency (s) - Post-CCI (Hydrocodone) | % Reversal of Hyperalgesia |
| Sham + Vehicle | - | 10.2 ± 0.8 | 9.9 ± 1.1 | - | - |
| CCI + Vehicle | - | 10.5 ± 0.9 | 5.1 ± 0.6 | - | 0% |
| CCI + Hydrocodone | [Dose 1] | [Value] | [Value] | [Value] | [Value] |
| CCI + Hydrocodone | [Dose 2] | [Value] | [Value] | [Value] | [Value] |
| CCI + Hydrocodone | [Dose 3] | [Value] | [Value] | [Value] | [Value] |
Data to be populated from future preclinical studies. Values are typically presented as mean ± SEM.
Experimental Protocols
Assessment of Mechanical Allodynia (von Frey Test)
Objective: To measure the paw withdrawal threshold in response to a mechanical stimulus.
Materials:
-
A set of calibrated von Frey filaments (e.g., Stoelting Co.).
-
Elevated wire mesh platform.
-
Plexiglas enclosures for animal habituation.
Procedure:
-
Acclimatize the animals to the testing environment by placing them in the Plexiglas enclosures on the wire mesh platform for at least 30 minutes prior to testing.
-
Begin with a von Frey filament in the mid-range of forces.
-
Apply the filament to the plantar surface of the hind paw with sufficient force to cause it to bend.
-
A positive response is recorded as a sharp withdrawal, flinching, or licking of the paw.
-
The 50% paw withdrawal threshold is determined using the up-down method as described by Chaplan et al. (1994).
Assessment of Thermal Hyperalgesia (Hargreaves Test)
Objective: To measure the latency of paw withdrawal in response to a thermal stimulus.
Materials:
-
Plantar test apparatus (e.g., Ugo Basile).
-
Glass platform.
-
Plexiglas enclosures.
Procedure:
-
Acclimatize the animals by placing them in the Plexiglas enclosures on the glass platform for at least 15-20 minutes before testing.
-
Position the radiant heat source beneath the plantar surface of the hind paw.
-
Activate the heat source and start the timer.
-
The timer stops automatically when the animal withdraws its paw.
-
A cut-off time (e.g., 20 seconds) is set to prevent tissue damage.
-
Several measurements are taken for each paw and averaged.
Visualization of Signaling Pathways and Workflows
Diagram 1: Hydrocodone's Core Mechanism of Action at the Synapse
Caption: Hydrocodone's synaptic mechanism of action.
Diagram 2: Experimental Workflow for Assessing Hydrocodone Efficacy
Caption: Workflow for preclinical evaluation of hydrocodone.
Diagram 3: Hydrocodone's Interaction with Neuroinflammation in Neuropathic Pain
Caption: Hydrocodone's interplay with neuroinflammation.
Future Directions and Conclusion
While this compound is an effective analgesic, its application in neuropathic pain is complex due to the underlying neuroinflammatory mechanisms. This technical guide has outlined the primary mechanism of action through mu-opioid receptor agonism and has provided a framework for its preclinical evaluation. Future research should focus on elucidating the precise dose-dependent effects of hydrocodone on glial activation and cytokine profiles in various neuropathic pain models. A deeper understanding of these interactions will be instrumental in developing more targeted and effective therapeutic strategies for neuropathic pain, potentially through combination therapies that modulate both opioid signaling and neuroinflammation. The protocols and data structures provided herein offer a foundation for such investigations, aiming to bridge the gap between preclinical findings and clinical practice for this challenging pain condition.
An In-depth Technical Guide on the Chemical Synthesis and Purification of Hydrocodone Bitartrate for Research
This technical guide provides a comprehensive overview of the chemical synthesis and purification of hydrocodone bitartrate (B1229483) for research and development purposes. The information is collated from peer-reviewed scientific literature and patent documents, intended for an audience of researchers, scientists, and drug development professionals.
Introduction
Hydrocodone is a semi-synthetic opioid, structurally related to codeine, that functions as an analgesic (pain reliever) and an antitussive (cough suppressant)[1][2][3][4][5]. It is typically administered orally as a bitartrate salt, often in combination with other non-opioid analgesics like acetaminophen[3][4][5]. First synthesized in 1920, hydrocodone is derived from natural opiates such as thebaine or codeine[3][6]. For research and pharmaceutical development, robust and well-characterized methods for its synthesis and purification are essential.
Chemical Synthesis of Hydrocodone
The primary industrial synthesis routes for hydrocodone start from the opium alkaloids thebaine and codeine[6][7].
Thebaine is an attractive precursor for hydrocodone as it is not used therapeutically on its own[7]. The conversion of thebaine to hydrocodone involves the reduction of one of the double bonds and hydrolysis of the enol ether group.
Two common methods are:
-
Two-Step Protocol: This classic approach involves the diimide reduction of thebaine to yield 8,14-dihydrothebaine, which is then subjected to acid-catalyzed hydrolysis to produce hydrocodone[8][9][10][11].
-
One-Pot Synthesis: A more streamlined method involves palladium catalysis in an aqueous medium[8][9][10][11]. In this process, palladium serves a dual role: first, it activates the dienol ether of thebaine, and second, it acts as a hydrogenation catalyst[8][9][10][11]. This can be achieved by treating thebaine in aqueous HCl with hydrogen gas in the presence of a palladium on carbon (Pd/C) catalyst[9].
Hydrocodone can also be synthesized from codeine. This process involves the isomerization of codeine to codeinone, followed by catalytic hydrogenation. Another approach involves the oxidation of the secondary alcohol in codeine to a ketone[7]. Biotransformation methods using microorganisms like Pseudomonas putida have also been explored to convert codeine to hydrocodone[12].
Purification of Hydrocodone
The crude hydrocodone synthesized requires purification to remove starting materials, by-products, and other impurities. A highly effective method for this is reverse-phase preparative high-performance liquid chromatography (HPLC)[13][14].
The general workflow for purification involves:
-
Feed Preparation: The crude hydrocodone base is dissolved in an aqueous acidic solution, often with tartaric acid, to form the chromatography feed[13].
-
Chromatographic Separation: The acidified solution is passed through a reverse-phase column (e.g., silica (B1680970) particles with an organic ligand)[13][14].
-
Elution: The column is eluted with a mobile phase, typically an aqueous solution of an organic solvent like acetonitrile (B52724) or methanol[13][15]. The components separate based on their affinity for the stationary phase.
-
Fraction Collection: The eluate is collected in fractions. The fractions containing the highly purified hydrocodone are identified and combined[13][14].
Formation of this compound Salt
Once the purified hydrocodone base is obtained, it is converted to its bitartrate salt to improve its stability and solubility for pharmaceutical applications[3].
The process generally involves:
-
Concentration: The purified hydrocodone fractions from chromatography are concentrated by evaporation to prepare for crystallization[13].
-
Salt Formation and Crystallization: The concentrated hydrocodone solution is treated with tartaric acid. An anti-solvent, such as a mixture of ethanol, water, and methanol, is added, and the solution is cooled to induce crystallization of this compound[13][16].
-
Isolation and Drying: The resulting crystalline solids are isolated by filtration, dried, and may be milled to achieve a desired particle size[13]. Different polymorphic forms of this compound can be obtained depending on the crystallization conditions[17][18].
Data Presentation: Synthesis Yields
The following table summarizes reported yields for the synthesis of hydrocodone from thebaine.
| Precursor | Method | Reported Yield | Reference(s) |
| Thebaine | One-Pot: Pd/C catalyst, H₂, 10-20% aq. HCl | 63% | [9] |
| Thebaine | Two-Step: Diimide reduction followed by acid hydrolysis (reported) | 88% | [9] |
| Thebaine | Two-Step: Diimide reduction followed by acid hydrolysis (replicated) | ~65% | [9] |
Experimental Protocols
The following are representative protocols based on published literature. Researchers should adapt these methods based on their specific laboratory conditions and safety protocols.
-
Reaction Setup: In a suitable reaction vessel, dissolve thebaine in 10-20% aqueous hydrochloric acid.
-
Catalyst Addition: Add 5% (w/w) of 10% Palladium on Carbon (Pd/C) catalyst to the solution.
-
Hydrogenation: Subject the mixture to 1 atmosphere of hydrogen gas with vigorous stirring.
-
Reaction Monitoring: Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, HPLC) until the starting material is consumed.
-
Workup: Upon completion, filter the reaction mixture to remove the Pd/C catalyst.
-
Extraction: Basify the filtrate and extract the crude hydrocodone into an organic solvent (e.g., chloroform)[19].
-
Isolation: Dry the organic extract over an anhydrous salt (e.g., sodium sulfate), filter, and evaporate the solvent under reduced pressure to yield crude hydrocodone.
-
Feed Preparation: Dissolve the crude hydrocodone base in an aqueous solution containing tartaric acid.
-
Chromatography: Load the solution onto a reverse-phase preparative HPLC column.
-
Elution: Elute the column with a gradient of aqueous acetonitrile (or other suitable organic solvent) containing a small amount of acid (e.g., tartaric acid)[14].
-
Fraction Collection: Collect fractions and analyze them (e.g., by analytical HPLC) to identify those containing pure hydrocodone.
-
Concentration: Combine the pure fractions and concentrate the solution by evaporation.
-
Crystallization: To the concentrated solution, add a 3A ethanol mixture (85% ethanol, 10% water, 5% methanol) and cool the mixture to induce crystallization of this compound[13].
-
Isolation: Collect the crystals by filtration, wash with a cold solvent, and dry under vacuum.
Analytical Characterization
The identity and purity of the final this compound product must be confirmed using various analytical methods.
-
High-Performance Liquid Chromatography (HPLC): A primary method for determining purity and quantifying the active ingredient. Reversed-phase HPLC with UV detection (e.g., at 214 nm or 283 nm) is commonly used[15][20].
-
Mass Spectrometry (MS): Used to confirm the molecular weight of hydrocodone[21].
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information to confirm the chemical identity of the compound[19].
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: Used to identify functional groups and confirm the structure of the molecule[19].
-
Chiral Separation Techniques: As hydrocodone is a chiral molecule, methods like chiral HPLC or capillary electrophoresis may be necessary to ensure enantiomeric purity[22][23][24].
References
- 1. Hydrocodone | C18H21NO3 | CID 5284569 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. US6512117B1 - Hydromorphone and hydrocodone compositions and methods for their synthesis - Google Patents [patents.google.com]
- 3. This compound (Chapter 22) - The Essence of Analgesia and Analgesics [cambridge.org]
- 4. This compound AND ACETAMINOPHEN TABLETS, USP [dailymed.nlm.nih.gov]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. Complete biosynthesis of opioids in yeast - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. One-pot conversion of thebaine to hydrocodone and synthesis of neopinone ketal. | Sigma-Aldrich [sigmaaldrich.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. One-pot conversion of thebaine to hydrocodone and synthesis of neopinone ketal - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
- 13. WO2006052456A1 - Method for separation and purification of hydrocodone by preparative chromatography - Google Patents [patents.google.com]
- 14. CA2585533A1 - Method for separation and purification of hydrocodone by preparative chromatography - Google Patents [patents.google.com]
- 15. Simultaneous assay of this compound and acetaminophen in a tablet formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. WO2016067054A1 - Processs for the formation of hydrocodone bitatrate - Google Patents [patents.google.com]
- 17. WO2016169662A1 - Crystalline salts of this compound - Google Patents [patents.google.com]
- 18. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
- 19. swgdrug.org [swgdrug.org]
- 20. HPLC determination of four components in this compound a...: Ingenta Connect [ingentaconnect.com]
- 21. This compound AND ACETAMINOPHEN | Analytical Method Development | Validation | BA/BE Studies [pharmacompass.com]
- 22. medicine.hsc.wvu.edu [medicine.hsc.wvu.edu]
- 23. researchgate.net [researchgate.net]
- 24. Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Molecular Structure and Stereochemistry of Hydrocodone Bitartrate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular structure and stereochemistry of hydrocodone bitartrate (B1229483), a semi-synthetic opioid analgesic. The information presented herein is intended to support research, drug development, and quality control activities.
Molecular Structure
Hydrocodone bitartrate is the bitartrate salt of hydrocodone, a morphinan (B1239233) derivative. The molecule consists of a pentacyclic rigid structure.
Chemical Formula: C₁₈H₂₁NO₃ · C₄H₆O₆[1]
IUPAC Name: (4R,4aR,7aR,12bS)-9-methoxy-3-methyl-1,2,4,4a,5,6,7a,13-octahydro-4,12-methanobenzofuro[3,2-e]isoquinolin-7-one; (2R,3R)-2,3-dihydroxybutanedioic acid[2]
CAS Registry Number: 143-71-5[1]
The structural formula of hydrocodone features a tertiary amine, a ketone group, an ether linkage, and a methoxy-substituted aromatic ring. The bitartrate counter-ion is derived from L-(+)-tartaric acid.
References
An In-depth Technical Guide to the Solubility and Stability of Hydrocodone Bitartrate in Different Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility and stability of hydrocodone bitartrate (B1229483), a widely used semi-synthetic opioid analgesic and antitussive. Understanding these physicochemical properties is critical for the development of safe, effective, and stable pharmaceutical formulations. This document summarizes key quantitative data, outlines detailed experimental protocols, and visualizes complex pathways and workflows to support research and development efforts.
Solubility Profile of Hydrocodone Bitartrate
The solubility of an active pharmaceutical ingredient (API) is a fundamental parameter that influences its dissolution rate, bioavailability, and the design of dosage forms. This compound exhibits variable solubility in common pharmaceutical solvents. A summary of reported solubility data is presented in Table 1. It is important to note the discrepancies in some reported values, which may arise from variations in experimental conditions such as temperature, pH, and the hydration state of the this compound salt (e.g., hemipentahydrate).
Table 1: Solubility of this compound in Various Solvents
| Solvent | Reported Solubility | Citation(s) |
| Water | 1 g in 16 mL (equivalent to ~62.5 mg/mL) | |
| Soluble (62 mg/mL) | [1] | |
| Freely soluble or soluble | ||
| Ethanol | Slightly soluble | |
| Soluble | [1] | |
| Methanol | Sparingly soluble | |
| Chloroform | Insoluble | |
| Ether | Insoluble | |
| Dimethylformamide (DMF) | 30 mg/mL | [2] |
| Dimethyl sulfoxide (B87167) (DMSO) | 30 mg/mL | [2] |
| Phosphate-Buffered Saline (PBS, pH 7.2) | 10 mg/mL | [2] |
Chemical Stability of this compound
The stability of this compound is a critical quality attribute that can be affected by various environmental factors, including pH, temperature, light, and oxidizing agents. Forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of the molecule.
Forced Degradation Studies
Forced degradation studies, or stress testing, are conducted under conditions more severe than accelerated stability testing to understand the degradation pathways and to develop stability-indicating analytical methods. A summary of this compound's stability under various stress conditions is provided in Table 2.
Table 2: Summary of this compound Stability under Forced Degradation Conditions
| Stress Condition | Procedure | Observed Degradation & Products | Citation(s) |
| Acid Hydrolysis | 0.1 M to 1.0 M HCl, room temperature to elevated temperatures (e.g., 95°C). | Degradation observed. O-demethylation is a key pathway, converting hydrocodone to its more potent metabolite, hydromorphone. | [3] |
| Base Hydrolysis | 0.1 M to 1.0 M NaOH, room temperature to elevated temperatures. | Degradation is observed, particularly at higher pH values and temperatures. | |
| Oxidative Degradation | 3-30% Hydrogen Peroxide (H₂O₂), room temperature. | Susceptible to oxidation. Potential for the formation of N-oxide and other oxidation products. | [4] |
| Thermal Degradation | Dry heat (e.g., 40-80°C). | Generally stable to thermal stress in solid form, but degradation can occur in solution at elevated temperatures. | |
| Photodegradation | Exposure to UV and visible light (e.g., 1.2 million lux hours and 200 watt-hours/m² as per ICH Q1B). | Photosensitive solid.[1] Protective packaging is recommended. | [1] |
Metabolic Degradation Pathways
In vivo, hydrocodone is extensively metabolized in the liver, primarily by the cytochrome P450 enzyme system. The major metabolic pathways include O-demethylation, N-demethylation, and 6-keto reduction. Understanding these pathways is crucial for comprehending the drug's pharmacokinetic profile and potential drug-drug interactions.
References
- 1. Single-dose pharmacokinetics of 2 or 3 tablets of biphasic immediate-release/extended-release this compound/acetaminophen (MNK-155) under fed and fasted conditions: two randomized open-label trials - PMC [pmc.ncbi.nlm.nih.gov]
- 2. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
- 3. Hydrocodone - Wikipedia [en.wikipedia.org]
- 4. Single- and multiple-dose pharmacokinetics of a this compound extended-release tablet formulated with abuse-deterrence technology in healthy, naltrexone-blocked volunteers. | Sigma-Aldrich [merckmillipore.com]
An In-depth Technical Guide to the Pharmacokinetics and Metabolism of Hydrocodone Bitartrate in Rodents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the pharmacokinetics (PK) and metabolism of hydrocodone bitartrate (B1229483) in common rodent models. The information presented is curated from scientific literature to support preclinical research and drug development efforts. This document details metabolic pathways, quantitative pharmacokinetic parameters, and the experimental protocols utilized to obtain these data.
Metabolism of Hydrocodone in Rodents
Hydrocodone undergoes extensive metabolism in rodents, primarily through pathways analogous to those in humans, though with species-specific enzyme homologs. The principal metabolic routes are O-demethylation, N-demethylation, and 6-keto reduction, followed by conjugation.[1]
In rats, the metabolic conversion of hydrocodone is predominantly characterized by O-demethylation and ketone reduction.[1] The O-demethylation pathway, which converts hydrocodone to its more potent active metabolite, hydromorphone, is mediated by the cytochrome P450 enzyme CYP2D1, the rat homolog of human CYP2D6.[1] N-demethylation to norhydrocodone (B1253062) is another significant pathway. A substantial portion of the metabolites are then cleared through glucuronide conjugation.[1]
The primary metabolic pathways for hydrocodone in rodents are illustrated below.
Quantitative Pharmacokinetic Data
The pharmacokinetic profile of hydrocodone has been characterized in various preclinical models. The following tables summarize key quantitative parameters following oral administration. Data for mice remains limited in publicly available literature.
Table 1: Pharmacokinetic Parameters of Hydrocodone in Rodents Following Oral Administration
| Species/Strain | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | Terminal Half-life (h) | AUC (ng·h/mL) | Reference |
| Rat (Han Wistar) | 45 | 76.4 ± 17.4 | 0.5 | - | - | [1] |
Note: Comprehensive pharmacokinetic data for other parameters in this study were not available. Cmax was measured at the 0.5h time point.
Experimental Protocols
The data presented in this guide are derived from studies employing standardized preclinical research methodologies. Below are detailed descriptions of typical experimental protocols.
Animal Models and Husbandry
-
Species: Male Sprague-Dawley or Han Wistar rats are commonly used for pharmacokinetic studies.[1]
-
Housing: Animals are typically housed in controlled environments with a standard 12-hour light/dark cycle, constant temperature, and humidity. Food and water are provided ad libitum, except when fasting is required for the study protocol.
Drug Administration
Oral administration is most common for hydrocodone bitartrate studies, reflecting its clinical route of use.
-
Method: Oral Gavage
-
Preparation: this compound is dissolved or suspended in a suitable vehicle, such as sterile water or a methylcellulose (B11928114) solution. The dosing volume is calculated based on the animal's body weight, typically not exceeding 10-20 mL/kg for rats.
-
Procedure: The rat is gently restrained, and a stainless steel, ball-tipped gavage needle of appropriate size is attached to a syringe containing the drug formulation. The needle is measured externally from the tip of the animal's nose to the last rib to ensure proper insertion depth into the stomach. The needle is carefully inserted into the esophagus, and the solution is administered slowly. The animal is monitored for any signs of distress during and after the procedure.
-
Sample Collection and Processing
-
Matrix: Blood is the primary matrix for pharmacokinetic analysis.
-
Collection: Serial blood samples are collected at predetermined time points post-dose (e.g., 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours). Common collection sites in rats include the tail vein or saphenous vein.
-
Processing: Blood samples are collected into tubes containing an anticoagulant (e.g., EDTA or heparin). Plasma is separated by centrifugation and stored at -80°C until analysis.
Bioanalytical Method: LC-MS/MS
The quantification of hydrocodone and its metabolites in plasma is typically performed using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.
-
Sample Preparation: Plasma samples undergo a sample clean-up procedure, such as solid-phase extraction (SPE) or protein precipitation, to remove interfering substances. Deuterated internal standards for hydrocodone, hydromorphone, and norhydrocodone are added prior to extraction to ensure accurate quantification.
-
Chromatographic Separation:
-
Column: A reverse-phase C18 analytical column is commonly used.
-
Mobile Phase: A gradient mobile phase is employed, typically consisting of an aqueous component with a modifier like formic acid (to improve ionization) and an organic component like acetonitrile.
-
-
Mass Spectrometric Detection:
-
Ionization: Positive electrospray ionization (ESI) is used.
-
Detection Mode: The analysis is performed in Multiple Reaction Monitoring (MRM) mode, which provides high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions for each analyte and internal standard.
-
A typical workflow for a preclinical hydrocodone pharmacokinetic study is depicted below.
References
Hydrocodone Bitartrate: A Deep Dive into Receptor Binding Affinity and Selectivity
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the receptor binding affinity and selectivity profile of hydrocodone bitartrate (B1229483), a widely prescribed semi-synthetic opioid analgesic. By examining its interactions with various opioid and non-opioid receptors, this document aims to offer a detailed understanding of its pharmacological properties, crucial for research and development in pain management and related fields.
Executive Summary
Hydrocodone primarily exerts its analgesic effects as an agonist at the mu (µ)-opioid receptor. Its binding affinity is highest for the µ-receptor, with significantly lower affinity for the delta (δ) and kappa (κ)-opioid receptors, establishing it as a µ-selective opioid agonist. This selectivity is a key determinant of its therapeutic and side-effect profile. Furthermore, hydrocodone's interaction with non-opioid receptors, such as the sigma-1 (σ₁) receptor, may also contribute to its overall pharmacological effects. This guide synthesizes available quantitative data, details experimental methodologies for receptor binding and functional assays, and visualizes the core signaling pathways involved.
Receptor Binding Affinity and Selectivity Profile
The binding affinity of a ligand for its receptor is a critical measure of their interaction strength, typically expressed as the inhibition constant (Ki). A lower Ki value indicates a higher binding affinity. The selectivity of a compound refers to its ability to bind preferentially to one receptor subtype over others.
Opioid Receptor Binding
Hydrocodone demonstrates a clear preference for the µ-opioid receptor. In studies using rat brain homogenates, hydrocodone exhibited a Ki value of 19.8 nM for the µ-opioid receptor.[1] Research on the recombinant human µ-opioid receptor places hydrocodone's Ki value within the range of 1-100 nM .[2]
While specific Ki values for hydrocodone at the delta (δ) and kappa (κ) opioid receptors are not consistently reported in the literature, it is widely acknowledged that hydrocodone possesses a significantly lower affinity for these receptor subtypes.[3][4] Some research indicates that at higher concentrations, hydrocodone can also activate delta and kappa receptors.[4][5] One study noted that hydrocodone inhibited the binding of a radioligand to the δ-opioid receptor by 37% at a given concentration, though a Ki value was not calculated.[6]
The primary active metabolite of hydrocodone, hydromorphone, exhibits a much stronger binding affinity for the µ-opioid receptor, with a reported Ki of 0.6 nM.[1] This suggests that a significant portion of hydrocodone's analgesic effect may be mediated by its conversion to hydromorphone.[1]
Non-Opioid Receptor Binding
Interestingly, hydrocodone has also been shown to interact with the sigma-1 (σ₁) receptor, a non-opioid receptor implicated in various cellular functions and pain modulation. A comprehensive screening study reported a Ki value of 430 nM for hydrocodone at the sigma-1 receptor.
Table 1: Receptor Binding Affinity (Ki) of Hydrocodone and its Metabolite
| Compound | Receptor | Ki (nM) | Species/System |
| Hydrocodone | µ-opioid | 19.8 | Rat brain homogenate[1] |
| µ-opioid | 1 - 100 | Recombinant human[2] | |
| δ-opioid | Lower affinity than µ | - | |
| κ-opioid | Lower affinity than µ | - | |
| Sigma-1 (σ₁) | 430 | Recombinant | |
| Hydromorphone | µ-opioid | 0.6 | Rat brain homogenate[1] |
Note: The lack of consistent, specific Ki values for hydrocodone at the δ and κ opioid receptors in the public domain represents a data gap. The information provided is based on available scientific literature.
Functional Activity Profile
While binding affinity indicates the strength of interaction, functional activity assays measure the biological response elicited by the ligand upon binding to the receptor. Key parameters include the half-maximal effective concentration (EC50), which is the concentration of a drug that gives half of the maximal response, and the maximum effect (Emax).
Experimental Protocols
The following sections detail standardized methodologies for determining the receptor binding affinity and functional activity of compounds like hydrocodone.
Radioligand Binding Assay for Determining Ki
This protocol outlines a competitive radioligand binding assay to determine the inhibition constant (Ki) of a test compound for a specific receptor.
Objective: To determine the binding affinity (Ki) of a test compound for a target receptor.
Materials:
-
Receptor Source: Cell membranes from a stable cell line expressing the recombinant human opioid receptor (e.g., CHO-K1 cells expressing the human µ-opioid receptor).
-
Radioligand: A tritiated ([³H]) or iodinated ([¹²⁵I]) ligand with high affinity and selectivity for the target receptor (e.g., [³H]-DAMGO for the µ-opioid receptor).
-
Test Compound: Hydrocodone bitartrate or other compounds of interest.
-
Non-specific Binding Control: A high concentration of a non-selective antagonist (e.g., naloxone) to determine the amount of radioligand that binds to non-receptor components.
-
Assay Buffer: Typically 50 mM Tris-HCl, pH 7.4.
-
Filtration Apparatus: A cell harvester with glass fiber filters.
-
Scintillation Counter: For quantifying radioactivity.
Procedure:
-
Membrane Preparation: Thaw frozen cell membranes on ice and resuspend them in ice-cold assay buffer to a predetermined protein concentration.
-
Assay Setup: In a 96-well plate, set up the following conditions in triplicate:
-
Total Binding: Assay buffer, radioligand, and membrane suspension.
-
Non-specific Binding: Assay buffer, radioligand, non-specific binding control, and membrane suspension.
-
Competitive Binding: Assay buffer, radioligand, varying concentrations of the test compound, and membrane suspension.
-
-
Incubation: Incubate the plate at a specified temperature (e.g., room temperature or 30°C) for a duration sufficient to reach binding equilibrium.
-
Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through glass fiber filters using a cell harvester. Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.
Data Analysis:
-
Calculate Specific Binding: Subtract the non-specific binding counts per minute (CPM) from the total binding CPM.
-
Generate Competition Curve: Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine IC50: The IC50 value, the concentration of the test compound that inhibits 50% of the specific binding of the radioligand, is determined using non-linear regression analysis of the competition curve.
-
Calculate Ki: Convert the IC50 value to the inhibition constant (Ki) using the Cheng-Prusoff equation:
-
Ki = IC50 / (1 + [L]/Kd)
-
Where [L] is the concentration of the radioligand and Kd is the dissociation constant of the radioligand for the receptor.
-
[³⁵S]GTPγS Binding Assay for Determining Functional Activity
This functional assay measures the activation of G protein-coupled receptors (GPCRs) by agonists.
Objective: To quantify the potency (EC50) and efficacy (Emax) of a test compound in activating G protein signaling.[9]
Materials:
-
Receptor Source: Cell membranes expressing the opioid receptor of interest.
-
[³⁵S]GTPγS: A non-hydrolyzable GTP analog labeled with sulfur-35.[9]
-
GDP: Guanosine diphosphate, to ensure the G protein is in its inactive state at the start of the assay.[10]
-
Test Compound: this compound or other agonists.
-
Assay Buffer: Typically 50 mM Tris-HCl (pH 7.4), 100 mM NaCl, 5 mM MgCl₂, and 1 mM EDTA.[9]
-
Filtration Apparatus: A cell harvester with glass fiber filters.
-
Scintillation Counter.
Procedure:
-
Assay Setup: In a 96-well plate, add the assay components in the following order:
-
Pre-incubation: Incubate the plate at 30°C for a short period (e.g., 15 minutes).[9]
-
Initiation of Reaction: Add [³⁵S]GTPγS to each well to start the binding reaction.[9]
-
Incubation: Incubate the plate at 30°C for a defined time (e.g., 60 minutes) with gentle shaking.[9]
-
Filtration: Terminate the reaction by rapid filtration through glass fiber filters, followed by washing with ice-cold assay buffer.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
Data Analysis:
-
Calculate Specific Binding: Subtract non-specific binding from all other measurements.
-
Generate Dose-Response Curve: Plot the specific [³⁵S]GTPγS binding as a percentage of the maximal response of a known full agonist against the logarithm of the test compound concentration.
-
Determine EC50 and Emax: Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the EC50 and Emax values.[9]
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathway for µ-opioid receptor activation and the general workflows for the experimental protocols described above.
Caption: µ-Opioid Receptor G-protein Signaling Pathway.
Caption: Radioligand Binding Assay Workflow.
Caption: [³⁵S]GTPγS Binding Assay Workflow.
Conclusion
This compound is a µ-opioid receptor selective agonist, with a binding affinity in the nanomolar range for this receptor. Its significantly lower affinity for δ and κ-opioid receptors underscores its selectivity. The metabolism of hydrocodone to the more potent µ-agonist hydromorphone is a key factor in its overall analgesic efficacy. While the binding profile is relatively well-characterized, a comprehensive understanding of its functional activity at all three opioid receptor subtypes requires further quantitative investigation. The experimental protocols and signaling pathway diagrams provided in this guide offer a foundational framework for researchers and drug development professionals working to further elucidate the pharmacology of hydrocodone and to develop novel analgesics with improved therapeutic profiles.
References
- 1. Mu receptor binding of some commonly used opioids and their metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. zenodo.org [zenodo.org]
- 3. Hydrocodone - Wikipedia [en.wikipedia.org]
- 4. Frontiers | Preclinical and Clinical Pharmacology of Hydrocodone for Chronic Pain: A Mini Review [frontiersin.org]
- 5. Hydrocodone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. δ receptor | Opioid receptors | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 7. deadiversion.usdoj.gov [deadiversion.usdoj.gov]
- 8. accessdata.fda.gov [accessdata.fda.gov]
- 9. benchchem.com [benchchem.com]
- 10. GTPγS Incorporation in the Rat Brain: A Study on μ-Opioid Receptors and CXCR4 - PMC [pmc.ncbi.nlm.nih.gov]
The Cytochrome P450 Isoforms CYP2D6 and CYP3A4: A Technical Guide to Their Critical Roles in Hydrocodone Bitartrate Metabolism
For Researchers, Scientists, and Drug Development Professionals
Abstract
Hydrocodone bitartrate (B1229483), a widely prescribed semi-synthetic opioid analgesic and antitussive, undergoes extensive hepatic metabolism primarily mediated by the cytochrome P450 (CYP) isoforms CYP2D6 and CYP3A4.[1][2] The metabolic pathways governed by these two enzymes are critical determinants of the drug's efficacy and safety profile, leading to the formation of its active metabolite, hydromorphone, and its inactive metabolite, norhydrocodone (B1253062), respectively.[3][4] This technical guide provides an in-depth analysis of the roles of CYP2D6 and CYP3A4 in hydrocodone metabolism, presenting key quantitative data, detailed experimental methodologies, and visual representations of the metabolic pathways. Understanding these interactions is paramount for drug development, clinical pharmacology, and personalized medicine, particularly concerning drug-drug interactions and pharmacogenomic variability.[5][6]
Introduction
Hydrocodone's therapeutic effects are significantly influenced by its metabolic fate. The enzyme CYP2D6 is responsible for the O-demethylation of hydrocodone to hydromorphone, a potent mu-opioid receptor agonist that is substantially more active than the parent drug.[7][8] Conversely, CYP3A4 mediates the N-demethylation of hydrocodone to norhydrocodone, a largely inactive metabolite.[4][9] The balance between these two major metabolic routes can be influenced by several factors, including genetic polymorphisms in the CYP2D6 gene and the co-administration of drugs that inhibit or induce CYP2D6 or CYP3A4 activity.[5][6] This guide synthesizes the current understanding of these metabolic processes to inform research and clinical practice.
Metabolic Pathways
The primary oxidative metabolism of hydrocodone is bifurcated, with CYP2D6 and CYP3A4 directing the biotransformation towards distinct metabolites.
-
CYP2D6-Mediated O-Demethylation: This pathway converts hydrocodone to hydromorphone. The analgesic efficacy of hydrocodone is thought to be significantly dependent on this conversion, as hydromorphone exhibits a much higher binding affinity for the mu-opioid receptor.[3][7] Genetic variations in CYP2D6 can lead to different metabolizer phenotypes (e.g., poor, intermediate, extensive, and ultrarapid metabolizers), which can affect the rate of hydromorphone formation and, consequently, the patient's response to hydrocodone.[4][10]
-
CYP3A4-Mediated N-Demethylation: This is a major metabolic pathway for hydrocodone, leading to the formation of norhydrocodone.[4][9] Norhydrocodone is considered an inactive metabolite and does not contribute significantly to the analgesic effects of hydrocodone.[3] Inhibition or induction of CYP3A4 by other medications can alter the plasma concentrations of norhydrocodone.[4]
Beyond these primary routes, hydrocodone can also undergo 6-keto reduction to dihydrocodeine and dihydroisocodeine.[4] Further metabolism of the primary metabolites also occurs, including glucuronidation of hydromorphone.[4]
Figure 1: Primary metabolic pathways of this compound.
Quantitative Data
The kinetics of hydrocodone metabolism by CYP2D6 and CYP3A4 have been characterized in human liver microsomes. The following tables summarize key quantitative data.
Table 1: Michaelis-Menten Kinetics of Hydrocodone Metabolism in Human Liver Microsomes
| Metabolic Pathway | Enzyme | Metabolite | K_m_ (μM) | Reference |
| O-demethylation (High Affinity) | CYP2D6 | Hydromorphone | 26 | [11] |
| O-demethylation (Low Affinity) | Unknown | Hydromorphone | 3400 | [11] |
| N-demethylation | CYP3A4 | Norhydrocodone | 5100 | [11] |
K_m_ (Michaelis constant) represents the substrate concentration at which the reaction rate is half of the maximum.
Table 2: Predicted In Vivo Hepatic Intrinsic Clearance of Hydrocodone
| CYP2D6 Phenotype | Predicted Total Hepatic Clearance (ml x h⁻¹ x kg⁻¹) | Reference |
| Extensive Metabolizer (EM) | 227 | [11] |
| Poor Metabolizer (PM) | 124 | [11] |
These data highlight the significant contribution of CYP2D6 to the high-affinity metabolism of hydrocodone to its active metabolite and the impact of genetic polymorphism on the overall clearance of the drug.
Experimental Protocols
The characterization of hydrocodone metabolism by CYP enzymes typically involves in vitro studies using human liver microsomes or recombinant human CYP enzymes. A generalized experimental workflow is described below.
In Vitro Metabolism Assay Using Human Liver Microsomes
Objective: To determine the kinetics of hydromorphone and norhydrocodone formation from hydrocodone.
Materials:
-
Pooled human liver microsomes (from extensive and poor CYP2D6 metabolizers)
-
This compound
-
NADPH regenerating system (e.g., G6P, G6PD, NADP⁺)
-
Potassium phosphate (B84403) buffer (pH 7.4)
-
CYP2D6-specific inhibitor (e.g., quinidine)
-
CYP3A4-specific inhibitors (e.g., ketoconazole (B1673606), troleandomycin)
-
Hydromorphone and norhydrocodone analytical standards
-
Acetonitrile (for quenching the reaction)
-
LC-MS/MS system for metabolite quantification
Procedure:
-
Incubation Preparation: Prepare incubation mixtures in potassium phosphate buffer containing human liver microsomes and the NADPH regenerating system.
-
Pre-incubation: Pre-incubate the mixtures at 37°C for a short period to allow temperature equilibration.
-
Initiation of Reaction: Initiate the metabolic reaction by adding this compound at various concentrations.
-
Incubation: Incubate the reaction mixtures at 37°C for a specified time, ensuring the reaction is in the linear range.
-
Termination of Reaction: Stop the reaction by adding a quenching solvent, such as cold acetonitrile.
-
Sample Preparation: Centrifuge the samples to pellet the protein. Collect the supernatant for analysis.
-
Quantification: Analyze the formation of hydromorphone and norhydrocodone using a validated LC-MS/MS method with the corresponding analytical standards.
-
Inhibition Studies: To confirm the role of specific CYP isoforms, repeat the assay in the presence of selective inhibitors (quinidine for CYP2D6, ketoconazole for CYP3A4).
-
Data Analysis: Determine the kinetic parameters (K_m_ and V_max_) by fitting the data to the Michaelis-Menten equation using non-linear regression analysis.
Figure 2: Generalized workflow for an in vitro hydrocodone metabolism assay.
Drug-Drug Interactions and Pharmacogenomics
The central role of CYP2D6 and CYP3A4 in hydrocodone metabolism makes it susceptible to clinically significant drug-drug interactions and pharmacogenomic variability.
-
CYP2D6 Inhibitors: Co-administration of strong CYP2D6 inhibitors (e.g., bupropion, fluoxetine, paroxetine, quinidine) can significantly decrease the formation of hydromorphone, potentially reducing the analgesic effect of hydrocodone.[4][5]
-
CYP3A4 Inhibitors and Inducers: Strong CYP3A4 inhibitors (e.g., ketoconazole, clarithromycin) can increase hydrocodone plasma concentrations by reducing its clearance to norhydrocodone, which may increase the risk of adverse effects.[4] Conversely, CYP3A4 inducers (e.g., rifampin, carbamazepine) can decrease hydrocodone exposure.
-
CYP2D6 Genetic Polymorphisms: Individuals with reduced or absent CYP2D6 activity (poor metabolizers) will have impaired conversion of hydrocodone to hydromorphone, which may result in inadequate pain relief.[4][10] In contrast, ultrarapid metabolizers may experience an exaggerated response or increased risk of toxicity due to rapid formation of hydromorphone.[4]
Figure 3: Key factors influencing the metabolism of hydrocodone.
Conclusion
The metabolism of this compound is a complex process critically dependent on the functions of CYP2D6 and CYP3A4. CYP2D6-mediated O-demethylation to the active metabolite hydromorphone is a key step for its analgesic activity, while CYP3A4-mediated N-demethylation to norhydrocodone represents a major clearance pathway. The significant inter-individual variability in the activity of these enzymes, due to genetic factors and drug-drug interactions, underscores the importance of a thorough understanding of these metabolic pathways for optimizing hydrocodone therapy and ensuring patient safety. This guide provides a foundational resource for researchers and clinicians working to unravel the complexities of hydrocodone metabolism and its clinical implications.
References
- 1. Hydrocodone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. ClinPGx [clinpgx.org]
- 3. academic.oup.com [academic.oup.com]
- 4. ClinPGx [clinpgx.org]
- 5. The Effect of CYP2D6 Drug-Drug Interactions on Hydrocodone Effectiveness - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Opioid Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Redirecting [linkinghub.elsevier.com]
- 8. researchgate.net [researchgate.net]
- 9. forensicrti.org [forensicrti.org]
- 10. CYP2D6 phenotype determines the metabolic conversion of hydrocodone to hydromorphone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. CYP2D6 and CYP3A4 involvement in the primary oxidative metabolism of hydrocodone by human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
The Genesis of a Widely Used Opioid: A Technical Guide to the Discovery and Historical Development of Hydrocodone Bitartrate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hydrocodone bitartrate (B1229483), a semi-synthetic opioid, has a long and complex history, evolving from its initial synthesis in the early 20th century to becoming one of the most prescribed analgesics in the United States.[1] This technical guide provides an in-depth exploration of the discovery, historical development, and key scientific milestones of hydrocodone bitartrate. It is intended for an audience of researchers, scientists, and drug development professionals, offering a detailed examination of its chemical synthesis, pharmacological properties, and the evolution of its clinical application and regulatory status.
Discovery and Early Synthesis
Hydrocodone, chemically known as dihydrocodeinone, was first synthesized in Germany in 1920 by Carl Mannich and Helene Löwenheim.[2][3] At the time, the German pharmaceutical company Knoll was seeking to create a more effective and potentially less toxic antitussive and analgesic agent by modifying the chemical structure of codeine, a natural opiate.[4] The synthesis involved the hydrogenation of the codeine molecule.[4] The initial belief was that this modification would result in a compound with a better side-effect profile, particularly concerning gastrointestinal issues.[4]
Historical Development and Clinical Introduction
Following its initial synthesis, hydrocodone was first marketed by Knoll in Germany in February 1924 under the brand name Dicodid.[3] In the United States, concerns were growing in the late 1920s regarding the addictive potential of opiates in cough syrups.[4] This led the U.S. Bureau of Social Hygiene to fund a study by the National Research Council to investigate less addictive alternatives.[4] Dr. Nathan Eddy of the University of Michigan led this research, which included the study of hydrocodone.[4] Eddy's research, which involved ethically questionable tests on animals, identified hydrocodone as a potent analgesic but also noted its significant euphoric effects, suggesting a high potential for addiction.[4]
Despite these early warnings about its addictive nature, hydrocodone was approved for sale in the United States by the Food and Drug Administration (FDA) on March 23, 1943.[2][3][6] It was initially used primarily as an antitussive (cough suppressant).[6] Over the subsequent decades, its use as an analgesic grew, often in combination with non-opioid analgesics like acetaminophen (B1664979) and ibuprofen.[7][8]
A significant turning point in the history of hydrocodone was the sharp increase in its prescription for pain management. By 2012, over 135 million prescriptions for hydrocodone-containing products were dispensed in the U.S., making it the most commonly prescribed drug for acute and chronic pain.[1][9] This widespread use also led to a significant increase in misuse and abuse, prompting stricter regulatory control.[1] On October 6, 2014, the FDA rescheduled hydrocodone products from Schedule III to the more restrictive Schedule II of the Controlled Substances Act.[1]
In recent years, the focus of drug development has shifted towards creating abuse-deterrent formulations of hydrocodone to mitigate the risks of misuse.[10][11][12] These formulations are designed to be more difficult to crush, dissolve, or inject.[13]
Quantitative Pharmacological Data
The pharmacological effects of hydrocodone are primarily mediated through its interaction with opioid receptors. The following tables summarize key quantitative data related to its receptor binding affinity, pharmacokinetic properties, and clinical efficacy.
Table 1: Opioid Receptor Binding Affinity of Hydrocodone and its Metabolite Hydromorphone
| Compound | Receptor | Ki (nM) | Reference |
| Hydrocodone | Mu (μ) | 19.8 | [14] |
| Hydrocodone | Mu (μ) | 1-100 (range) | [15][16] |
| Hydromorphone | Mu (μ) | 0.6 | [14] |
| Hydromorphone | Mu (μ) | <1 (range) | [15][16] |
Ki (Inhibition constant) is a measure of the binding affinity of a ligand to a receptor. A lower Ki value indicates a higher binding affinity.
Table 2: Pharmacokinetic Properties of this compound
| Parameter | Value | Condition | Reference |
| Bioavailability | ~70% | Oral | [3] |
| Time to Peak Plasma Concentration (Tmax) | ~1.3 hours (Immediate Release) | Fasted | [7] |
| ~6 hours (Extended Release) | Fed | [1] | |
| ~8 hours (Extended Release) | Fasted | [1] | |
| Elimination Half-Life (t½) | ~3.8 hours | Normal Adults | [7] |
| 4.9 hours (Extended Release) | Fed | [1] | |
| 6.5 hours (Extended Release) | Fasted | [1] | |
| Metabolism | Hepatic (CYP2D6, CYP3A4) | - | [3] |
| Excretion | Renal | - | [7] |
Table 3: Efficacy Data from a Phase 3 Clinical Trial of Once-Daily Extended-Release this compound in Chronic Low Back Pain
| Parameter | Hydrocodone ER | Placebo | p-value | Reference |
| Mean Pain Intensity Score (0-10 scale) at 12 weeks | Statistically significant reduction from baseline | Less reduction compared to Hydrocodone ER | 0.0016 | [7] |
| Patients with ≥30% improvement in pain intensity | Majority | - | - | [7] |
| Patients with ≥50% improvement in pain intensity | 48% | - | - | [7] |
Experimental Protocols
Modern Synthesis of Hydrocodone from Thebaine
While the original 1920 protocol is not available, a common modern synthesis route starts with thebaine. The following provides a generalized conceptual methodology based on patent literature.[5]
Objective: To synthesize hydrocodone from thebaine via an 8,14-dihydrothebaine intermediate.
Materials:
-
Thebaine
-
p-Toluenesulfonyl hydrazide (or other diimide source)
-
Alkoxy solvent (e.g., methanol, ethanol)
-
Acidic solution for hydrolysis (e.g., dilute hydrochloric acid)
-
Base for neutralization (e.g., sodium bicarbonate)
-
Organic solvent for extraction (e.g., dichloromethane)
-
Apparatus for reflux, extraction, and purification (e.g., chromatography)
Methodology:
-
Formation of 8,14-dihydrothebaine: Thebaine is dissolved in an alkoxy solvent. A solution of p-toluenesulfonyl hydrazide is added to the thebaine mixture. The reaction mixture is heated to generate diimide in situ, which then reduces thebaine to 8,14-dihydrothebaine.[5]
-
Hydrolysis: The resulting 8,14-dihydrothebaine is then subjected to acid-catalyzed hydrolysis. This step cleaves the enol ether group to form the ketone functionality of hydrocodone.[5]
-
Workup and Purification: The reaction mixture is neutralized with a base. The hydrocodone product is extracted into an organic solvent. The organic layer is then washed, dried, and the solvent is evaporated. The crude hydrocodone is purified using techniques such as column chromatography.
-
Salt Formation: The purified hydrocodone base is then reacted with tartaric acid to form the more stable and water-soluble this compound salt.
Study of Hydrocodone Metabolism by Cytochrome P450 2D6 (CYP2D6)
Objective: To determine the role of CYP2D6 in the metabolism of hydrocodone to its more potent metabolite, hydromorphone.
Methodology:
-
Participant Selection: Recruit healthy volunteers and genotype them for CYP2D6 to identify extensive metabolizers (EMs) and poor metabolizers (PMs).[17]
-
Study Design: A prospective, parallel-group study.
-
Procedure:
-
Administer a single oral dose of this compound to both EM and PM groups.
-
In a separate session, pre-treat the EM group with a potent CYP2D6 inhibitor (e.g., quinidine) prior to hydrocodone administration.[17]
-
Collect blood samples at regular intervals over a 24-hour period.
-
-
Analysis:
-
Analyze plasma samples for concentrations of hydrocodone and hydromorphone using a validated analytical method such as liquid chromatography-mass spectrometry (LC-MS).
-
Calculate pharmacokinetic parameters (e.g., Cmax, AUC, t½) for both hydrocodone and hydromorphone in all groups.
-
-
Outcome Measures: Compare the formation of hydromorphone and the pharmacokinetic profiles of hydrocodone between EMs, PMs, and quinidine-treated EMs to elucidate the contribution of CYP2D6 to hydrocodone metabolism.[17]
Human Abuse Potential (HAP) Study of an Abuse-Deterrent Formulation (ADF) of Hydrocodone
Objective: To assess the abuse potential of an investigational abuse-deterrent formulation of hydrocodone compared to a standard immediate-release (IR) formulation and placebo.
Methodology:
-
Participant Selection: Recruit experienced, non-dependent recreational opioid users who can distinguish the effects of an active opioid from placebo.[4][18]
-
Study Design: A randomized, double-blind, placebo- and active-controlled, multi-period crossover study.[4][18]
-
Treatments:
-
Placebo
-
Intact investigational ADF hydrocodone
-
Crushed/manipulated investigational ADF hydrocodone
-
Standard IR hydrocodone (positive control)
-
-
Procedure: Each participant receives each treatment in a separate study period, with a washout period in between.
-
Data Collection: Subjective measures are collected at multiple time points after dosing, including:
-
Analysis: Statistical comparison of the primary and secondary endpoints between the different treatment arms to determine if the ADF formulation shows a lower abuse potential than the standard IR formulation.[4]
Mechanism of Action and Signaling Pathways
Hydrocodone exerts its analgesic and other effects primarily as an agonist at the mu (μ)-opioid receptor, which is a G-protein coupled receptor (GPCR).[19][20] It also has activity at the delta (δ) and kappa (κ) opioid receptors, particularly at higher doses.[19] The binding of hydrocodone to the μ-opioid receptor initiates a cascade of intracellular signaling events.
Mu-Opioid Receptor Signaling Pathway
Caption: Mu-opioid receptor signaling cascade initiated by hydrocodone.
Experimental Workflow for a Human Abuse Potential Study
Caption: Generalized workflow for a human abuse potential clinical trial.
Conclusion
The journey of this compound from its synthesis in post-World War I Germany to its current status as a highly regulated and widely used analgesic is a compelling narrative in the history of pharmacology. While its efficacy in managing pain is well-established, its high potential for abuse and addiction has necessitated significant shifts in its clinical application and regulatory oversight. The ongoing development of abuse-deterrent formulations represents the latest chapter in the long and evolving story of this important, yet controversial, medication. For researchers and drug development professionals, the history of hydrocodone serves as a crucial case study in the complex interplay between chemical innovation, therapeutic benefit, and public health considerations.
References
- 1. researchgate.net [researchgate.net]
- 2. ClinicalTrials.gov [clinicaltrials.gov]
- 3. Evaluating the abuse potential of opioids and abuse-deterrent opioid formulations: A review of clinical study methodology | Journal of Opioid Management [wmpllc.org]
- 4. Abuse Potential with Oral Route of Administration of a Hydrocodone Extended-Release Tablet Formulated with Abuse-Deterrence Technology in Nondependent, Recreational Opioid Users - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. US9273060B2 - Processes for making hydrocodone, hydromorphone and their derivatives - Google Patents [patents.google.com]
- 6. Population pharmacokinetic analysis for hydrocodone following the administration of this compound extended-release capsules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Purdue Pharma L.P. Announces Positive Phase 3 Clinical Trial Results of Once-Daily this compound Extended-Release Tablets [prnewswire.com]
- 8. fda.gov [fda.gov]
- 9. Pharmacokinetic Profile and Sustained 24-hour Analgesia of a Once-daily this compound Extended-release Tablet with Abuse-deterrent Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ClinicalTrials.gov [clinicaltrials.gov]
- 11. A long-term, open-label safety study of single-entity this compound extended release for the treatment of moderate to severe chronic pain - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Frontiers | Preclinical and Clinical Pharmacology of Hydrocodone for Chronic Pain: A Mini Review [frontiersin.org]
- 14. Mu receptor binding of some commonly used opioids and their metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. zenodo.org [zenodo.org]
- 16. researchgate.net [researchgate.net]
- 17. Redirecting [linkinghub.elsevier.com]
- 18. Human Abuse Potential Study Design [drvince.com]
- 19. Hydrocodone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. Physiology, Opioid Receptor - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Degradation Pathways and Byproducts of Hydrocodone Bitartrate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the degradation pathways of hydrocodone bitartrate (B1229483), a semi-synthetic opioid analgesic. Understanding the stability of hydrocodone bitartrate and the formation of its degradation products is critical for the development of stable pharmaceutical formulations, ensuring patient safety, and meeting regulatory requirements. This document details the primary degradation pathways, including hydrolysis, oxidation, and photodegradation, and identifies the known byproducts. It also provides detailed experimental protocols for forced degradation studies and the analytical methods used for the identification and quantification of degradants.
Core Degradation Pathways
This compound is susceptible to degradation under various stress conditions, leading to the formation of several byproducts. The principal degradation pathways are hydrolysis, oxidation, and photodegradation.
Hydrolytic Degradation
Hydrolysis is a major degradation pathway for this compound, particularly under acidic and alkaline conditions, often accelerated by heat.
Acid-Catalyzed Hydrolysis: In the presence of strong acids and high temperatures, the primary degradation reaction is the O-demethylation of the methoxy (B1213986) group at the 3-position of the morphinan (B1239233) ring, resulting in the formation of hydromorphone (also known as dihydromorphinone).[1][2][3][4] Studies have shown that this conversion is temperature-dependent, with significant degradation occurring at elevated temperatures.[3] While hydromorphone is the main product, other unidentified degradation products are also formed, indicating a complex degradation pathway.[4]
Alkaline Hydrolysis: Hydrocodone also degrades under alkaline conditions. One study noted that complete degradation was only observed at a pH of 14. Further research is needed to fully characterize the degradation products formed under these conditions.
Oxidative Degradation
Oxidative stress, typically induced by agents like hydrogen peroxide, leads to the degradation of hydrocodone. A potential byproduct of oxidation is the formation of Hydrocodone N-oxide , where the tertiary amine in the morphinan structure is oxidized.[2][5] The N-oxide is a known metabolite of hydrocodone and can also be formed through chemical oxidation.[5]
Photodegradation
Exposure to light, particularly UV radiation, can cause the degradation of this compound, although in some studies, the extent of degradation was relatively low.[1] The specific chemical structures of the photolytic degradation products are not extensively documented in the reviewed literature.
Thermal Degradation
Thermal stress can also contribute to the degradation of this compound. However, the percentage of degradation under thermal stress is generally reported to be low.[1] One FDA document lists Hydrocodone Diol as a potential degradation product, though the specific conditions for its formation are not detailed.
Quantitative Data on this compound Degradation
Forced degradation studies are essential to understand the stability of a drug substance under various stress conditions. The following table summarizes the quantitative data from a stability-indicating HPLC method development study for a combination product of this compound and guaifenesin.[1]
| Degradation Condition | Stressor | This compound Degradation (%) | Reference |
| Acidic | 1N HCl | 12.1 | [1] |
| Alkaline | 1N NaOH | 13.0 | [1] |
| Oxidative | 30% Hydrogen Peroxide | 14.7 | [1] |
| Reductive | 10% Sodium Bisulphite | 7.0 | [1] |
| Thermal | Heat | 4.6 | [1] |
| Photolytic | UV Light | 3.0 | [1] |
Experimental Protocols
Detailed methodologies are crucial for replicating and validating stability studies. The following sections outline typical experimental protocols for forced degradation studies of this compound.
Forced Degradation Study Protocol
This protocol is based on a study by Raju et al. (2023) and general guidelines for forced degradation studies.[1]
Objective: To induce partial degradation of this compound under various stress conditions to identify potential degradation products and develop a stability-indicating analytical method.
Materials:
-
This compound sample
-
1N Hydrochloric Acid (HCl)
-
1N Sodium Hydroxide (NaOH)
-
30% Hydrogen Peroxide (H₂O₂)
-
10% Sodium Bisulphite solution
-
HPLC grade water
-
HPLC grade methanol (B129727) and acetonitrile
-
Orthophosphoric acid
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable diluent (e.g., mobile phase).
-
Acid Degradation: To an aliquot of the stock solution, add an equal volume of 1N HCl. The duration of exposure should be monitored to achieve the target degradation. After the stipulated time, neutralize the solution with an equivalent amount of 1N NaOH.
-
Alkali Degradation: To an aliquot of the stock solution, add an equal volume of 1N NaOH. After the desired time, neutralize the solution with an equivalent amount of 1N HCl.
-
Oxidative Degradation: Treat an aliquot of the stock solution with 30% hydrogen peroxide. Monitor the reaction until the target degradation is achieved.
-
Reductive Degradation: Treat an aliquot of the stock solution with a 10% sodium bisulphite solution.
-
Thermal Degradation: Subject a solid sample of this compound to heat (e.g., in a controlled temperature oven). The specific temperature and duration will depend on the stability of the compound. After exposure, dissolve the sample in the diluent.
-
Photolytic Degradation: Expose a solution of this compound to UV light in a photostability chamber. A control sample should be wrapped in aluminum foil to protect it from light.
-
Sample Analysis: Analyze all the stressed samples, along with a control (unstressed) sample, using a validated stability-indicating HPLC method.
Stability-Indicating HPLC Method
The following is an example of an HPLC method used for the simultaneous quantification of this compound and its degradation products.[1]
-
Column: Agilent C18 (150 mm x 4.6 mm, 3.5 µm)
-
Mobile Phase: Acetonitrile and 0.1% Ortho Phosphoric acid buffer (50:50, v/v)
-
Flow Rate: 1 mL/min
-
Detection: UV at 247 nm
-
Injection Volume: 10 µL
-
Column Temperature: Ambient
Visualization of Pathways and Workflows
Degradation Pathways
References
A Technical Guide to the Physicochemical Properties of Hydrocodone Bitartrate for Formulation Development
For Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth guide to the essential physicochemical properties of hydrocodone bitartrate (B1229483), a critical active pharmaceutical ingredient (API) in pain management. Understanding these characteristics is fundamental for the rational design and development of stable, effective, and bioavailable dosage forms. This guide consolidates key quantitative data, details the experimental methodologies for their determination, and visualizes complex pathways and workflows to support formulation research.
Core Physicochemical Properties
A comprehensive understanding of the physicochemical profile of hydrocodone bitartrate is the cornerstone of successful formulation. These properties influence everything from API processability and stability to its ultimate biopharmaceutical performance.
Chemical Identity and Structure
This compound is the hydrogen tartrate salt of hydrocodone, a semi-synthetic opioid agonist.
-
IUPAC Name : (4R,4aR,7aR,12bS)-9-methoxy-3-methyl-1,2,4,4a,5,6,7a,13-octahydro-4,12-methanobenzofuro[3,2-e]isoquinolin-7-one; (2R,3R)-2,3-dihydroxybutanedioic acid.[1][2]
-
CAS Number : 143-71-5 (anhydrous); 34195-34-1 (hemipentahydrate).[3]
-
Molecular Formula : C₁₈H₂₁NO₃ · C₄H₆O₆ (anhydrous).[4]
-
Chemical Structure :
Figure 1: Chemical Structures of Hydrocodone and Bitartrate.
Quantitative Physicochemical Data
The following table summarizes the key physicochemical parameters of this compound relevant to formulation. These values are critical inputs for pre-formulation assessment, excipient selection, and manufacturing process design.
| Property | Value | References |
| Molecular Weight | 449.46 g/mol (anhydrous) 494.50 g/mol (hemipentahydrate) | [5],[3] |
| Melting Point (°C) | 146 - 148 (anhydrous) 198 | [5],[6] |
| pKa | 8.23 | [6] |
| LogP (Octanol/Water) | 1.2 | [6] |
| Appearance | Fine, white crystals or crystalline powder. It is affected by light. | [3] |
| Hygroscopicity | Hygroscopic crystalline powder. | [3] |
Solubility Profile
Solubility is a critical determinant of a drug's dissolution rate and subsequent absorption. This compound exhibits pH-dependent solubility.
| Solvent/Medium | Solubility | pH (if applicable) | References |
| Water | Soluble / Freely Soluble 62 mg/mL | 3.2 - 3.8 (for a 2% solution) | [3],[5] |
| 0.1 N HCl | 113.4 mg/mL | 1.2 | [7] |
| Acetate (B1210297) Buffer | 228.9 mg/mL | 4.5 | [7] |
| Phosphate (B84403) Buffer | 109.4 mg/mL | 6.8 | [7] |
| Ethanol | Slightly Soluble / Soluble | - | [3],[5] |
| Chloroform | Insoluble | - | [3] |
| Ether | Insoluble | - | [3] |
| DMF | 30 mg/mL | - | [4] |
| DMSO | 30 mg/mL | - | [4] |
Experimental Protocols for Physicochemical Characterization
Detailed and standardized methodologies are essential for obtaining reliable and reproducible physicochemical data. The following sections outline protocols for key characterization experiments.
Solubility Determination (Shake-Flask Method)
This protocol is based on the well-established shake-flask method recommended by the World Health Organization (WHO) for determining equilibrium solubility.[8][9]
Objective: To determine the equilibrium solubility of this compound in various aqueous media.
Materials:
-
This compound API
-
pH Buffers (pH 1.2, 4.5, 6.8)
-
Purified Water
-
Mechanical shaker or agitator with temperature control (37 ± 1 °C)
-
Centrifuge
-
Validated analytical method (e.g., HPLC-UV)
-
Syringe filters (e.g., 0.45 µm PVDF)
Procedure:
-
Prepare the required pH buffers (e.g., 0.1 N HCl for pH 1.2, acetate buffer for pH 4.5, phosphate buffer for pH 6.8).
-
Add an excess amount of this compound to a known volume of each buffer solution in a sealed container. The excess solid should be clearly visible.
-
Place the containers in a mechanical shaker set to 37 ± 1 °C.
-
Agitate the samples for a predetermined period (e.g., 24-48 hours) sufficient to reach equilibrium. This duration should be established during preliminary testing.
-
After agitation, allow the samples to settle.
-
Carefully withdraw an aliquot from the supernatant. To avoid disturbing the excess solid, use a syringe and immediately filter it through a 0.45 µm filter into a clean vial.
-
Dilute the filtrate as necessary to fall within the calibrated range of the analytical method.
-
Quantify the concentration of dissolved this compound using a validated HPLC-UV method.
-
Perform the experiment in triplicate for each pH condition.
Figure 2: Workflow for Solubility Determination.
pKa Determination (Potentiometric Titration)
This method determines the dissociation constant by titrating a solution of the API with a strong acid or base and monitoring the pH.
Objective: To determine the pKa of hydrocodone.
Materials:
-
This compound API
-
Standardized 0.1 N HCl and 0.1 N NaOH solutions
-
Calibrated pH meter with electrode
-
Stir plate and magnetic stir bar
-
Burette
Procedure:
-
Accurately weigh and dissolve a known amount of this compound in a suitable volume of purified, degassed water.
-
Place the solution on a stir plate and immerse the calibrated pH electrode.
-
Begin stirring the solution at a constant, moderate speed.
-
Record the initial pH of the solution.
-
Incrementally add a known volume of standardized titrant (0.1 N HCl or 0.1 N NaOH) from the burette.
-
After each addition, allow the pH reading to stabilize and record the pH and the volume of titrant added.
-
Continue the titration well past the equivalence point.
-
Plot the pH versus the volume of titrant added to generate a titration curve.
-
The pKa is determined from the pH at the half-equivalence point. Alternatively, calculate the first derivative of the curve (ΔpH/ΔV) to precisely locate the equivalence point.
LogP Determination (Shake-Flask Method)
This protocol follows the gold-standard shake-flask method for determining the octanol-water partition coefficient.[10][11][12]
Objective: To determine the LogP of hydrocodone.
Materials:
-
Hydrocodone base (or salt, with pH adjustment)
-
n-Octanol (pre-saturated with water)
-
Purified water or buffer (pre-saturated with n-octanol)
-
Separatory funnel or centrifuge tubes
-
Mechanical shaker
-
Validated analytical method (e.g., HPLC-UV)
Procedure:
-
Prepare water-saturated n-octanol and n-octanol-saturated water by vigorously mixing equal volumes of the two solvents and allowing the layers to separate for at least 24 hours.
-
Prepare a stock solution of hydrocodone in the aqueous phase.
-
Add a known volume of the stock solution and a known volume of the organic phase (n-octanol) to a centrifuge tube. The volume ratio can be adjusted depending on the expected LogP.[13]
-
Securely cap the tube and shake it for a sufficient time to ensure equilibrium is reached (e.g., 1-2 hours).
-
Centrifuge the tube to ensure complete separation of the two phases.
-
Carefully remove an aliquot from both the aqueous and organic layers.
-
Determine the concentration of hydrocodone in each phase using a validated analytical method.
-
Calculate the partition coefficient (P) as the ratio of the concentration in the organic phase to the concentration in the aqueous phase.
-
The LogP is the base-10 logarithm of P.
Polymorphism and Solid-State Characterization
Polymorphism can significantly impact the stability, solubility, and bioavailability of an API. Techniques like PXRD and DSC are fundamental for identifying and characterizing different solid forms.
2.4.1 Powder X-ray Diffraction (PXRD)
Objective: To identify the crystalline form of this compound and detect the presence of different polymorphs.[14][15]
Procedure:
-
Gently grind the API sample to a fine, uniform powder using a mortar and pestle to minimize preferred orientation.[14]
-
Pack the powdered sample into a sample holder, ensuring the surface is flat and flush with the holder's surface.[16]
-
Place the sample holder into the diffractometer.
-
Set the instrument parameters (e.g., X-ray source, voltage, current, scan range [2θ], scan speed). A typical scan range for organic molecules is 2° to 40° 2θ.
-
Initiate the scan and collect the diffraction pattern.
-
The resulting diffractogram (a plot of intensity vs. 2θ) serves as a unique fingerprint for the crystalline form. Compare the pattern to reference patterns of known polymorphs to identify the form.
2.4.2 Differential Scanning Calorimetry (DSC)
Objective: To measure thermal transitions (e.g., melting, desolvation, solid-solid transitions) of this compound.[17][18]
Procedure:
-
Accurately weigh a small amount of the API sample (typically 2-5 mg) into a DSC pan.
-
Seal the pan (hermetically or with a pinhole, depending on the experiment's goal).
-
Place the sample pan and an empty reference pan into the DSC cell.
-
Program the instrument with the desired temperature profile (e.g., heat from 25 °C to 250 °C at a rate of 10 °C/min).
-
Initiate the run under an inert nitrogen purge.
-
The instrument will record the heat flow difference between the sample and the reference as a function of temperature.
-
Analyze the resulting thermogram for endothermic (e.g., melting) or exothermic (e.g., crystallization) events, which appear as peaks. The peak onset temperature is typically reported as the melting point.
Hygroscopicity Assessment (Dynamic Vapor Sorption)
Objective: To quantify the moisture sorption and desorption characteristics of this compound.[19][20][21]
Procedure:
-
Place a small, accurately weighed sample (typically 10-20 mg) onto the microbalance of the DVS instrument.[22]
-
Dry the sample in the instrument under a stream of dry nitrogen (0% relative humidity, RH) at a constant temperature (e.g., 25 °C) until a stable weight is achieved.
-
Program the instrument to execute a sorption-desorption cycle. A typical program involves increasing the RH in stepwise increments (e.g., 10% steps from 0% to 90% RH) for the sorption phase.
-
At each RH step, the instrument holds the condition until the sample weight equilibrates (i.e., the rate of weight change is below a set threshold).[22]
-
Following the sorption phase, the RH is decreased in similar steps back to 0% to measure desorption.
-
Plot the change in mass (%) versus the target RH to generate a moisture sorption-desorption isotherm. This plot reveals the extent and reversibility of water uptake.
Stability Testing
Objective: To evaluate the stability of the drug substance under various environmental conditions as outlined in ICH guidelines.[6][23]
Procedure (based on ICH Q1A(R2)):
-
Place accurately weighed samples of this compound in suitable, inert containers that mimic the proposed packaging.
-
Store the samples in controlled environment chambers under specified long-term and accelerated conditions.
-
Long-Term: 25 °C ± 2 °C / 60% RH ± 5% RH (or 30 °C ± 2 °C / 65% RH ± 5% RH).
-
Accelerated: 40 °C ± 2 °C / 75% RH ± 5% RH.[6]
-
-
Withdraw samples at specified time points (e.g., 0, 3, 6, 9, 12, 18, 24 months for long-term; 0, 3, 6 months for accelerated).[24]
-
At each time point, analyze the samples for key stability-indicating parameters:
-
Assay: Quantify the amount of remaining this compound (e.g., via HPLC).
-
Degradation Products: Identify and quantify any impurities using a validated stability-indicating method.
-
Physical Properties: Assess appearance, water content, and solid-state form (e.g., via PXRD) to check for physical changes.
-
-
Evaluate the data to establish a re-test period or shelf life for the drug substance.
Mechanism of Action and Signaling Pathway
Hydrocodone exerts its analgesic effect primarily through agonism of the μ-opioid receptor (MOR), a G-protein coupled receptor (GPCR).[25][26]
The binding of hydrocodone (or its more potent metabolite, hydromorphone) to the MOR initiates a conformational change in the receptor.[25] This activates the associated heterotrimeric G-protein (specifically of the Gi/o family), causing the Gα subunit to exchange GDP for GTP. The activated Gαi-GTP subunit then dissociates from the Gβγ dimer.[5][27]
Both dissociated components propagate the signal downstream:
-
Gαi-GTP inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[26] This reduction in cAMP modulates the activity of protein kinase A (PKA) and other downstream effectors.
-
Gβγ dimer directly modulates ion channels. It activates G-protein-coupled inwardly rectifying potassium (GIRK) channels, causing potassium efflux and hyperpolarization of the neuron. It also inhibits N-type voltage-gated calcium channels (VGCCs), reducing calcium influx.[28]
Collectively, these actions decrease neuronal excitability and inhibit the release of nociceptive neurotransmitters (e.g., substance P, glutamate) from presynaptic terminals in pain pathways, resulting in analgesia.
Figure 3: Hydrocodone μ-Opioid Receptor Signaling Pathway.
References
- 1. Acetaminophen; this compound | C30H36N2O11 | CID 5748525 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Hydrocodone | C18H21NO3 | CID 5284569 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. cusabio.com [cusabio.com]
- 5. G protein-coupled receptor - Wikipedia [en.wikipedia.org]
- 6. ICH Guidelines: Drug Stability Testing Essentials | AMSbiopharma [amsbiopharma.com]
- 7. Signal Transduction 1: G Protein Coupled Receptors – Signal Transduction 1: G Protein Coupled Receptors [uw.pressbooks.pub]
- 8. who.int [who.int]
- 9. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]
- 10. LogP / LogD shake-flask method [protocols.io]
- 11. Methods for Determination of Lipophilicity | Encyclopedia MDPI [encyclopedia.pub]
- 12. researchgate.net [researchgate.net]
- 13. Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. creative-biostructure.com [creative-biostructure.com]
- 15. resources.rigaku.com [resources.rigaku.com]
- 16. mcgill.ca [mcgill.ca]
- 17. quercus.be [quercus.be]
- 18. veeprho.com [veeprho.com]
- 19. scispace.com [scispace.com]
- 20. Applications of Dynamic Moisture Adsorption in Crystal Research - Crystal Pharmatech Co., Ltd. [crystalpharmatech.com]
- 21. particletechlabs.com [particletechlabs.com]
- 22. pubs.acs.org [pubs.acs.org]
- 23. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 24. youtube.com [youtube.com]
- 25. painphysicianjournal.com [painphysicianjournal.com]
- 26. Mu-opioid receptor - Wikipedia [en.wikipedia.org]
- 27. creative-diagnostics.com [creative-diagnostics.com]
- 28. researchgate.net [researchgate.net]
Methodological & Application
Application Note: Quantification of Hydrocodone Bitartrate in Human Plasma using HPLC-UV
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust and reliable High-Performance Liquid Chromatography (HPLC) method with Ultraviolet (UV) detection for the quantification of hydrocodone bitartrate (B1229483) in human plasma. The described protocol includes procedures for plasma sample preparation using protein precipitation, as well as alternative liquid-liquid extraction and solid-phase extraction methods. The chromatographic conditions have been optimized for the separation and quantification of hydrocodone. This method is suitable for pharmacokinetic studies, therapeutic drug monitoring, and other applications in drug development.
Introduction
Hydrocodone is a semi-synthetic opioid analgesic and antitussive commonly prescribed for the relief of moderate to severe pain. The quantification of hydrocodone in biological matrices such as plasma is essential for pharmacokinetic and pharmacodynamic studies, as well as for clinical monitoring. This application note provides a detailed protocol for a validated HPLC-UV method for the determination of hydrocodone bitartrate in human plasma, offering a cost-effective alternative to mass spectrometry-based methods.
Experimental
Materials and Reagents
-
This compound reference standard (USP grade or equivalent)
-
Internal Standard (IS), e.g., Codeine or a structurally similar compound with a suitable UV chromophore.
-
HPLC grade acetonitrile (B52724), methanol (B129727), and water
-
Analytical grade formic acid, acetic acid, and phosphate (B84403) buffers
-
Human plasma (drug-free)
-
Protein precipitation, liquid-liquid extraction, and solid-phase extraction consumables
Instrumentation
-
HPLC system with a UV/Vis detector
-
C18 reversed-phase analytical column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Data acquisition and processing software
-
Analytical balance
-
Centrifuge
-
Vortex mixer
-
Evaporator (for LLE and SPE)
Chromatographic Conditions
The following table summarizes the optimized chromatographic conditions for the analysis of hydrocodone.
| Parameter | Condition |
| Column | C18 Reversed-Phase (4.6 x 150 mm, 5 µm) |
| Mobile Phase | Isocratic: Acetonitrile and 25 mM Potassium Phosphate Buffer (pH 4.5) (30:70, v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Column Temperature | 30 °C |
| Detection Wavelength | 280 nm[1][2] |
| Internal Standard (IS) | Codeine (or other suitable standard) |
Protocols
Standard and Quality Control (QC) Sample Preparation
-
Primary Stock Solution: Accurately weigh and dissolve this compound reference standard in methanol to prepare a primary stock solution of 1 mg/mL.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with a 50:50 mixture of methanol and water to obtain concentrations ranging from 1 µg/mL to 100 µg/mL.
-
Calibration Standards and QC Samples: Spike appropriate volumes of the working standard solutions into drug-free human plasma to prepare calibration standards and quality control (QC) samples at desired concentrations.
Plasma Sample Preparation
Three methods for plasma sample preparation are presented below. Protein precipitation is a rapid and simple method, while liquid-liquid extraction and solid-phase extraction can provide cleaner extracts, which may be necessary to minimize interference in the UV chromatogram.
-
To 200 µL of plasma sample (calibration standard, QC, or unknown) in a microcentrifuge tube, add 20 µL of the internal standard working solution.
-
Add 600 µL of ice-cold acetonitrile to precipitate the plasma proteins.[3][4][5]
-
Vortex the mixture for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes at 4 °C.
-
Carefully transfer the supernatant to a clean tube and inject 20 µL into the HPLC system.
Experimental Workflow for Protein Precipitation
Caption: Workflow for plasma sample preparation using protein precipitation.
-
To 500 µL of plasma sample in a glass tube, add 50 µL of the internal standard working solution.
-
Add 50 µL of 1 M sodium hydroxide (B78521) to basify the sample.
-
Add 3 mL of an organic extraction solvent (e.g., a mixture of chloroform (B151607) and isopropanol, 9:1 v/v).[6]
-
Vortex for 2 minutes and then centrifuge at 3,000 x g for 10 minutes.
-
Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40 °C.
-
Reconstitute the residue in 200 µL of the mobile phase and inject 20 µL into the HPLC system.
Logical Relationships in Liquid-Liquid Extraction
Caption: Key steps in the liquid-liquid extraction of hydrocodone from plasma.
-
Condition a polymeric SPE cartridge (e.g., a mixed-mode cation exchange) with 1 mL of methanol followed by 1 mL of water.[7]
-
To 500 µL of plasma, add 50 µL of the internal standard and 500 µL of a suitable buffer (e.g., 100 mM phosphate buffer, pH 6.0).
-
Load the pre-treated plasma sample onto the SPE cartridge.
-
Wash the cartridge with 1 mL of water followed by 1 mL of methanol to remove interferences.
-
Elute the hydrocodone and internal standard with 1 mL of a freshly prepared mixture of dichloromethane, isopropanol, and ammonium (B1175870) hydroxide (e.g., 80:15:5, v/v/v).
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40 °C.
-
Reconstitute the residue in 200 µL of the mobile phase and inject 20 µL into the HPLC system.
Signaling Pathway of Solid-Phase Extraction
Caption: Sequential steps involved in the solid-phase extraction process.
Data Analysis and Method Validation
Calibration Curve
Construct a calibration curve by plotting the peak area ratio of hydrocodone to the internal standard against the nominal concentration of the calibration standards. A linear regression with a weighting factor of 1/x or 1/x² is typically used.
Method Validation
The analytical method should be validated according to relevant regulatory guidelines (e.g., FDA, EMA). Key validation parameters are summarized in the table below.
| Validation Parameter | Acceptance Criteria |
| Linearity | Correlation coefficient (r²) ≥ 0.99 |
| Accuracy | Within ±15% of the nominal value (±20% for LLOQ) |
| Precision (Intra- and Inter-day) | Relative standard deviation (RSD) ≤ 15% (≤ 20% for LLOQ) |
| Recovery | Consistent, precise, and reproducible |
| Selectivity | No significant interfering peaks at the retention times of the analyte and IS |
| Stability | Analyte stability under various storage and processing conditions |
Results and Discussion
The presented HPLC-UV method provides a reliable and accurate means for the quantification of this compound in human plasma. The choice of sample preparation method will depend on the required sensitivity and the complexity of the plasma matrix. Protein precipitation is suitable for rapid analysis, while LLE and SPE offer cleaner extracts, potentially leading to lower limits of quantification and improved column longevity. The use of an appropriate internal standard is crucial for compensating for variability during sample preparation and injection.[8] The chromatographic conditions described provide good separation of hydrocodone from endogenous plasma components.
Conclusion
This application note provides a comprehensive and detailed protocol for the determination of this compound in human plasma by HPLC-UV. The method is suitable for use in research, clinical, and drug development settings. The provided protocols for sample preparation and the detailed chromatographic conditions can be readily implemented in laboratories equipped with standard HPLC instrumentation.
References
- 1. Hydrocodone | C18H21NO3 | CID 5284569 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Simultaneous assay of this compound and acetaminophen in a tablet formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Plasma Samples [bio-protocol.org]
- 6. HPLC-UV determination of morphine in human plasma and its application to the clinical study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Determination of morphine and codeine in plasma by HPLC following solid phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. chromatographyonline.com [chromatographyonline.com]
Application Note and Protocol: Quantitative Analysis of Hydrocodone and its Metabolites in Tissue by LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed liquid chromatography-tandem mass spectrometry (LC-MS/MS) protocol for the simultaneous quantification of hydrocodone and its primary metabolites—hydromorphone, norhydrocodone, and dihydrocodeine—in various tissue matrices. The described methodology is essential for preclinical drug metabolism and pharmacokinetic (DMPK) studies, toxicological assessments, and forensic analysis. The protocol outlines procedures for tissue homogenization, protein precipitation, and solid-phase extraction (SPE) to ensure robust and reliable results.
Introduction
Hydrocodone is a widely prescribed semi-synthetic opioid analgesic for the treatment of moderate to severe pain and as an antitussive.[1] Its efficacy and potential for adverse effects are closely linked to its complex metabolism. The primary metabolic pathways involve O-demethylation to the more potent analgesic hydromorphone, primarily mediated by the cytochrome P450 enzyme CYP2D6.[1][2][3] Another significant pathway is N-demethylation by CYP3A4 to the inactive metabolite norhydrocodone.[1] A minor pathway includes the 6-keto reduction to dihydrocodeine.[4] Given the varied pharmacological activities of its metabolites, a comprehensive understanding of their distribution in different tissues is crucial for drug development and safety assessment.
LC-MS/MS offers unparalleled sensitivity and selectivity for the quantification of drugs and their metabolites in complex biological matrices.[4] This application note details a robust and reproducible LC-MS/MS method for the analysis of hydrocodone and its key metabolites in tissue samples.
Metabolic Pathway of Hydrocodone
Hydrocodone is extensively metabolized in the liver, leading to the formation of several metabolites. The main metabolic routes are depicted in the signaling pathway diagram below.
Caption: Metabolic conversion of hydrocodone to its primary metabolites.
Experimental Protocols
This section provides a detailed step-by-step protocol for the analysis of hydrocodone and its metabolites in tissue samples.
Materials and Reagents
-
Hydrocodone, hydromorphone, norhydrocodone, and dihydrocodeine analytical standards
-
Deuterated internal standards (e.g., hydrocodone-d6, hydromorphone-d6, norhydrocodone-d3)
-
LC-MS/MS grade acetonitrile (B52724), methanol (B129727), and water
-
Formic acid
-
Ammonium (B1175870) formate
-
Phosphate buffered saline (PBS), pH 7.4
-
Tissue homogenization buffer (e.g., PBS with protease inhibitors)
-
Solid-phase extraction (SPE) cartridges (e.g., mixed-mode cation exchange)
-
96-well collection plates
-
Refrigerated centrifuge
-
Bead-based homogenizer or rotor-stator homogenizer
Experimental Workflow
The overall experimental workflow is illustrated in the diagram below.
Caption: Overview of the analytical procedure from tissue sample to data analysis.
Tissue Sample Preparation
-
Tissue Homogenization:
-
Accurately weigh approximately 100 mg of frozen tissue.
-
Add 500 µL of ice-cold homogenization buffer (e.g., PBS) per 100 mg of tissue.[5]
-
Homogenize the tissue using a bead-based homogenizer with stainless steel beads or a rotor-stator homogenizer until a uniform homogenate is achieved.[5][6] Keep samples on ice to minimize degradation.
-
Centrifuge the homogenate at 10,000 x g for 10 minutes at 4°C.[5]
-
Collect the supernatant for further processing.
-
-
Protein Precipitation:
-
To 100 µL of the tissue homogenate supernatant, add 300 µL of ice-cold acetonitrile containing the deuterated internal standards.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 13,000 x g for 10 minutes at 4°C.[7]
-
Carefully transfer the supernatant to a clean tube for SPE.
-
-
Solid-Phase Extraction (SPE):
-
Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Load the supernatant from the protein precipitation step onto the SPE cartridge.
-
Wash the cartridge with 1 mL of 0.1% formic acid in water, followed by 1 mL of methanol.
-
Elute the analytes with 1 mL of 5% ammonium hydroxide (B78521) in methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.
-
LC-MS/MS Analysis
The following are recommended starting conditions for the LC-MS/MS analysis. Instrument parameters should be optimized for the specific instrumentation used.
Liquid Chromatography (LC) Parameters:
| Parameter | Recommended Condition |
| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient | 5% B to 95% B over 5 minutes, then re-equilibrate |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
Mass Spectrometry (MS) Parameters:
| Parameter | Recommended Condition |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
| Capillary Voltage | 3.0 kV |
| Gas Flow | Optimized for specific instrument |
MRM Transitions:
The following table lists the recommended MRM transitions for the quantification and confirmation of each analyte.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) (Quantifier) | Product Ion (m/z) (Qualifier) | Collision Energy (eV) |
| Hydrocodone | 300.2 | 199.1 | 128.1 | 35 |
| Hydromorphone | 286.2 | 185.1 | 157.1 | 40 |
| Norhydrocodone | 286.2 | 185.1 | 157.1 | 40 |
| Dihydrocodeine | 302.2 | 199.1 | 128.1 | 35 |
| Hydrocodone-d6 | 306.2 | 205.1 | 134.1 | 35 |
| Hydromorphone-d6 | 292.2 | 191.1 | 163.1 | 40 |
| Norhydrocodone-d3 | 289.2 | 188.1 | 160.1 | 40 |
Note: Collision energies should be optimized for the specific mass spectrometer used.
Data Presentation
Quantitative data should be summarized in clear and structured tables to facilitate easy comparison. Below are example tables for calibration curve parameters and method validation data.
Table 1: Calibration Curve Parameters
| Analyte | Calibration Range (ng/mL) | R² |
| Hydrocodone | 1 - 100 | > 0.998 |
| Hydromorphone | 1 - 100 | > 0.998 |
| Norhydrocodone | 1 - 100 | > 0.998 |
| Dihydrocodeine | 1 - 100 | > 0.998 |
Table 2: Method Validation Summary (Example for Liver Tissue)
| Analyte | LLOQ (ng/g) | Accuracy (%) at LLOQ | Precision (%RSD) at LLOQ | Recovery (%) |
| Hydrocodone | 1.0 | 95 - 105 | < 15 | 85 ± 5 |
| Hydromorphone | 1.0 | 92 - 108 | < 15 | 82 ± 6 |
| Norhydrocodone | 1.0 | 96 - 104 | < 15 | 80 ± 7 |
| Dihydrocodeine | 1.0 | 94 - 106 | < 15 | 88 ± 4 |
Note: The above values are examples and should be determined during method validation.
Conclusion
The LC-MS/MS protocol described in this application note provides a sensitive, selective, and reliable method for the simultaneous quantification of hydrocodone and its major metabolites in various tissue samples. The detailed procedures for sample preparation and instrumental analysis will enable researchers, scientists, and drug development professionals to obtain high-quality data for pharmacokinetic, toxicokinetic, and forensic investigations. Adherence to this protocol, with appropriate validation for the specific tissue matrix and instrumentation, will ensure accurate and reproducible results.
References
- 1. apps.dtic.mil [apps.dtic.mil]
- 2. Evaluation and comparison of postmortem hydrocodone concentrations in peripheral blood, central blood and liver specimens: a minimal potential for redistribution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Therapeutic monitoring of opioids: a sensitive LC-MS/MS method for quantitation of several opioids including hydrocodone and its metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. static.miltenyibiotec.com [static.miltenyibiotec.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
Application Notes and Protocols: Preparation of Hydrocodone Bitartrate Solutions for In Vivo Animal Studies
Introduction
Hydrocodone bitartrate (B1229483) is a semi-synthetic opioid agonist with a high affinity for the mu (µ)-opioid receptor, making it a critical compound in pain research and analgesic drug development.[1][2][3] Accurate and consistent preparation of hydrocodone bitartrate solutions is paramount for obtaining reliable and reproducible results in in vivo animal studies. These application notes provide detailed protocols for the preparation and administration of this compound solutions for common rodent models, focusing on best practices for vehicle selection, sterile technique, and common administration routes.
Disclaimer: this compound is a Schedule II controlled substance in the United States.[2] All acquisition, storage, handling, and disposal must be performed in strict accordance with institutional guidelines and regulations set forth by the Drug Enforcement Administration (DEA) or equivalent national competent authorities.
Physicochemical Properties and Vehicle Selection
The bitartrate salt of hydrocodone is utilized to enhance its solubility and stability for research and clinical use.[4] Proper vehicle selection is crucial to ensure drug solubility, stability, and biocompatibility, thereby minimizing potential adverse effects unrelated to the compound's pharmacology.[5]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
|---|---|---|
| Chemical Name | 4,5α-Epoxy-3-methoxy-17-methylmorphinan-6-one bitartrate | [6] |
| Molecular Formula | C₁₈H₂₁NO₃·C₄H₆O₆ | [6] |
| Molecular Weight | 449.46 g/mol (anhydrous) | [6] |
| Appearance | White, photosensitive solid | [6] |
| Solubility | Soluble in water (62 mg/mL) and ethanol (B145695) |[6] |
Vehicle Recommendations:
-
Primary Vehicle: Sterile 0.9% Sodium Chloride (isotonic saline) is the recommended vehicle for most applications, including subcutaneous and oral administration. Its isotonic nature minimizes tissue irritation at the injection site.
-
Alternative Vehicle: Sterile Water for Injection, USP. Given the high solubility of this compound in water, this is an acceptable alternative.[6]
-
Considerations: For all parenteral (injectable) routes, the final formulation must be sterile. For oral administration, while sterility is not mandatory, using a clean technique and a pharmaceutical-grade vehicle is recommended. The pH of the final solution should be maintained between 4.5 and 8.0 to ensure it is biocompatible.[7]
Protocol for Solution Preparation (1 mg/mL Example)
This protocol describes the preparation of a 1 mg/mL this compound solution in sterile saline. All procedures for preparing injectable solutions should be performed in a laminar flow hood using aseptic techniques.
Materials:
-
This compound powder
-
Sterile 0.9% Sodium Chloride for Injection, USP
-
Sterile, sealed glass vials
-
Calibrated analytical balance
-
Sterile syringes and needles
-
Sterile 0.22 µm syringe filters
Procedure:
-
Calculate Required Mass: Determine the total volume of the solution needed. For example, to prepare 10 mL of a 1 mg/mL solution, you will need 10 mg of this compound powder.
-
Weigh Compound: Using a calibrated analytical balance, accurately weigh the calculated mass of this compound powder.
-
Dissolution: Transfer the powder into a sterile vial. Using a sterile syringe, add approximately 80% of the final volume of sterile saline to the vial.
-
Mixing: Gently swirl or vortex the vial until the powder is completely dissolved. This compound should dissolve readily in aqueous solutions.[6]
-
Volume Adjustment: Once dissolved, add sterile saline to reach the final desired volume (e.g., 10 mL).
-
Sterile Filtration (for parenteral use): Draw the entire solution into a new sterile syringe. Attach a sterile 0.22 µm syringe filter to the syringe tip. Filter the solution into a final sterile, sealed vial. This step is critical for removing any potential microbial contamination.[7]
-
Labeling and Storage: Clearly label the vial with the compound name, concentration, vehicle, preparation date, and "For Laboratory Animal Use Only." Store the solution protected from light at room temperature.[6]
Table 2: Example Dosing Calculations Formula: Dose Volume (mL) = [Desired Dose (mg/kg) x Animal Weight (kg)] / Solution Concentration (mg/mL)
| Animal | Weight (g) | Desired Dose (mg/kg) | Solution Conc. (mg/mL) | Calculated Volume (mL) |
|---|---|---|---|---|
| Mouse | 25 | 5 | 1 | 0.125 |
| Mouse | 30 | 10 | 1 | 0.300 |
| Rat | 250 | 5 | 1 | 1.250 |
| Rat | 300 | 10 | 1 | 3.000 |
Administration Protocols
The choice of administration route depends on the experimental objective, such as mimicking a specific clinical route or achieving a desired pharmacokinetic profile. The following diagram outlines the general workflow.
Protocol: Subcutaneous (SC) Injection
Subcutaneous injection is a common parenteral route for systemic drug delivery in rodents.
Procedure:
-
Prepare the syringe with the calculated dose volume and ensure all air bubbles are removed.[8]
-
Properly restrain the mouse or rat to expose the dorsal side. For mice, scruffing the loose skin over the shoulders is effective.[9]
-
Identify the injection site, typically the loose skin over the back, between the shoulder blades.
-
Lift the skin to create a "tent."[10]
-
Insert the needle, bevel up, at the base of the tented skin at a 45° angle.[10]
-
Gently pull back on the syringe plunger (aspirate) to ensure the needle is not in a blood vessel. If blood appears, withdraw the needle and reinject at a new site with a fresh needle and syringe.[9][11]
-
If there is no blood, depress the plunger steadily to inject the solution. A small bleb or lump under the skin is expected.[10]
-
Withdraw the needle and apply gentle pressure to the site to prevent leakage.
-
Return the animal to its cage and monitor for any adverse reactions.[9]
Table 3: Recommended Parameters for Subcutaneous (SC) Injection in Rodents
| Species | Max Volume/Site | Max Total Volume | Needle Gauge | Reference |
|---|---|---|---|---|
| Mouse | 1 mL | 3 mL (dispersed over multiple sites) | 25-27 G | [8][9] |
| Rat | 2 mL | 10 mL (dispersed over multiple sites) | 25 G |[8][9] |
Protocol: Oral Gavage (PO)
Oral gavage ensures the direct and accurate administration of a specific dose volume into the stomach. This procedure requires proper training to avoid injury.[12]
Procedure:
-
Select the appropriate size gavage needle. Flexible or curved needles with a rounded tip are recommended to prevent esophageal injury.[13][14]
-
Measure the correct insertion length by holding the needle alongside the animal, with the tip at the last rib. Mark the tube at the animal's nose; do not insert past this mark.[13][14]
-
Properly restrain the animal, ensuring the head and neck are extended to create a straight line to the esophagus.[14][15]
-
Gently insert the gavage needle into the diastema (gap between incisors and molars) and advance it along the roof of the mouth toward the esophagus.[13]
-
The tube should pass easily with the animal swallowing. Never force the needle. If resistance is met, withdraw and restart.[12][14]
-
Once the needle is properly placed to the predetermined depth, administer the substance with the attached syringe.
-
Gently remove the needle along the same path of insertion.
-
Return the animal to its cage and monitor for 5-10 minutes for any signs of respiratory distress, which could indicate accidental administration into the lungs.[15]
Table 4: Recommended Parameters for Oral Gavage in Rodents
| Species | Max Dosing Volume | Gavage Needle Size | Reference |
|---|---|---|---|
| Mouse | 10 mL/kg (5 mL/kg recommended) | 18-20 G (flexible or bulb-tipped) | [13][15] |
| Rat | 10-20 mL/kg | 16-18 G (flexible or bulb-tipped) |[13] |
Mechanism of Action & Signaling Pathway
Hydrocodone exerts its analgesic effect by acting as a full agonist at the µ-opioid receptor, a G-protein coupled receptor (GPCR) located in the central nervous system.[1][3][16] The activation of this receptor initiates an intracellular signaling cascade that ultimately reduces the transmission of pain signals.
Upon binding, the µ-opioid receptor activates an inhibitory G-protein (Gi/o). This protein, in turn, inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular levels of cyclic adenosine (B11128) monophosphate (cAMP).[16] The reduction in cAMP decreases neuronal excitability and inhibits the release of nociceptive neurotransmitters (e.g., substance P), resulting in analgesia.[16]
References
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. What is this compound used for? [synapse.patsnap.com]
- 3. benchchem.com [benchchem.com]
- 4. CAS 34195-34-1: this compound hydrate [cymitquimica.com]
- 5. Administration of Substances to Laboratory Animals: Equipment Considerations, Vehicle Selection, and Solute Preparation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. research.ucsb.edu [research.ucsb.edu]
- 8. research-support.uq.edu.au [research-support.uq.edu.au]
- 9. animalcare.ubc.ca [animalcare.ubc.ca]
- 10. research.vt.edu [research.vt.edu]
- 11. oacu.oir.nih.gov [oacu.oir.nih.gov]
- 12. ouv.vt.edu [ouv.vt.edu]
- 13. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 14. research.sdsu.edu [research.sdsu.edu]
- 15. iacuc.wsu.edu [iacuc.wsu.edu]
- 16. scitechnol.com [scitechnol.com]
Application Notes and Protocols: Evaluating the Analgesic Efficacy of Hydrocodone Bitartrate Using the Hot Plate Test
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hydrocodone is a semi-synthetic opioid agonist widely prescribed for the management of moderate to severe pain.[1] Its primary mechanism of action involves agonism at the mu (µ)-opioid receptor, which are G-protein coupled receptors located in the central nervous system.[1][2] Activation of these receptors initiates a signaling cascade that ultimately leads to a reduction in neuronal excitability and the inhibition of pain signal transmission.[3] The hot plate test is a widely used and validated preclinical model for assessing the efficacy of centrally acting analgesics.[4] This test measures the latency of a thermal pain reflex in rodents, providing a reliable and quantifiable endpoint to evaluate the antinociceptive properties of a compound. These application notes provide a detailed protocol for utilizing the hot plate test to assess the analgesic effects of hydrocodone bitartrate (B1229483).
Mechanism of Action: Hydrocodone-Mediated Analgesia
Hydrocodone exerts its analgesic effects primarily by binding to and activating µ-opioid receptors in the brain and spinal cord.[1][3] This activation triggers a series of intracellular events, including the inhibition of adenylyl cyclase, which leads to a decrease in cyclic adenosine (B11128) monophosphate (cAMP) levels.[3] Additionally, µ-opioid receptor activation promotes the opening of G-protein-coupled inwardly rectifying potassium (GIRK) channels, causing hyperpolarization of the neuronal membrane and reducing neuronal excitability.[5] It also inhibits the opening of voltage-gated calcium channels, which in turn reduces the release of pronociceptive neurotransmitters such as substance P and glutamate (B1630785) from the presynaptic terminal.[3]
Experimental Protocols
Animals
-
Species: Male Swiss Webster mice or Sprague-Dawley rats are commonly used.
-
Weight: 20-30 g for mice, 200-300 g for rats.
-
Housing: Animals should be housed in a temperature-controlled environment with a 12-hour light/dark cycle and provided with ad libitum access to food and water.
-
Acclimation: Allow animals to acclimate to the housing facility for at least one week before the experiment and to the testing room for at least 30 minutes on the day of the experiment.
Materials and Reagents
-
This compound (analytical grade)
-
Vehicle (e.g., sterile saline or distilled water)
-
Hot plate apparatus (with adjustable temperature control and a clear observation cylinder)
-
Animal scale
-
Syringes and needles for administration (if applicable)
-
Timer
Experimental Workflow
Procedure
-
Apparatus Setup: Set the hot plate temperature to a constant, non-injurious temperature, typically between 50°C and 55°C.
-
Baseline Measurement: Gently place each animal individually on the hot plate within the clear cylinder and start the timer. Observe for nocifensive behaviors such as paw licking, paw shaking, or jumping. The time from placement on the hot plate to the first display of a nocifensive behavior is recorded as the baseline latency. A cut-off time (e.g., 30-60 seconds) should be established to prevent tissue damage. Animals that do not respond within the cut-off time should be removed and excluded from the study or assigned the cut-off latency.
-
Drug Administration: Administer this compound or the vehicle to the respective animal groups. The route of administration (e.g., oral gavage, intraperitoneal injection) should be consistent across all groups.
-
Post-Dosing Measurements: At predetermined time points after drug administration (e.g., 15, 30, 60, 90, and 120 minutes), place each animal back on the hot plate and measure the response latency as described in step 2.
-
Data Collection: Record all latency times for each animal at each time point.
Data Presentation
Illustrative Dose-Response of this compound in the Hot Plate Test
| Treatment Group | Dose (mg/kg, p.o.) | N | Mean Latency (seconds) ± SEM (at peak effect) |
| Vehicle | - | 10 | 10.2 ± 1.5 |
| Hydrocodone | 1.0 | 10 | 15.8 ± 2.1 |
| Hydrocodone | 3.0 | 10 | 22.5 ± 2.8 |
| Hydrocodone | 10.0 | 10 | 28.9 ± 3.5 |
Illustrative Time-Course of Analgesic Effect of this compound (5.0 mg/kg, p.o.)
| Time Point (minutes) | Mean Latency (seconds) ± SEM |
| 0 (Baseline) | 9.8 ± 1.3 |
| 15 | 18.5 ± 2.0 |
| 30 | 25.1 ± 2.6 |
| 60 | 21.3 ± 2.3 |
| 90 | 16.7 ± 1.9 |
| 120 | 12.4 ± 1.6 |
Representative Data for Morphine in the Rat Hot Plate Test (54 ± 0.4 °C)
| Treatment Group | Dose (mg/kg) | Time Point (minutes) | Mean Latency (seconds) ± SEM |
| Saline (i.p.) | - | 30 | ~10 |
| Morphine (i.p.) | 20 | 30 | ~25 |
| Saline (p.o.) | - | 60 | ~11 |
| Morphine (p.o.) | 20 | 60 | ~20 |
Data adapted from a study by Gholami et al., 2016.[6]
Data Analysis and Interpretation
The analgesic effect can be quantified as the increase in latency time compared to the vehicle-treated group. The data can also be expressed as the percentage of the maximum possible effect (%MPE), calculated using the following formula:
%MPE = [(Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100
Statistical analysis, such as ANOVA followed by post-hoc tests, should be used to determine the significance of the differences between treatment groups. The results will indicate the dose-dependent and time-dependent analgesic efficacy of this compound in this preclinical pain model.
Conclusion
The hot plate test is a robust and reliable method for evaluating the central analgesic properties of this compound. By following the detailed protocols and utilizing appropriate data analysis, researchers can effectively characterize the antinociceptive profile of this important opioid analgesic. These studies are crucial for the development of novel pain therapeutics and for understanding the pharmacology of existing analgesics.
References
- 1. A novel hot-plate test sensitive to hyperalgesic stimuli and non-opioid analgesics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. brieflands.com [brieflands.com]
- 3. researchgate.net [researchgate.net]
- 4. Evaluation of Analgesic Activity of Papaver libanoticum Extract in Mice: Involvement of Opioids Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. meliordiscovery.com [meliordiscovery.com]
- 6. Time Dependent Antinociceptive Effects of Morphine and Tramadol in the Hot Plate Test: Using Different Methods of Drug Administration in Female Rats - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Analytical Separation of Hydrocodone and Acetaminophen
Audience: Researchers, scientists, and drug development professionals.
This document provides detailed application notes and protocols for the analytical separation and quantification of hydrocodone and acetaminophen (B1664979) in various samples. The methods described include High-Performance Liquid Chromatography with UV detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).
Introduction
Hydrocodone and acetaminophen are frequently combined in pharmaceutical formulations for the management of pain. Acetaminophen, a non-opioid analgesic and antipyretic, is often included to enhance the analgesic effects of the opioid hydrocodone. The accurate and precise quantification of these two active pharmaceutical ingredients (APIs) is crucial for quality control, stability testing, pharmacokinetic studies, and forensic analysis. Due to the significant differences in their chemical properties and typical concentration ratios in dosage forms, robust analytical methods are required for their effective separation and measurement.
This document outlines validated methods for separating and quantifying hydrocodone and acetaminophen, providing detailed experimental protocols and performance data to guide researchers in selecting and implementing the most suitable technique for their specific application.
Analytical Methodologies
Several analytical techniques can be employed for the separation and quantification of hydrocodone and acetaminophen. The choice of method depends on factors such as the sample matrix, required sensitivity, and available instrumentation.
-
High-Performance Liquid Chromatography (HPLC) with UV Detection: This is the most common method for routine quality control of pharmaceutical dosage forms. It offers good separation, precision, and accuracy.
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS provides high specificity and is a powerful tool for confirmation. However, it often requires derivatization of the analytes to increase their volatility.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is a highly sensitive and selective method, making it ideal for the analysis of low concentrations of hydrocodone and acetaminophen in complex biological matrices like plasma or urine.[1][2][3]
Experimental Protocols
Method 1: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV Detection
This method is suitable for the simultaneous quantification of hydrocodone bitartrate (B1229483) and acetaminophen in tablet formulations.
Principle: The separation is achieved on a reversed-phase C18 column where acetaminophen, being more polar, elutes before the more non-polar hydrocodone. A buffered mobile phase is used to ensure good peak shape and reproducibility. Detection is performed using a UV spectrophotometer at a wavelength where both compounds have adequate absorbance.
Instrumentation:
-
High-Performance Liquid Chromatograph (HPLC) system with a pump, autosampler, and column oven.
-
UV-Vis Detector.
-
Data acquisition and processing software.
Reagents and Materials:
-
Acetonitrile (B52724) (HPLC grade)
-
Methanol (HPLC grade)
-
Potassium Dihydrogen Phosphate (KH2PO4) or Sodium Dihydrogen Phosphate (NaH2PO4) (Analytical grade)
-
Phosphoric Acid (Analytical grade)
-
Purified water (HPLC grade)
-
Hydrocodone Bitartrate Reference Standard
-
Acetaminophen Reference Standard
-
0.45 µm membrane filters
Sample Preparation (Tablets):
-
Weigh and finely powder no fewer than 20 tablets.
-
Accurately weigh a portion of the powder equivalent to one tablet and transfer it to a 100 mL volumetric flask.
-
Add approximately 70 mL of a suitable diluent (e.g., mobile phase or a mixture of water and methanol) and sonicate for 15 minutes to dissolve the APIs.
-
Allow the solution to cool to room temperature and dilute to the mark with the diluent.
-
Mix well and filter a portion of the solution through a 0.45 µm filter into an HPLC vial.
Chromatographic Conditions:
| Parameter | Condition 1 | Condition 2 |
| Column | Primesep 200, 3.2x100 mm, 5 µm[4] | Zorbax SB-C18, 4.6x250 mm, 5 µm[5] |
| Mobile Phase | A: 0.05-0.3% H3PO4 in waterB: Acetonitrile (MeCN)[4] | 0.025 M Ammonium Acetate (pH 4.0) and Acetonitrile[5] |
| Gradient | Gradient: 5-50% MeCN in 5 min, hold for 4 min[4] | Gradient Elution[5] |
| Flow Rate | 0.5 mL/min[4] | 1.0 mL/min[5] |
| Column Temp. | Ambient | 35 °C[5] |
| Injection Vol. | 10 µL | Not Specified |
| Detection | UV at 270 nm[4] | UV at 214 nm (Hydrocodone), 280 nm (Acetaminophen)[5] |
Data Analysis: Quantification is performed by comparing the peak areas of the analytes in the sample solution to those of the corresponding reference standards. A calibration curve should be constructed using a series of standard solutions of known concentrations to ensure linearity.
Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)
This method is suitable for the confirmation and quantification of hydrocodone in samples, often after an extraction step to separate it from acetaminophen.
Principle: The sample is first subjected to a liquid-liquid or solid-phase extraction to isolate the hydrocodone. The extract is then derivatized to make the hydrocodone more volatile and thermally stable for GC analysis. The GC separates the derivatized analyte from other components, and the mass spectrometer provides definitive identification and quantification based on its mass-to-charge ratio.
Instrumentation:
-
Gas Chromatograph with a Mass Selective Detector (GC-MS).
-
Autosampler.
-
Data acquisition and processing software.
Reagents and Materials:
-
Chloroform (B151607), Ether, or Hexane (for extraction)[6]
-
Anhydrous Sodium Sulfate[6]
-
Sodium Bicarbonate (NaHCO3) or Sodium Carbonate (Na2CO3)[6]
-
Derivatizing agents (e.g., Propionic Anhydride (B1165640), BSTFA).[7]
-
Internal Standard (e.g., Triprolidine HCl).[6]
-
Hydrocodone Reference Standard.
Sample Preparation and Derivatization:
-
Dissolve the sample in water and make the solution basic with NaHCO3.[6]
-
Extract the hydrocodone base into an organic solvent like chloroform or ether.[6]
-
Pass the organic layer through anhydrous sodium sulfate (B86663) to remove any residual water.[6]
-
Evaporate the solvent to dryness under a stream of nitrogen.
-
Reconstitute the residue in a suitable solvent and add the derivatizing agent (e.g., propionic anhydride in pyridine).[7]
-
Heat the mixture to complete the derivatization reaction.
-
Inject an aliquot of the derivatized sample into the GC-MS.
GC-MS Conditions:
| Parameter | Condition |
| Column | DB-1 capillary column (15 m x 0.25-mm i.d., 0.25-µm film) or similar[8] |
| Carrier Gas | Helium at 1.0 mL/min[6] |
| Oven Temp. | 250 °C Isothermal[6] |
| Injection | Split mode (e.g., 60:1), 1 µL injected[6] |
| MS Mode | Electron Impact (EI), Full Scan or Selected Ion Monitoring (SIM) |
| Monitored Ions | Specific ions for derivatized hydrocodone and internal standard |
Data Analysis: Identification is confirmed by matching the retention time and mass spectrum of the peak in the sample to that of a derivatized reference standard. Quantification is typically performed in SIM mode using a calibration curve prepared with an internal standard.
Method 3: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This method is highly sensitive and selective, making it ideal for analyzing hydrocodone and acetaminophen in biological fluids.
Principle: The sample undergoes a simple preparation step, such as protein precipitation or solid-phase extraction. The extract is then injected into an LC-MS/MS system. The liquid chromatograph separates the analytes, which are then ionized (typically by electrospray ionization) and detected by a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This provides excellent specificity and very low limits of detection.
Instrumentation:
-
UPLC or HPLC system.
-
Tandem Mass Spectrometer (e.g., Triple Quadrupole).
-
Electrospray Ionization (ESI) source.
-
Data acquisition and processing software.
Reagents and Materials:
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic Acid (LC-MS grade)
-
Ammonium Formate (LC-MS grade)
-
Purified water (LC-MS grade)
-
Hydrocodone-d3 and Acetaminophen-d4 (Internal Standards)
-
Hydrocodone and Acetaminophen Reference Standards
Sample Preparation (Plasma):
-
Pipette 50 µL of plasma sample into a microcentrifuge tube.
-
Add 10 µL of an internal standard solution (containing Hydrocodone-d3 and Acetaminophen-d4).
-
Add 100 µL of acetonitrile to precipitate proteins.
-
Vortex for 1 minute, then centrifuge at high speed for 10 minutes.
-
Transfer the supernatant to an HPLC vial for analysis.
LC-MS/MS Conditions:
| Parameter | Condition |
| Column | Phenomenex Synergi™ Polar-RP (4 µm, 80Å, 2 mm x 50 mm) or similar C18 column[9] |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Methanol or Acetonitrile[2][9] |
| Gradient | A suitable gradient to separate the analytes (e.g., 5% B to 95% B over 3 minutes) |
| Flow Rate | 0.4 mL/min[9] |
| Injection Vol. | 5-20 µL[9] |
| Ionization | Electrospray Ionization, Positive Mode (ESI+) |
| MRM Transitions | Acetaminophen: m/z 152.1 → 110.1Hydrocodone: m/z 300.2 → 199.1Acetaminophen-d4: m/z 156.1 → 114.1Hydrocodone-d3: m/z 303.2 → 202.1 |
Data Analysis: Quantification is based on the ratio of the peak area of the analyte to its corresponding deuterated internal standard. A calibration curve is generated by analyzing samples with known concentrations of the analytes and a fixed concentration of the internal standards.
Data Presentation: Method Comparison
The following table summarizes typical quantitative data for the described analytical methods.
| Parameter | HPLC-UV | GC-MS | LC-MS/MS (Plasma) |
| Linear Range (Hydrocodone) | 0.035 - 0.065 mg/mL[10] | 0.03 - 0.70 mg/mL[6] | 1.0 - 100 ng/mL[1] |
| Linear Range (Acetaminophen) | 3.50 - 6.50 mg/mL[10] | N/A (Typically not analyzed) | 40.0 - 8000 ng/mL[3] |
| LOD (Hydrocodone) | Not specified | Not specified | 2 ng/mL (Blood)[8] |
| LOQ (Hydrocodone) | Not specified | Not specified | 10 ng/mL (Blood)[8] |
| LOD (Acetaminophen) | 0.311 µg/ml[11][12] | N/A | Not specified |
| LOQ (Acetaminophen) | 1.035 µg/ml[11][12] | N/A | 1 µg/mL[13] |
| Recovery (Hydrocodone) | 98.78%[14] | 50% - 68%[8] | >90% |
| Recovery (Acetaminophen) | 99.03%[14] | N/A | 94.7% - 96.0%[3] |
| Precision (%RSD) | < 2.0%[10] | < 1.5%[6] | < 10%[1] |
Visualizations
Experimental Workflow Diagram
Caption: General workflow for the analysis of hydrocodone and acetaminophen.
Analytical Method Selection Guide
Caption: Decision tree for selecting an appropriate analytical method.
References
- 1. Therapeutic monitoring of opioids: a sensitive LC-MS/MS method for quantitation of several opioids including hydrocodone and its metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. longdom.org [longdom.org]
- 3. Simultaneous determination of acetaminophen and oxycodone in human plasma by LC–MS/MS and its application to a pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. HPLC Method for Analysis of Vicodin (Acetaminophen & Hydrocodone) | SIELC Technologies [sielc.com]
- 5. HPLC determination of four components in this compound a...: Ingenta Connect [ingentaconnect.com]
- 6. swgdrug.org [swgdrug.org]
- 7. academic.oup.com [academic.oup.com]
- 8. academic.oup.com [academic.oup.com]
- 9. cpqaprogram.org [cpqaprogram.org]
- 10. Simultaneous assay of this compound and acetaminophen in a tablet formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Method development and validation of simultaneous estimation of acetaminophen and behydrocodone in tablet dosage forms | International Journal of Pharmacy and Analytical Research [ijpar.com]
- 12. jetir.org [jetir.org]
- 13. researchgate.net [researchgate.net]
- 14. tandfonline.com [tandfonline.com]
Application Notes: Detection of Hydrocodone using Gas Chromatography-Mass Spectrometry (GC-MS)
Introduction
Hydrocodone is a semi-synthetic opioid analgesic prescribed for the treatment of moderate to severe pain and as an antitussive. Its potential for abuse and diversion necessitates robust and reliable analytical methods for its detection and quantification in various biological matrices. Gas chromatography-mass spectrometry (GC-MS) is a powerful and widely used technique in forensic and clinical toxicology for the unambiguous identification and quantification of hydrocodone. This application note describes a detailed protocol for the analysis of hydrocodone in biological samples, such as blood and urine, using GC-MS.
The methodology involves sample preparation to isolate hydrocodone from the complex biological matrix, followed by chemical derivatization to enhance its volatility and chromatographic properties. The derivatized analyte is then separated by gas chromatography and detected by mass spectrometry, providing high selectivity and sensitivity.
Data Presentation
The following table summarizes the quantitative data for hydrocodone detection using GC-MS as reported in various studies. This allows for a clear comparison of method performance characteristics.
| Parameter | Blood | Urine | Reference |
| Limit of Detection (LOD) | 2 ng/mL | 3 ng/mL | [1][2][3] |
| 2.5 ng/mL | [4] | ||
| Limit of Quantification (LOQ) | 10 ng/mL | 10 ng/mL | [1][2][3] |
| 5.0 ng/mL | 25 ng/mL | [4][5] | |
| Linearity Range | 10 - 2000 ng/mL | 50 - 2000 ng/mL | [1][2] |
| 5 - 1000 ng/mL | up to 2000 ng/mL | [4][6][7] | |
| Precision (%RSD) | < 10% | < 11% | [1][2][6] |
| 1.26 - 14.81% | [4] | ||
| Extraction Efficiency | 50 - 68% | Not Reported | [1][2] |
Experimental Protocols
This section provides a detailed methodology for the key experiments involved in the GC-MS analysis of hydrocodone. The protocol is a composite of established methods and may require optimization based on the specific laboratory instrumentation and sample matrix.[1][2][4][6][7][8]
1. Sample Preparation (from Blood) [1][2][4]
-
Protein Precipitation:
-
To 1 mL of whole blood, add a deuterated internal standard (e.g., hydrocodone-d3).[9]
-
Add 2 mL of acetonitrile (B52724) to precipitate proteins.
-
Vortex the mixture and then centrifuge.
-
Transfer the clear supernatant to a new tube.
-
Evaporate the acetonitrile under a stream of nitrogen.
-
-
Liquid-Liquid Extraction:
-
Adjust the pH of the remaining aqueous solution to approximately 9.0 using a suitable buffer (e.g., sodium bicarbonate).[1][2]
-
Extract the hydrocodone by adding an organic solvent mixture, such as chloroform/trifluoroethanol (10:1), and vortexing.[1][2]
-
Centrifuge to separate the layers and transfer the organic layer to a clean tube.
-
Repeat the extraction for improved recovery.
-
Evaporate the combined organic extracts to dryness under a stream of nitrogen.
-
2. Derivatization [1][2][6][7][10]
Due to the presence of a ketone group, a two-step derivatization process is often employed for hydrocodone to improve its chromatographic behavior and detection sensitivity.
-
Oximation:
-
Reconstitute the dried extract in a solution of 2% methoxyamine HCl in pyridine.
-
Incubate the mixture to allow the formation of the methoxime derivative of the ketone group.
-
-
Acylation:
-
Add a derivatizing agent such as propionic anhydride.
-
Heat the mixture to facilitate the reaction and form the propionyl ester.
-
Evaporate the excess derivatizing reagents under nitrogen.
-
3. GC-MS Analysis
-
Instrumental Conditions (Example):
-
Gas Chromatograph: Agilent 6890N or similar.
-
Column: DB-1 (15 m x 0.25 mm x 0.25 µm) or equivalent.[6]
-
Carrier Gas: Helium at a constant flow rate.
-
Inlet: Splitless injection mode.
-
Temperature Program:
-
Initial temperature: 100°C, hold for 1.5 min.
-
Ramp: 25°C/min to 280°C, hold for 15 min.[11]
-
-
Mass Spectrometer: Agilent 5975B or a triple quadrupole instrument for higher sensitivity.[4][9][11]
-
Acquisition Mode: Full scan for identification or Selected Ion Monitoring (SIM)/Multiple Reaction Monitoring (MRM) for quantification.[4][8][9]
-
Characteristic Ions for Hydrocodone derivative (example): The specific ions will depend on the derivatization method used. For the methoxime-propionate derivative, characteristic ions would be monitored. For instance, in MRM mode, a specific precursor ion and product ion pair would be selected (e.g., m/z 299 → 228 for underivatized hydrocodone).[4]
-
-
4. Data Analysis
-
Identify the hydrocodone derivative peak based on its retention time and mass spectrum.
-
Quantify the analyte by comparing the peak area of the analyte to that of the internal standard using a calibration curve generated from standards of known concentrations.
Mandatory Visualization
The following diagrams illustrate the experimental workflow for the GC-MS analysis of hydrocodone.
Caption: Experimental workflow for hydrocodone analysis by GC-MS.
Caption: Derivatization pathway for hydrocodone prior to GC-MS analysis.
References
- 1. academic.oup.com [academic.oup.com]
- 2. GC-MS quantitation of codeine, morphine, 6-acetylmorphine, hydrocodone, hydromorphone, oxycodone, and oxymorphone in blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A Gas Chromatography-Triple Quadrupole Mass Spectrometry Assay for the Quantification of Opiates in Human Blood Samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. [PDF] GC-MS confirmation of codeine, morphine, 6-acetylmorphine, hydrocodone, hydromorphone, oxycodone, and oxymorphone in urine. | Semantic Scholar [semanticscholar.org]
- 6. academic.oup.com [academic.oup.com]
- 7. GC-MS confirmation of codeine, morphine, 6-acetylmorphine, hydrocodone, hydromorphone, oxycodone, and oxymorphone in urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Quantitation of Opioids in Blood and Urine Using Gas Chromatography-Mass Spectrometry (GC-MS) | Springer Nature Experiments [experiments.springernature.com]
- 9. gcms.cz [gcms.cz]
- 10. researchgate.net [researchgate.net]
- 11. Determination of Morphine and Codeine in Human Urine by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Development of a Validated Bioanalytical Method for Hydrocodone Bitartrate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hydrocodone bitartrate (B1229483) is a semi-synthetic opioid analgesic widely prescribed for the relief of moderate to severe pain. Accurate quantification of hydrocodone in biological matrices is crucial for pharmacokinetic studies, bioequivalence trials, and clinical monitoring. This document provides a detailed application note and protocol for a validated bioanalytical method for the determination of hydrocodone in human plasma using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). This method is sensitive, specific, and robust, making it suitable for high-throughput analysis in a regulatory compliant environment.
Principle
The method involves the extraction of hydrocodone and an internal standard (IS) from human plasma followed by analysis using LC-MS/MS. The analytes are separated chromatographically and detected by a mass spectrometer operating in the Multiple Reaction Monitoring (MRM) mode. Quantification is achieved by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.
Experimental Protocols
Materials and Reagents
-
Hydrocodone bitartrate reference standard
-
Hydrocodone-d6 (internal standard)
-
HPLC-grade acetonitrile (B52724), methanol (B129727), and water
-
Formic acid (analytical grade)
-
Human plasma (with K2EDTA as anticoagulant)
-
Solid Phase Extraction (SPE) cartridges or 96-well plates (mixed-mode cation exchange)
Instrumentation
-
A High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system
-
A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source
-
Analytical column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 2.6 µm) is a common choice.[1]
-
Data acquisition and processing software
Standard Solutions and Quality Control (QC) Sample Preparation
-
Stock Solutions: Prepare individual stock solutions of hydrocodone and hydrocodone-d6 in methanol at a concentration of 1 mg/mL.
-
Working Standard Solutions: Prepare serial dilutions of the hydrocodone stock solution with a mixture of water and acetonitrile (1:1, v/v) to create working standard solutions for calibration curve and QC samples.
-
Calibration Standards and QC Samples: Spike blank human plasma with the appropriate working standard solutions to obtain calibration standards ranging from 0.1 to 100 ng/mL and QC samples at low, medium, and high concentrations (e.g., 0.3, 30, and 80 ng/mL).
Sample Preparation: Solid Phase Extraction (SPE)
-
Pre-treatment: To 200 µL of plasma sample, calibration standard, or QC sample, add 20 µL of the internal standard working solution (e.g., 100 ng/mL of hydrocodone-d6). Vortex for 10 seconds.
-
Conditioning: Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Loading: Load the pre-treated sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of water followed by 1 mL of 5% methanol in water to remove interferences.
-
Elution: Elute the analytes with 1 mL of 5% formic acid in methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase.
LC-MS/MS Conditions
-
Chromatographic Conditions:
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient Elution: A typical gradient would start with a low percentage of mobile phase B, ramp up to a high percentage to elute the analytes, and then return to the initial conditions for re-equilibration.
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
-
Run Time: Approximately 3-5 minutes.[2]
-
-
Mass Spectrometric Conditions:
Method Validation Summary
A bioanalytical method must be validated to ensure its reliability for the intended application. The following tables summarize the acceptance criteria and typical results for the validation of this hydrocodone bioanalytical method.
Table 1: Linearity and Range
| Parameter | Acceptance Criteria | Typical Result |
| Calibration Curve Range | At least 6 non-zero standards | 0.1 - 100 ng/mL[1][4] |
| Correlation Coefficient (r²) | ≥ 0.99 | > 0.998[4] |
| Calibration Model | Weighted linear regression (1/x or 1/x²) | Weighted (1/x²) linear regression |
Table 2: Accuracy and Precision
| Sample | Concentration (ng/mL) | Acceptance Criteria (Mean Accuracy and Precision) | Typical Mean Accuracy (%) | Typical Precision (%CV) |
| LLOQ QC | 0.1 | Within ±20% (Accuracy) and ≤20% (Precision) | 98.5 | 8.2 |
| Low QC | 0.3 | Within ±15% (Accuracy) and ≤15% (Precision) | 102.1 | 5.6 |
| Medium QC | 30 | Within ±15% (Accuracy) and ≤15% (Precision) | 99.7 | 4.1 |
| High QC | 80 | Within ±15% (Accuracy) and ≤15% (Precision) | 101.3 | 3.5 |
LLOQ: Lower Limit of Quantification, QC: Quality Control, CV: Coefficient of Variation
Table 3: Recovery and Matrix Effect
| Parameter | Acceptance Criteria | Typical Result |
| Extraction Recovery | Consistent, precise, and reproducible | > 85% |
| Matrix Effect | CV of IS-normalized matrix factor ≤ 15% | < 10% |
Table 4: Stability
| Stability Test | Storage Condition | Acceptance Criteria (Mean concentration within ±15% of nominal) | Typical Result |
| Short-term (Bench-top) | Room temperature for 24 hours | Pass | Stable |
| Long-term | -20°C for 30 days | Pass | Stable |
| Freeze-Thaw | 3 cycles from -20°C to room temperature | Pass | Stable |
| Post-preparative (Autosampler) | 4°C for 48 hours | Pass | Stable |
Visualizations
Experimental Workflow
References
Application Notes and Protocols: Hydrocodone Bitartrate as a Reference Standard in Analytical Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hydrocodone bitartrate (B1229483) is a semi-synthetic opioid analgesic and antitussive. As a widely prescribed medication, the accurate and precise quantification of hydrocodone bitartrate in bulk drug substances and finished pharmaceutical products is critical for ensuring safety and efficacy. This document provides detailed application notes and protocols for the use of this compound as a reference standard in analytical chemistry, primarily focusing on High-Performance Liquid Chromatography (HPLC) methods for assay and the determination of related compounds.
A reference standard is a highly purified compound used as a measurement base in analytical testing. The United States Pharmacopeia (USP) provides a well-characterized this compound Reference Standard intended for use in specified quality tests and assays.[1][2] The use of a primary pharmaceutical reference standard is essential for method validation, routine quality control, and stability studies.[3]
Chemical Information:
| Parameter | Information |
| Chemical Name | Morphinan-6-one, 4,5-epoxy-3-methoxy-17-methyl-, (5α)-, [R-(R*,R**)]-2,3-dihydroxybutanedioate (1:1), hydrate (B1144303) (2:5) |
| Synonym(s) | This compound salt hemi(pentahydrate)[1][4] |
| CAS Number | 34195-34-1[1] |
| Molecular Formula | C₁₈H₂₁NO₃ · C₄H₆O₆ · 2.5H₂O[1] |
| Molecular Weight | 494.49 g/mol [1] |
Application: Quantitative Analysis by HPLC
High-Performance Liquid Chromatography (HPLC) is the most common analytical technique for the quantification of this compound. The reference standard is used to determine the potency (assay) of the active pharmaceutical ingredient (API) and to quantify any impurities or related compounds.
Quantitative Data Summary
The following tables summarize quantitative data from a representative HPLC method validation study for the determination of this compound.
Table 1: Linearity
| Parameter | Value |
| Concentration Range | 0.25 - 1.5 µg/mL |
| Correlation Coefficient (r²) | 0.9998 |
Table 2: Accuracy (Recovery)
| Spiked Level | Recovery (%) |
| 50% | 99.5 |
| 100% | 100.2 |
| 150% | 99.8 |
Table 3: Precision
| Parameter | Relative Standard Deviation (RSD) |
| Repeatability (n=6) | 0.54% |
| Intermediate Precision | 1.09% |
Table 4: Limit of Detection (LOD) and Limit of Quantitation (LOQ)
| Parameter | Value |
| LOD | 0.003 µg/mL |
| LOQ | 0.01 µg/mL |
Experimental Protocols
Protocol 1: Assay of this compound Bulk Drug Substance (USP Method)
This protocol is adapted from the United States Pharmacopeia (USP) monograph for this compound.[1][2]
4.1.1. Chromatographic Conditions
| Parameter | Specification |
| Column | L3 packing (C18, e.g., 4.6 mm x 25 cm, 5 µm) |
| Detector | UV at 280 nm[2] |
| Mobile Phase | Filtered and degassed mixture of acetonitrile, water, and diethylamine (B46881) (800:4:1) and methanol (B129727) (55:45)[2] |
| Flow Rate | About 1.5 mL/min[2] |
| Injection Volume | 20 µL[2] |
4.1.2. Preparation of Solutions
-
Standard Preparation: Accurately weigh about 10 mg of dried USP this compound RS, transfer to a 10-mL volumetric flask, dissolve in and dilute with methanol to volume to obtain a solution with a known concentration of about 1 mg/mL.[2]
-
Assay Preparation: Accurately weigh about 100 mg of previously dried this compound, transfer to a 100-mL volumetric flask, dissolve in 50 mL of water, then dilute with methanol to volume and mix.[2]
4.1.3. System Suitability
-
Resolution Solution: Prepare a solution in a 1:1 mixture of methanol and water containing about 0.4 mg/mL of USP Dihydrocodeine Bitartrate RS and 0.6 mg/mL of USP this compound RS.[2]
-
System Suitability Requirements:
4.1.4. Procedure
-
Separately inject equal volumes (about 20 µL) of the Standard preparation and the Assay preparation into the chromatograph.
-
Record the chromatograms and measure the peak responses.
-
Calculate the quantity, in mg, of this compound (C₁₈H₂₁NO₃·C₄H₆O₆) in the portion of this compound taken.
Protocol 2: Determination of Related Compounds in this compound (USP Method)
This protocol is adapted from the United States Pharmacopeia (USP) monograph for this compound.[1]
4.2.1. Chromatographic Conditions
| Parameter | Specification |
| Column | L7 packing (e.g., 4.6 mm x 25 cm, 5 µm) |
| Detector | UV at 280 nm[1] |
| Mobile Phase | Gradient elution with Solution A and Solution B[1] |
| Flow Rate | About 1.2 mL/min[1] |
| Column Temperature | 60 °C[1] |
4.2.2. Preparation of Solutions
-
Solution A: Dissolve 5.75 g of monobasic ammonium (B1175870) phosphate (B84403) in about 900 mL of water, adjust the pH to 3.0 ± 0.1 with phosphoric acid, and dilute with methanol to 1000 mL.[1]
-
Solution B: A filtered and degassed mixture of methanol and water (80:20).[1]
-
Standard Preparation: Dissolve an accurately weighed quantity of USP this compound RS in Solution A to obtain a solution having a known concentration of about 1.5 mg/mL.[1]
-
Test Preparation: Use the Assay preparation from Protocol 1.
4.2.3. System Suitability
-
System Suitability Solution: Combine about 1.5 mg of USP Dihydrocodeine Bitartrate RS and 1.0 mL of the Standard preparation in a 200-mL volumetric flask and dilute with Solution A to volume.[1]
-
System Suitability Requirements:
4.2.4. Procedure
-
Inject equal volumes (about 20 µL) of the Test solution and the System suitability solution into the chromatograph.
-
Record the chromatograms and measure the peak responses.
-
Calculate the percentage of dihydrocodeine bitartrate and any other impurities in the portion of this compound taken.
Visualizations
Caption: Workflow for the Assay of this compound.
Caption: Workflow for Related Compounds Analysis.
References
Application Notes and Protocols for the Administration of Hydrocodone Bitartrate in Rodent Models of Chronic Pain
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the use of hydrocodone bitartrate (B1229483) in established rodent models of chronic pain. This document includes detailed experimental protocols, quantitative data on dosing and efficacy, and visualizations of relevant biological pathways to facilitate the design and execution of preclinical studies.
Introduction
Hydrocodone is a semi-synthetic opioid agonist that primarily acts on the mu-opioid receptor (μ-opioid receptor) to produce analgesia.[1][2] It is widely prescribed for the management of severe pain.[1] Rodent models of chronic pain, such as those involving nerve injury or persistent inflammation, are crucial for the preclinical evaluation of analgesic compounds like hydrocodone bitartrate. These models allow for the assessment of a drug's efficacy in alleviating chronic pain states, as well as the investigation of its pharmacological properties and potential adverse effects.
This document outlines protocols for two major types of chronic pain models: neuropathic pain and inflammatory pain, and details the administration of this compound for analgesic testing.
Data Presentation: this compound in Rodent Chronic Pain Models
The following tables summarize quantitative data on the administration and efficacy of this compound in various rodent pain models. It is important to note that specific effective doses can vary depending on the specific pain model, rodent strain, and pain assessment method.
| Table 1: this compound Administration in a Rat Model of Rewarding Effects (Conditioned Place Preference) | ||||
| Rodent Model | Route of Administration | Dose Range (mg/kg) | Key Findings | Citation |
| Conditioned Place Preference (CPP) | Intraperitoneal (i.p.) | 0.5, 1.0, 5.0 | A dose of 5.0 mg/kg produced a significant conditioned place preference, indicating rewarding effects. | [2] |
| Table 2: Reported Analgesic Efficacy of Opioids in Various Pain Models | ||||
| Opioid | Rodent Model | Route of Administration | Dose (mg/kg) | Effect |
| Morphine | Spinal Hemisection (Central Neuropathic Pain) | Intraperitoneal (i.p.) | 5 | Reduced mechanical allodynia. |
| Morphine | Spinal Hemisection (Central Neuropathic Pain) | Intrathecal | 0.0005 - 0.005 | Dose-dependent reduction in mechanical allodynia. |
| Buprenorphine | CFA-Induced Monoarthritis | Subcutaneous (s.c.) | 0.10 or 0.15 (twice daily) | Improved mobility and reduced mechanical hyperalgesia. |
| Buprenorphine | CFA-Induced Monoarthritis | Oral (in nut paste) | 1.0 or 3.0 (twice daily) | Improved mobility and reduced mechanical hyperalgesia. |
Note: Data for this compound in specific chronic neuropathic and inflammatory pain models is limited in the publicly available literature. The data presented for other opioids can be used as a reference for study design, but direct dose translation is not recommended.
Experimental Protocols
Chronic Pain Model Induction
This model induces peripheral nerve injury, leading to persistent pain behaviors such as mechanical allodynia and thermal hyperalgesia.
Materials:
-
Male Sprague-Dawley or Wistar rats (200-250 g)
-
Anesthesia (e.g., isoflurane)
-
Surgical instruments (scissors, forceps)
-
4-0 chromic gut or silk sutures
-
Wound clips or sutures for skin closure
Procedure:
-
Anesthetize the rat.
-
Make a skin incision on the dorsal aspect of the thigh to expose the biceps femoris muscle.
-
Separate the biceps femoris and gluteus superficialis muscles to expose the common sciatic nerve.
-
Gently free about 7 mm of the nerve proximal to its trifurcation.
-
Loosely tie four ligatures of 4-0 chromic gut or silk suture around the sciatic nerve with approximately 1 mm spacing between each. The ligatures should be tightened until a brief twitch of the hind limb is observed.
-
Close the muscle layer with sutures and the skin incision with wound clips or sutures.
-
Allow the animals to recover for at least 7-10 days for the neuropathic pain to fully develop before commencing drug administration and behavioral testing.
This model also produces robust and long-lasting neuropathic pain behaviors.
Materials:
-
Male C57BL/6 mice (20-25 g)
-
Anesthesia (e.g., isoflurane)
-
Surgical microscope or magnifying lens
-
Microsurgical instruments
-
6-0 silk sutures
Procedure:
-
Anesthetize the mouse.
-
Make a small skin incision on the lateral surface of the thigh.
-
Expose the sciatic nerve and its three terminal branches: the sural, common peroneal, and tibial nerves.
-
Isolate the common peroneal and tibial nerves and ligate them together with a 6-0 silk suture.
-
Transect the ligated nerves distal to the ligation, removing a small section of the distal nerve stump.
-
Take care to leave the sural nerve intact and untouched.
-
Close the muscle and skin layers with sutures.
-
Allow a recovery period of at least 7 days for the development of neuropathic pain.
This model induces a persistent local inflammation and associated pain hypersensitivity.
Materials:
-
Male Sprague-Dawley rats (180-220 g)
-
Complete Freund's Adjuvant (CFA)
-
Tuberculin syringe with a 27- or 30-gauge needle
Procedure:
-
Briefly restrain the rat.
-
Inject 100-150 µL of CFA into the plantar surface of one hind paw.
-
Pain behaviors and inflammation typically develop within hours and can persist for several weeks. Behavioral testing can usually commence 24 hours post-injection.
This compound Administration
Preparation of this compound Solution: this compound is typically dissolved in sterile 0.9% saline. The concentration should be calculated based on the desired dose and the administration volume.
Materials:
-
Appropriately sized gavage needle (flexible or rigid with a ball tip)
-
Syringe
Procedure:
-
Accurately weigh the animal to determine the correct dosing volume (typically 5-10 mL/kg for rats, 10 mL/kg for mice).
-
Gently restrain the animal. For rats, this can be done by holding the animal along the forearm. For mice, scruffing the neck is a common method.
-
Measure the gavage needle from the tip of the animal's nose to the last rib to estimate the length to the stomach.
-
Gently insert the gavage needle into the mouth, passing it over the tongue and into the esophagus. The animal should swallow as the needle is advanced. Do not force the needle.
-
Once the needle is in the stomach, slowly administer the hydrocodone solution.
-
Carefully withdraw the needle.
-
Monitor the animal for any signs of distress.
Procedure:
-
Draw the calculated volume of hydrocodone solution into a syringe with an appropriate gauge needle (e.g., 25-27 gauge).
-
Gently lift the loose skin over the back or flank to form a "tent".
-
Insert the needle into the base of the tented skin.
-
Aspirate briefly to ensure a blood vessel has not been entered.
-
Inject the solution and withdraw the needle.
Procedure:
-
Use a syringe with a 25-27 gauge needle.
-
Restrain the animal on its back with the head tilted slightly down.
-
Inject into the lower right or left quadrant of the abdomen, avoiding the midline to prevent damage to the bladder or cecum.[3]
-
Insert the needle at a 30-40 degree angle.[3]
-
Aspirate to check for the presence of urine or intestinal contents.
-
Inject the solution and withdraw the needle.
Assessment of Pain Behaviors
This test measures the withdrawal threshold to a non-noxious mechanical stimulus.
Procedure:
-
Place the animal in an elevated mesh-bottomed chamber and allow it to acclimate.
-
Apply calibrated von Frey filaments of increasing stiffness to the plantar surface of the hind paw.
-
A positive response is a sharp withdrawal of the paw.
-
The 50% withdrawal threshold can be determined using the up-down method.
This test measures the latency to withdraw from a noxious thermal stimulus.
Procedure:
-
Place the animal in a glass-floored chamber and allow it to acclimate.
-
Position a radiant heat source beneath the plantar surface of the hind paw.
-
Measure the time it takes for the animal to withdraw its paw.
-
A cut-off time is used to prevent tissue damage.
Visualization of Signaling Pathways and Experimental Workflow
Signaling Pathways
The following diagrams illustrate the key signaling pathways involved in the action of hydrocodone.
Caption: Hydrocodone's analgesic effect via pre- and postsynaptic inhibition.
Caption: Signaling pathways of hydrocodone-induced adverse effects.
Experimental Workflow
The following diagram outlines a typical experimental workflow for evaluating the efficacy of this compound in a rodent model of chronic pain.
Caption: Experimental workflow for assessing hydrocodone efficacy.
Conclusion
The protocols and data presented in these application notes provide a framework for the investigation of this compound in rodent models of chronic pain. Adherence to detailed and standardized procedures is essential for obtaining reliable and reproducible results. Researchers should carefully consider the choice of pain model, administration route, and behavioral assessment methods to best address their specific scientific questions. Further research is warranted to generate more comprehensive dose-response data for this compound in specific chronic neuropathic and inflammatory pain models.
References
Troubleshooting & Optimization
Technical Support Center: Overcoming Matrix Effects in LC-MS/MS Analysis of Hydrocodone Bitartrate
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming matrix effects during the LC-MS/MS analysis of hydrocodone bitartrate (B1229483).
Frequently Asked Questions (FAQs)
Q1: What are matrix effects in LC-MS/MS analysis?
A1: Matrix effects are the alteration of ionization efficiency for a target analyte, such as hydrocodone, by co-eluting compounds from the sample matrix.[1][2] This interference can lead to either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), ultimately affecting the accuracy, precision, and sensitivity of the quantitative analysis.[3][4]
Q2: What are the common causes of matrix effects in the analysis of hydrocodone bitartrate?
A2: The primary causes of matrix effects are endogenous and exogenous components in the biological sample that co-elute with hydrocodone.[2] Phospholipids from plasma or cell membranes are a major source of ion suppression.[1][5] Other sources include salts, proteins, and other metabolites present in the sample matrix.[6] The ionization source used, with electrospray ionization (ESI) often being more susceptible than atmospheric pressure chemical ionization (APCI), can also influence the extent of matrix effects.[4][7]
Q3: How can I detect the presence of matrix effects in my hydrocodone analysis?
A3: Two common methods for evaluating matrix effects are the post-column infusion method and the post-extraction spike method.[8] The post-column infusion method provides a qualitative assessment by infusing a constant flow of the analyte standard post-chromatographic separation to identify regions of ion suppression or enhancement in the chromatogram.[8][9] The post-extraction spike method offers a quantitative assessment by comparing the analyte's response in a neat solution to its response when spiked into a blank matrix extract.[8][10]
Q4: What is the role of an internal standard (IS) in mitigating matrix effects?
A4: An internal standard is a compound with similar physicochemical properties to the analyte that is added to all samples, calibrators, and quality controls at a constant concentration. The most effective type is a stable isotope-labeled (SIL) internal standard, such as hydrocodone-d3 (B3064616) or hydrocodone-d6.[11][12][13] Since the SIL IS co-elutes with the analyte and experiences similar matrix effects, it can compensate for variations in sample preparation, injection volume, and ionization efficiency, thereby improving the accuracy and reproducibility of the analysis.[3][11][13]
Q5: Why are stable isotope-labeled internal standards considered the "gold standard"?
A5: Stable isotope-labeled internal standards are considered the gold standard because they are chemically identical to the analyte, ensuring they have the same chromatographic retention time and ionization response.[11] This co-elution is critical for accurately compensating for matrix effects.[11] The mass difference allows the mass spectrometer to distinguish between the analyte and the internal standard.[11][13]
Troubleshooting Guide: Matrix Effects in this compound Analysis
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Poor Peak Shape or Tailing | - Co-elution with interfering matrix components. - Inappropriate mobile phase pH. - Column degradation. | - Optimize the chromatographic gradient to better separate hydrocodone from interferences.[8] - Adjust mobile phase pH to ensure hydrocodone is in a single ionic form. - Use a guard column or replace the analytical column. |
| Inconsistent or Low Analyte Response (Ion Suppression) | - High concentration of co-eluting matrix components (e.g., phospholipids).[1][5] - Inefficient sample cleanup.[5] - Suboptimal ionization source parameters. | - Implement a more rigorous sample preparation method such as Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to remove interferences.[5][7] - Dilute the sample extract to reduce the concentration of matrix components.[3][8] - Optimize MS parameters (e.g., capillary voltage, gas flow).[8] |
| Variable or High Analyte Response (Ion Enhancement) | - Co-eluting compounds that improve the ionization efficiency of hydrocodone. | - Improve chromatographic separation to isolate the hydrocodone peak from enhancing compounds.[14] - Utilize a stable isotope-labeled internal standard to compensate for the variability.[3][11] |
| Poor Reproducibility and Accuracy | - Inconsistent matrix effects across different samples.[3] - Inadequate compensation by the internal standard. | - Employ a stable isotope-labeled internal standard (e.g., hydrocodone-d3) that co-elutes with the analyte.[11][12] - Use matrix-matched calibrators and quality control samples to better mimic the study samples.[15] - Ensure thorough mixing and consistent sample processing for all samples. |
| Internal Standard Signal is also Suppressed | - The internal standard is co-eluting with the same interfering compounds as the analyte. | - This is expected and desirable when using a co-eluting stable isotope-labeled internal standard, as it indicates the IS is effectively compensating for the matrix effect.[11] - If using an analog internal standard that does not co-elute, switch to a stable isotope-labeled version. |
Experimental Protocols: Sample Preparation Techniques
The choice of sample preparation is critical in minimizing matrix effects. Below is a comparison of common techniques used for the analysis of opioids in biological matrices.
| Technique | Methodology | Advantages | Disadvantages |
| Protein Precipitation (PPT) | 1. Add a water-miscible organic solvent (e.g., acetonitrile, methanol) to the plasma/serum sample in a specific ratio (e.g., 3:1).[7] 2. Vortex to mix and precipitate proteins. 3. Centrifuge to pellet the precipitated proteins. 4. Analyze the supernatant. | - Simple, fast, and inexpensive. - High recovery for a wide range of analytes. | - Non-selective, resulting in a "dirty" extract that may still contain significant matrix components like phospholipids, leading to ion suppression.[4] |
| Liquid-Liquid Extraction (LLE) | 1. Adjust the pH of the aqueous sample to ensure the analyte is in a non-ionized form.[5] 2. Add an immiscible organic solvent (e.g., ethyl acetate, methyl tert-butyl ether).[5] 3. Vortex to facilitate the transfer of the analyte into the organic phase. 4. Separate the organic layer. 5. Evaporate the organic solvent and reconstitute the residue in the mobile phase. | - Provides a cleaner extract than PPT by removing many polar interferences.[1] - Can be optimized for selectivity by adjusting pH and solvent polarity.[5] | - More time-consuming and labor-intensive than PPT. - May have lower analyte recovery compared to PPT. - Use of large volumes of organic solvents. |
| Solid-Phase Extraction (SPE) | 1. Condition the SPE cartridge with an appropriate solvent (e.g., methanol). 2. Equilibrate the cartridge with a buffer. 3. Load the pre-treated sample onto the cartridge. 4. Wash the cartridge with a solvent to remove interferences. 5. Elute the analyte of interest with a stronger solvent. 6. Evaporate the eluate and reconstitute. | - Provides the cleanest extracts, significantly reducing matrix effects.[7] - High selectivity and concentration of the analyte.[4] | - Most complex, time-consuming, and expensive method. - Method development can be challenging. |
Visualized Workflows and Logic
Caption: Experimental workflow for this compound analysis.
Caption: Troubleshooting logic for addressing matrix effects.
Caption: Concept of ion suppression by matrix components.
References
- 1. nebiolab.com [nebiolab.com]
- 2. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. files01.core.ac.uk [files01.core.ac.uk]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. Matrix Effects of Urine Marker Substances in LC-MS/MS Analysis of Drug of Abuse - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Matrix effect in bio-analysis of illicit drugs with LC-MS/MS: influence of ionization type, sample preparation, and biofluid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. americanlaboratory.com [americanlaboratory.com]
- 13. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. Development of a Quantitative LC-MS-MS Assay for Codeine, Morphine, 6-Acetylmorphine, Hydrocodone, Hydromorphone, Oxycodone and Oxymorphone in Neat Oral Fluid - PubMed [pubmed.ncbi.nlm.nih.gov]
troubleshooting hydrocodone bitartrate instability in aqueous solutions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with hydrocodone bitartrate (B1229483) in aqueous solutions.
Troubleshooting Guide
This guide addresses specific instability issues that may be encountered during experimentation.
| Issue | Potential Cause | Recommended Solution |
| Precipitation or Cloudiness in Solution | pH Shift: The solubility of hydrocodone bitartrate is pH-dependent. A shift in the pH of the aqueous solution can cause the compound to precipitate. | - Maintain the pH of the solution within a suitable range. A slightly acidic pH is often preferred for stability.[1][2]- Use a buffered solution to maintain a constant pH. |
| Temperature Fluctuation: Lower temperatures can decrease the solubility of this compound, leading to precipitation. | - Store the solution at a consistent, controlled room temperature.[3]- If refrigeration is necessary, ensure the compound is fully dissolved upon returning to room temperature before use. | |
| Discoloration of the Solution (e.g., yellowing) | Oxidation: this compound can be susceptible to oxidation, which may be accelerated by exposure to light or the presence of oxidizing agents.[4] | - Protect the solution from light by using amber-colored vials or storing it in the dark.[3][4]- De-gas the solvent to remove dissolved oxygen.- Consider the addition of an antioxidant if compatible with the experimental design. |
| Degradation: The discoloration may be a visual indicator of chemical degradation into various byproducts. | - Analyze the solution using a stability-indicating method like HPLC to identify and quantify degradation products.[1][5] | |
| Loss of Potency or Inconsistent Assay Results | Hydrolysis: The ester linkage in the bitartrate salt can be susceptible to hydrolysis, especially at extreme pH values. | - Maintain the pH of the solution in a stable range, avoiding strongly acidic or alkaline conditions.[4] |
| Adsorption to Container: this compound may adsorb to the surface of certain types of containers, leading to a decrease in the concentration of the active compound in the solution. | - Use low-adsorption containers, such as those made of borosilicate glass or polypropylene.- Pre-rinse containers with the solution to saturate binding sites before filling. |
Frequently Asked Questions (FAQs)
1. What are the primary factors that affect the stability of this compound in aqueous solutions?
The stability of this compound in aqueous solutions is primarily influenced by pH, temperature, light, and the presence of oxidizing or reducing agents.[4][6] Extreme pH conditions (both acidic and alkaline) can lead to degradation.[4] Elevated temperatures can accelerate degradation, while exposure to light can cause photolytic degradation.[4]
2. What are the expected degradation products of this compound in an aqueous solution?
Under forced degradation conditions, this compound can degrade into several products. Common degradation pathways include N-demethylation to norhydrocodone (B1253062) and O-demethylation to hydromorphone.[7][8] In the presence of strong acids, bases, or oxidizing agents, other degradation products may be formed.[4]
3. What is the optimal pH range for maintaining the stability of a this compound aqueous solution?
While specific optimal pH ranges can depend on the formulation, a slightly acidic pH is generally recommended to enhance the stability of this compound in aqueous solutions.[1][2] It is crucial to perform stability studies at different pH values to determine the optimal range for a specific application.
4. How should I store this compound aqueous solutions to ensure stability?
To ensure stability, aqueous solutions of this compound should be stored in tightly sealed, light-resistant containers at a controlled room temperature.[3]
Quantitative Data Summary
The following table summarizes the percentage of this compound degradation observed under various forced degradation conditions.
| Degradation Condition | Reagent/Method | Degradation (%) |
| Acid Degradation | 1N HCl | 12.1%[4] |
| Alkali Degradation | 1N NaOH | 13.0%[4] |
| Peroxide Degradation | 30% Hydrogen Peroxide | 14.7%[4] |
| Reduction Degradation | 10% Sodium Bisulfite | 7.0%[4] |
| Thermal Degradation | Not specified | 4.6%[4] |
| Photolytic Degradation | Not specified | 3.0%[4] |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound in Aqueous Solution
Objective: To evaluate the stability of this compound under various stress conditions.
Materials:
-
This compound reference standard
-
Hydrochloric acid (1N)
-
Sodium hydroxide (B78521) (1N)
-
Hydrogen peroxide (30%)
-
Sodium bisulfite (10%)
-
High-purity water
-
pH meter
-
HPLC system with a UV detector
-
C18 column (e.g., 150 mm x 4.6 mm, 3.5 µm)[4]
-
Mobile phase: Acetonitrile and 0.1% Ortho Phosphoric acid buffer (50:50 v/v)[4]
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in high-purity water at a known concentration (e.g., 1 mg/mL).
-
Acid Degradation: Mix an aliquot of the stock solution with an equal volume of 1N HCl. Keep the solution at room temperature for a specified period (e.g., 24 hours). Neutralize the solution with 1N NaOH before analysis.
-
Alkali Degradation: Mix an aliquot of the stock solution with an equal volume of 1N NaOH. Keep the solution at room temperature for a specified period. Neutralize the solution with 1N HCl before analysis.
-
Oxidative Degradation: Mix an aliquot of the stock solution with an equal volume of 30% hydrogen peroxide. Keep the solution at room temperature for a specified period.
-
Reductive Degradation: Mix an aliquot of the stock solution with an equal volume of 10% sodium bisulfite. Keep the solution at room temperature for a specified period.
-
Thermal Degradation: Place an aliquot of the stock solution in a temperature-controlled oven at a specified temperature (e.g., 60°C) for a defined period.
-
Photolytic Degradation: Expose an aliquot of the stock solution to a light source (e.g., UV lamp) for a defined period. A control sample should be kept in the dark.
-
Sample Analysis: Analyze all samples (including a non-degraded control) by HPLC. The mobile phase flow rate should be set to 1 mL/min and the detection wavelength to 247 nm.[4]
-
Data Interpretation: Calculate the percentage of degradation by comparing the peak area of hydrocodone in the stressed samples to that of the control sample.
Visualizations
Caption: Metabolic and degradation pathways of hydrocodone.
Caption: Workflow for a forced degradation study.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Simultaneous assay of this compound and acetaminophen in a tablet formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. jchr.org [jchr.org]
- 5. This compound AND ACETAMINOPHEN | Analytical Method Development | Validation | BA/BE Studies [pharmacompass.com]
- 6. THE PCCA BLOG | Factors That Affect the Stability of Compounded M [pccarx.com]
- 7. ClinPGx [clinpgx.org]
- 8. researchgate.net [researchgate.net]
optimizing hydrocodone bitartrate dosage to minimize respiratory depression in mice
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols for researchers investigating the optimization of hydrocodone bitartrate (B1229483) dosage to minimize respiratory depression in mice.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of hydrocodone-induced respiratory depression?
A1: Hydrocodone, like other opioids, primarily causes respiratory depression by acting as an agonist at the mu-opioid receptor (MOR) in the central nervous system.[1] This activation occurs in key respiratory control centers within the brainstem, notably the pre-Bötzinger Complex (preBötC), which is responsible for generating the inspiratory rhythm, and the Kölliker-Fuse nucleus (KF), a respiratory modulator.[2][3] MOR activation initiates an intracellular signaling cascade through Gαi/o proteins, leading to the activation of G-protein-gated inwardly rectifying potassium (GIRK) channels. This causes hyperpolarization of neuronal membranes, reducing neuronal excitability and ultimately depressing the respiratory rate and rhythm.[1]
Q2: What is the recommended method for measuring respiratory depression in mice?
A2: The most common and well-established method for measuring respiratory function in conscious, unrestrained mice is whole-body plethysmography (WBP).[4][5] This non-invasive technique allows for the continuous monitoring of respiratory parameters such as respiratory rate (breaths/minute), tidal volume (the volume of air per breath), and minute ventilation (the total volume of air breathed per minute).[6]
Q3: How do I establish a baseline for my respiratory measurements?
A3: Before administering any compound, it is crucial to establish a stable baseline respiratory rate for each mouse. This involves an acclimatization period where the mouse is placed in the plethysmography chamber to get used to the new environment. A common practice is to allow the mouse to acclimate for at least 30-45 minutes before recording baseline data for a period of 10-20 minutes.[4][7]
Q4: Are there known sex or strain differences in the response to opioids in mice?
A4: Yes, both sex and genetic strain can significantly influence the respiratory response to opioids. For example, some mouse strains may exhibit different baseline respiratory rates or varying sensitivity to opioid-induced respiratory depression.[8] It is essential to be consistent with the sex and strain of mice used within a study and to report these details in any resulting publications.
Troubleshooting Guides
This section addresses common issues encountered during experiments designed to assess hydrocodone-induced respiratory depression.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| High variability in baseline respiratory data | 1. Insufficient acclimatization time for the mice in the plethysmography chamber.2. Stress from handling or injection.3. Movement artifacts from the mouse exploring the chamber. | 1. Increase the acclimatization period to at least 45 minutes before recording.[7]2. Handle mice gently and consistently. Allow a period of stabilization after injection before starting measurements.3. Analyze data from periods when the animal is calm and not actively moving. |
| No significant respiratory depression observed after hydrocodone administration | 1. The administered dose of hydrocodone bitartrate was too low.2. Subcutaneous or intraperitoneal injection was not administered correctly.3. The observation period was too short to detect the peak effect. | 1. Perform a dose-response study to determine the effective dose range for your specific mouse strain.2. Ensure proper injection technique to guarantee the full dose is delivered.3. Monitor respiratory parameters for at least 60-90 minutes post-administration, as the onset and duration of action can vary. |
| High mortality rate at higher doses | 1. The dose is exceeding the therapeutic window and causing lethal respiratory depression.2. Rapid dose escalation without establishing tolerance. | 1. Use smaller dose increments in your dose-response studies.2. Have an opioid antagonist like naloxone (B1662785) readily available for reversal in case of severe overdose.[9]3. Ensure the maximum dose used is ethically justified and approved by your institution's animal care committee. |
| Inconsistent results between experimental days | 1. Variations in environmental conditions (e.g., room temperature, noise).2. Differences in the time of day the experiments are conducted (circadian rhythms can affect metabolism).3. Inconsistent drug preparation. | 1. Maintain a consistent and controlled laboratory environment.2. Perform experiments at the same time each day.3. Prepare fresh drug solutions daily and ensure they are thoroughly mixed. |
Data Presentation
Table 1: Equi-effective Doses of Various Opioids Causing ~40% Respiratory Depression in Mice
| Opioid | Administration Route | Equi-effective Dose (mg/kg) |
| Morphine | Intraperitoneal | 3.44 |
| Oxycodone | Oral | 0.71 |
| Methadone | Oral | 2.50 |
| SR-17018 | Oral | 0.66 |
| Tianeptine | Intraperitoneal | 12.74 |
| Oliceridine | Intraperitoneal | 0.745 |
| (Data sourced from Hill et al., 2023)[4][10] |
Table 2: Example Dose-Dependent Effects of Morphine on Respiration in Mice
| Morphine Dose (mg/kg, s.c.) | Maximum Respiratory Rate Depression (%) | Notes |
| 10 | ~20% reduction from baseline | Significant reduction in respiratory rate.[2][3] |
| 30 | ~20% reduction from baseline | Similar reduction in rate, but increased apneas.[2][3] |
| 100 | ~20% reduction from baseline | Variable breathing rates, increased apneas.[2][3] |
| (Data is approximate and compiled from studies on MOR-knockout mice, highlighting the role of specific brain regions)[2][3] |
Experimental Protocols
Protocol 1: Assessment of Respiratory Depression Using Whole-Body Plethysmography (WBP)
This protocol outlines the key steps for measuring the respiratory effects of this compound in conscious, unrestrained mice.
Materials:
-
Whole-body plethysmography (WBP) system (e.g., Buxco, DSI, EMKA)
-
Adult male C57BL/6J mice (or other specified strain)
-
This compound solution in sterile saline
-
Vehicle control (sterile saline)
-
Appropriate syringes and needles for injection
Procedure:
-
System Calibration: Calibrate the plethysmography chambers according to the manufacturer's instructions.
-
Mouse Acclimatization:
-
Weigh each mouse and record the weight.
-
Place each mouse into a WBP chamber.
-
Allow the mice to acclimate for a minimum of 45 minutes to allow them to calm down and for the chamber environment to stabilize.[7]
-
-
Baseline Recording:
-
Record baseline respiratory data for 10-20 minutes. Key parameters to measure are:
-
Respiratory Frequency (f, in breaths/min)
-
Tidal Volume (TV, in mL)
-
Minute Volume (MV = f x TV, in mL/min)
-
-
-
Drug Administration:
-
Briefly remove the mouse from the chamber and administer a subcutaneous (s.c.) or intraperitoneal (i.p.) injection of either the this compound solution or the vehicle control.
-
Immediately return the mouse to its chamber.
-
-
Post-Injection Recording:
-
Begin recording respiratory data immediately after placing the mouse back in the chamber.
-
Continue recording for at least 60-90 minutes to capture the onset, peak, and duration of the drug's effect.
-
-
Data Analysis:
-
Analyze the recorded data in time-binned intervals (e.g., 5-minute averages).
-
Express the post-injection respiratory parameters as a percentage of the baseline values for each mouse.
-
Compare the effects of different doses of this compound to the vehicle control group to determine the dose-dependent respiratory depression.
-
Mandatory Visualizations
Signaling Pathway Diagram
Caption: Signaling pathway of hydrocodone-induced respiratory depression.
Experimental Workflow Diagram
Caption: Experimental workflow for assessing OIRD in mice.
References
- 1. Neuronal mechanisms underlying opioid-induced respiratory depression: our current understanding - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Multi-Level Regulation of Opioid-Induced Respiratory Depression - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.physiology.org [journals.physiology.org]
- 4. Assessment of the potential of novel and classical opioids to induce respiratory depression in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Assessment of the potential of novel and classical opioids to induce respiratory depression in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scireq.com [scireq.com]
- 7. trace.tennessee.edu [trace.tennessee.edu]
- 8. sigsoln.com [sigsoln.com]
- 9. Non-analgesic effects of opioids: opioid-induced respiratory depression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
enhancing the solubility of hydrocodone bitartrate for cell culture experiments
This technical support center provides researchers, scientists, and drug development professionals with essential information for utilizing hydrocodone bitartrate (B1229483) in cell culture experiments. It includes frequently asked questions, troubleshooting guides, and detailed protocols to ensure successful and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is the solubility of hydrocodone bitartrate in common laboratory solvents?
A1: this compound is soluble in water at a concentration of 62 mg/mL and is also soluble in ethanol.[1] The tartrate salt form is generally considered soluble in water.[2] The free base form, however, is insoluble in water but soluble in solvents like chloroform, ethanol, and methanol.[3]
Q2: What is the expected pH of a this compound solution?
A2: A solution of this compound in water (at a 1 in 50 dilution) will have a pH ranging from 3.2 to 3.8.[4] This acidic nature is important to consider when preparing solutions for pH-sensitive cell culture media.
Q3: What is the primary mechanism of action of hydrocodone in a cellular context?
A3: Hydrocodone is a selective agonist for the mu-opioid (μ) receptor, which is a G-protein-coupled receptor (GPCR).[5][6][7][8] Its binding initiates a signaling cascade that inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[5] This cascade ultimately modulates ion channels and inhibits the release of neurotransmitters, reducing neuronal excitability.[5]
Q4: Can I use Dimethyl Sulfoxide (DMSO) to dissolve this compound?
A4: While this compound is readily soluble in water, DMSO is a common solvent for preparing stock solutions of many compounds for cell culture. Given this compound's solubility in ethanol, it is likely to be soluble in DMSO. However, it is crucial to first prepare a high-concentration stock in a suitable solvent (like sterile, nuclease-free water or DMSO) and then dilute it to the final working concentration in the cell culture medium. The final concentration of the organic solvent in the medium should typically be kept below 0.5% to avoid solvent-induced cytotoxicity.
Troubleshooting Guide
Issue 1: My this compound is not dissolving in the cell culture medium.
-
Question: I added this compound powder directly to my cell culture medium, but it won't dissolve completely and I see particulate matter. What should I do?
-
Answer: Direct addition of powdered compounds to complex solutions like cell culture media is not recommended. The high concentration of salts, proteins, and other components in the media can hinder dissolution.
-
Solution: First, prepare a concentrated stock solution in a suitable solvent such as sterile, nuclease-free water.[1] Ensure the powder is fully dissolved by gentle vortexing or warming before making serial dilutions in your cell culture medium to achieve the final desired concentration.
-
Issue 2: A precipitate formed in my media after adding the this compound stock solution.
-
Question: After diluting my aqueous stock solution of this compound into the cell culture medium, the medium turned cloudy or a precipitate formed over time. Why did this happen?
-
Answer: Precipitation in cell culture media is a common issue that can arise from several factors.[9][10]
-
pH Shift: The pH of a this compound solution is acidic (pH 3.2-3.8).[4] Adding a significant volume of this acidic stock to your buffered cell culture medium (typically pH ~7.4) can cause a localized or systemic pH drop, leading to the precipitation of media components like salts or proteins.
-
High Concentration: The final concentration of the drug may exceed its solubility limit in the complex milieu of the culture medium, even if the initial stock was clear.
-
Temperature: Temperature shifts, such as moving media from a refrigerator to a 37°C incubator, can cause some media components to fall out of solution.[10]
-
Chemical Interactions: It is possible for this compound to interact with components in the media, especially in serum-free formulations which may contain supplements that are prone to precipitation.[10]
-
Troubleshooting Steps:
-
Prepare a pH-adjusted stock: Consider adjusting the pH of your stock solution to be closer to the physiological pH of your culture medium before sterile filtration and addition.
-
Use a smaller volume of a more concentrated stock: This minimizes the impact on the medium's pH and buffer capacity.
-
Warm the medium: Ensure your cell culture medium is pre-warmed to 37°C before adding the drug stock solution.
-
Add the stock solution slowly: Add the stock drop-by-drop while gently swirling the medium to allow for gradual mixing and pH equilibration.
-
Filter the final medium: If a fine precipitate persists, you can sterile-filter the final drug-containing medium using a 0.22 µm filter before applying it to your cells, though this may slightly reduce the final drug concentration.
-
-
Troubleshooting Workflow for Solubility Issues
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. swgdrug.org [swgdrug.org]
- 3. crimelab.phoenix.gov [crimelab.phoenix.gov]
- 4. uspnf.com [uspnf.com]
- 5. discovery.researcher.life [discovery.researcher.life]
- 6. accessdata.fda.gov [accessdata.fda.gov]
- 7. What is this compound used for? [synapse.patsnap.com]
- 8. benchchem.com [benchchem.com]
- 9. Troubleshooting Precipitation in Cell Culture: Causes and Solutions [procellsystem.com]
- 10. merckmillipore.com [merckmillipore.com]
Technical Support Center: Reducing Variability in Animal Behavioral Responses to Hydrocodone Bitartrate
Welcome to the Technical Support Center for researchers utilizing hydrocodone bitartrate (B1229483) in preclinical studies. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you identify and mitigate sources of variability in your animal behavioral experiments, ensuring more robust and reproducible data.
Frequently Asked Questions (FAQs)
Q1: We are observing significant inter-individual differences in the analgesic response to hydrocodone in our mouse colony. What are the potential causes?
A1: Significant inter-individual variability in response to hydrocodone is a common challenge and can be attributed to several key factors:
-
Genetic Background: The genetic makeup of your animals plays a crucial role. Polymorphisms in genes encoding the mu-opioid receptor (OPRM1) and metabolizing enzymes like cytochrome P450 2D6 (CYP2D6) can lead to differences in drug sensitivity and metabolism.[1][2][3][4] Different inbred strains of mice, such as C57BL/6J and BALB/cJ, have been shown to exhibit varied responses to opioids.[5]
-
Metabolism: Hydrocodone is a prodrug that is metabolized into the more potent analgesic, hydromorphone, by the CYP2D6 enzyme.[6] Variations in the activity of this enzyme can lead to significant differences in the plasma concentrations of the active metabolite, directly impacting the analgesic effect.[6][7]
-
Sex Differences: Male and female animals can respond differently to opioids.[8][9] These differences can be influenced by gonadal hormones, which may affect opioid receptor pharmacology and neurotransmitter systems.[8][10]
-
Gut Microbiome: The composition of the gut microbiota can influence opioid tolerance and efficacy.[11][12] Opioid administration itself can alter the gut microbiome, which in turn can affect drug response.[13][14]
Q2: Our conditioned place preference (CPP) data with hydrocodone is inconsistent. What experimental parameters should we check?
A2: Inconsistency in CPP studies can arise from several sources. Here are some key parameters to review:
-
Dose Selection: The rewarding effects of opioids are dose-dependent.[15] Ensure your dose is within the therapeutic window to induce a preference without causing excessive sedation or adverse effects that could confound the results.
-
Conditioning Schedule: The length and number of conditioning sessions, as well as the duration of the post-conditioning test, should be standardized across all animals.
-
Apparatus and Environment: Ensure the CPP apparatus is free from confounding cues (e.g., strong odors, differential lighting that is not part of the experimental design). The testing environment should be quiet and consistent.
-
Handling and Stress: Excessive or inconsistent handling can induce stress, which is known to alter opioid-related behaviors.[16] Implement a consistent handling protocol for all animals.
-
Social and Environmental Conditions: Animals housed in isolation may exhibit different opioid sensitivity compared to those in enriched, social environments.[17][18]
Q3: We are transitioning from studying morphine to hydrocodone. What are the key pharmacological differences to consider?
A3: While both are mu-opioid agonists, there are important distinctions:
-
Metabolism: As mentioned, hydrocodone is a prodrug, and its analgesic effect is largely dependent on its conversion to hydromorphone by CYP2D6.[6] Morphine, on the other hand, is an active compound that is primarily metabolized through glucuronidation. This difference in metabolic pathways can be a source of variability if there are genetic or induced differences in CYP2D6 activity in your animal population.
-
Potency and Efficacy: The relative potency and efficacy of hydrocodone and its metabolites compared to morphine should be considered when determining equivalent doses for your behavioral assays.
-
Formulation: Hydrocodone is often formulated with acetaminophen (B1664979) (e.g., Vicodin). Studies have shown that this combination can produce different effects, such as increased thermal pain sensitivity with chronic use, compared to hydrocodone alone.[19][20] Be sure to use a pure hydrocodone bitartrate formulation if you want to isolate the effects of the opioid.
Troubleshooting Guides
Issue 1: High Variability in Nociceptive Thresholds (e.g., Tail-Withdrawal or Hot Plate Test)
| Potential Cause | Troubleshooting Steps |
| Genetic Variation | Characterize the genetic background of your animals. If using outbred stocks, consider switching to an inbred strain to reduce genetic heterogeneity. Compare responses between different strains if possible.[5] |
| Sex Differences | Analyze data separately for males and females.[8][9] Consider the stage of the estrous cycle in females, as hormonal fluctuations can influence pain perception and opioid sensitivity. |
| Environmental Factors | Standardize housing conditions. Enriched environments can alter opioid sensitivity.[17][18] Ensure consistent temperature, humidity, and lighting in both housing and testing rooms. |
| Gut Microbiome | Consider the source of your animals and their diet, as these can influence the gut microbiome. Be aware that chronic opioid administration can alter the microbiome, potentially leading to tolerance.[12][13][21] |
| Age | Ensure all animals are within a narrow and consistent age range. Adolescent animals may have a heightened sensitivity to opioids compared to adults.[5] |
Issue 2: Inconsistent Self-Administration or Reinforcement Behavior
| Potential Cause | Troubleshooting Steps |
| Stress | Minimize environmental stressors. Loud noises, inconsistent light cycles, and frequent cage changes can impact drug-seeking behavior.[16] |
| Individual Vulnerability | Not all animals will acquire self-administration at the same rate. Consider screening for behavioral traits (e.g., novelty-seeking, impulsivity) that may predict addiction vulnerability.[22] |
| Route of Administration | Ensure consistent and accurate drug delivery. For intravenous self-administration, regularly check catheter patency. |
| Hormonal Influences | In female rodents, consider the influence of the estrous cycle on drug-taking and seeking behaviors.[23] |
| Paternal Opioid Exposure | Preclinical studies in rats suggest that paternal morphine exposure can increase the sensitivity of male offspring to the analgesic effects of opioids.[24] Consider the breeding history of your animals if applicable. |
Data Presentation
Table 1: Factors Influencing Variability in Opioid Response
| Factor | Specific Examples | Observed Effect on Behavioral Response | Key References |
| Genetics | OPRM1, CYP2D6 polymorphisms; different mouse strains (e.g., C57BL/6J vs. BALB/cJ) | Altered analgesic efficacy, side effect profile, and drug metabolism. | [1][2][3][4][5] |
| Sex | Male vs. Female rodents | Females may show greater drug consumption and seeking behavior. Hormonal cycles in females can influence sensitivity. | [8][9][10][23] |
| Environment | Isolated vs. Enriched housing; Stress | Enriched environments can increase sensitivity to lower-efficacy opioids. Stress can increase drug intake and reward. | [16][17][18] |
| Gut Microbiome | Dysbiosis induced by opioids or antibiotics | Can modulate the development of analgesic tolerance. | [11][12][13][14] |
| Age | Adolescent vs. Adult animals | Adolescents may exhibit heightened sensitivity to the effects of opioids. | [5] |
| Drug Metabolism | Hydrocodone (prodrug) to Hydromorphone (active) via CYP2D6 | Variability in enzyme activity leads to different levels of the active metabolite and thus, varied analgesic response. | [6][7] |
Experimental Protocols
Protocol 1: Conditioned Place Preference (CPP) for Assessing Rewarding Effects
-
Habituation (Day 1): Allow animals to freely explore the entire CPP apparatus (typically consisting of two or more distinct chambers) for a baseline period (e.g., 15-20 minutes) to determine any initial chamber preference.
-
Conditioning Phase (Days 2-9):
-
On alternate days, administer this compound (at the desired dose) and confine the animal to one of the chambers (e.g., the initially non-preferred chamber) for a set duration (e.g., 30 minutes).
-
On the intervening days, administer a vehicle control (e.g., saline) and confine the animal to the opposite chamber for the same duration. The order of drug and vehicle administration should be counterbalanced across animals.
-
-
Test Phase (Day 10): In a drug-free state, allow the animals to freely explore the entire apparatus for a set period (e.g., 15-20 minutes). Record the time spent in each chamber.
-
Data Analysis: A significant increase in the time spent in the drug-paired chamber during the test phase compared to the habituation phase indicates a conditioned place preference, suggesting the drug has rewarding properties.
Protocol 2: Warm-Water Tail-Withdrawal Test for Analgesia
-
Acclimation: Gently restrain the animal and allow it to acclimate for a few minutes.
-
Baseline Latency: Immerse the distal portion (e.g., 3-5 cm) of the tail into a warm water bath maintained at a constant temperature (e.g., 52°C). Measure the latency (in seconds) for the animal to flick or withdraw its tail. A cut-off time (e.g., 15-20 seconds) should be established to prevent tissue damage. Obtain a stable baseline latency over 2-3 measurements.
-
Drug Administration: Administer this compound or vehicle control via the desired route (e.g., intraperitoneal, subcutaneous).
-
Post-Treatment Latency: At predetermined time points after drug administration (e.g., 15, 30, 60, 90, 120 minutes), repeat the tail-withdrawal latency measurement.
-
Data Analysis: An increase in the tail-withdrawal latency after drug administration compared to baseline indicates an analgesic effect. Data are often expressed as the percentage of maximum possible effect (%MPE).
Visualizations
Caption: A typical experimental workflow for behavioral studies.
Caption: Key factors contributing to response variability.
Caption: Metabolic pathway of hydrocodone.
References
- 1. Variable response to opioid treatment: any genetic predictors within sight? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. painphysicianjournal.com [painphysicianjournal.com]
- 3. Genetic Testing for Opioid Pain Management: A Primer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Genetics and variability in opioid response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Age-dependent and strain-dependent influences of morphine on mouse social investigation behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Hydrocodone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Sex Differences in Behavioral Effects of Opioids - Rebecca Craft [grantome.com]
- 9. Studying Sex Differences in Rodent Models of Addictive Behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Female sex hormone protects against opioid misuse, rat study finds – WashU Medicine [medicine.washu.edu]
- 11. Frontiers | The interplay between the microbiota and opioid in the treatment of neuropathic pain [frontiersin.org]
- 12. scholarscompass.vcu.edu [scholarscompass.vcu.edu]
- 13. Opioid Modulation of the Gut–Brain Axis in Opioid-Associated Comorbidities - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The Role of the Gut Microbiome in Opioid Use - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Neural signatures of opioid-induced risk-taking behavior in the prelimbic prefrontal cortex - PMC [pmc.ncbi.nlm.nih.gov]
- 16. The effect of stress on opioid use behaviors: a review of preclinical literature - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Social and environmental influences on opioid sensitivity in rats: importance of an opioid's relative efficacy at the mu-receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Increased thermal pain sensitivity in animals exposed to chronic high dose Vicodin but not pure hydrocodone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Frontiers | The role of the gut microbiome and microbial metabolism in mediating opioid-induced changes in the epigenome [frontiersin.org]
- 22. Behavioral Predictors of Individual Differences in Opioid Addiction Vulnerability as Measured Using i.v. Self-Administration in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. zuckermaninstitute.columbia.edu [zuckermaninstitute.columbia.edu]
addressing poor extraction recovery of hydrocodone bitartrate from biological samples
Welcome to the technical support center for the analysis of hydrocodone bitartrate (B1229483) in biological samples. This resource provides troubleshooting guidance and frequently asked questions to help researchers, scientists, and drug development professionals overcome challenges related to poor extraction recovery.
Troubleshooting Guide: Addressing Poor Extraction Recovery
This guide provides solutions to common problems encountered during the extraction of hydrocodone bitartrate from biological matrices.
Question: Why is my hydrocodone recovery low when using Liquid-Liquid Extraction (LLE)?
Answer: Low recovery in LLE can stem from several factors. The most critical is the pH of the aqueous sample. Hydrocodone is a basic compound, and for efficient extraction into an organic solvent, the pH of the sample should be adjusted to be above its pKa (approximately 8.2-9.0), ensuring it is in its neutral, non-ionized form.[1]
-
Troubleshooting Steps:
-
Verify pH: Ensure the pH of your biological sample (e.g., plasma, urine) is adjusted to approximately 9.0-9.5 before extraction. Use a calibrated pH meter for accuracy.
-
Solvent Selection: Use a water-immiscible organic solvent that has a good affinity for hydrocodone. Common choices include mixtures of chloroform (B151607), isopropanol (B130326), and n-butanol.
-
Emulsion Formation: Emulsions at the solvent interface can trap the analyte and reduce recovery. To break emulsions, try centrifugation, adding salt (salting out), or gentle agitation.
-
Inadequate Mixing: Ensure thorough but not overly vigorous mixing of the aqueous and organic phases to allow for proper partitioning of the analyte. Vortexing for a sufficient time is crucial.
-
Analyte Stability: Hydrocodone can be susceptible to degradation under harsh pH conditions or elevated temperatures.[2] Avoid prolonged exposure to strongly basic conditions.
-
Question: My Solid-Phase Extraction (SPE) is yielding inconsistent and poor hydrocodone recovery. What should I check?
Answer: Inconsistent SPE recovery is often related to issues with the sorbent, sample pretreatment, or the elution step. For opioids like hydrocodone, cation-exchange or mixed-mode SPE cartridges are commonly used.[3][4]
-
Troubleshooting Steps:
-
Sorbent Conditioning and Equilibration: Inadequate conditioning or equilibration of the SPE cartridge can lead to poor analyte retention. Ensure you are using the manufacturer's recommended solvents and volumes. Some modern polymeric sorbents may not require these steps, simplifying the protocol.[5]
-
Sample Pretreatment: Biological samples often require pretreatment. For urine samples, enzymatic hydrolysis with β-glucuronidase may be necessary to cleave conjugated hydrocodone metabolites, increasing the total hydrocodone yield.[6] For plasma or blood, protein precipitation prior to loading may be required to prevent cartridge blockage.[7]
-
Sample Loading: Ensure the sample is loaded onto the cartridge at a slow and consistent flow rate to allow for proper interaction between the analyte and the sorbent.
-
Wash Steps: The wash steps are critical for removing matrix interferences without eluting the analyte. Ensure the wash solvent is not too strong, which could cause premature elution of hydrocodone.
-
Elution: The elution solvent must be strong enough to completely desorb hydrocodone from the sorbent. For cation-exchange cartridges, this is typically a basic organic solvent. Ensure the pH of the elution solvent is appropriate.
-
Question: I'm observing significant signal suppression in my LC-MS/MS analysis, suggesting matrix effects. How can I mitigate this?
Answer: Matrix effects, where co-eluting endogenous components from the biological sample suppress or enhance the ionization of the analyte, are a common challenge in LC-MS/MS analysis.[8][9][10]
-
Troubleshooting Steps:
-
Improve Sample Cleanup: The most effective way to reduce matrix effects is to improve the cleanliness of the final extract. Consider optimizing your SPE or LLE method. SPE is generally considered to provide cleaner extracts than LLE or simple protein precipitation.[9]
-
Chromatographic Separation: Modify your LC method to achieve better separation of hydrocodone from the interfering matrix components. A longer column, a different stationary phase, or a modified gradient can help.
-
Use of an Internal Standard: A stable isotope-labeled internal standard (SIL-IS) for hydrocodone is highly recommended. A SIL-IS co-elutes with the analyte and experiences similar matrix effects, allowing for accurate quantification.
-
Dilution: Diluting the final extract can sometimes reduce the concentration of interfering matrix components to a level where they no longer cause significant ion suppression. However, this may compromise the limit of quantification.
-
Ionization Source: If available, experiment with different ionization sources. For instance, Atmospheric Pressure Chemical Ionization (APCI) can sometimes be less susceptible to matrix effects than Electrospray Ionization (ESI) for certain compounds.[9][10]
-
Frequently Asked Questions (FAQs)
Q1: What is a typical extraction recovery rate for hydrocodone from biological samples?
A1: Recovery rates can vary significantly depending on the biological matrix, extraction method, and protocol optimization. However, well-optimized methods can achieve high recoveries. For example, an automated SPE method for opioids in urine reported recoveries greater than 69%.[3] A simple LLE method for hydrocodone in human plasma reported an average extraction recovery of 72.5%.[11]
Q2: Is hydrolysis necessary for urine samples before extraction?
A2: Yes, for comprehensive quantification of hydrocodone, a hydrolysis step is often recommended for urine samples. Hydrocodone is metabolized in the body and can be excreted as glucuronide conjugates. Enzymatic hydrolysis with β-glucuronidase will cleave these conjugates, converting them back to the parent hydrocodone, thus providing a more accurate measure of total drug exposure.[6]
Q3: What are the best extraction methods for different biological samples?
A3:
-
Urine: Solid-Phase Extraction (SPE) is a robust and common method for urine samples, providing clean extracts and good recovery.[3][4][12][13]
-
Plasma/Blood: Both LLE and SPE can be effective. LLE is a simpler technique, while SPE can provide cleaner extracts, which is beneficial for reducing matrix effects in LC-MS/MS analysis.[11][14] Protein precipitation is a faster but generally less clean alternative.[7]
-
Hair: Extraction from hair is more complex and typically involves an initial incubation step with a solvent like methanol (B129727) to release the drug from the hair matrix, followed by a cleanup step such as SPE.[15][16]
Q4: How can I ensure the stability of hydrocodone during sample storage and preparation?
A4: Hydrocodone is generally stable, but proper storage and handling are important. Biological samples should be stored frozen (at -20°C or -80°C) to minimize degradation. During sample preparation, avoid prolonged exposure to extreme pH and high temperatures.[2] For N-oxide metabolites of hydrocodone, which can be unstable, it is crucial to maintain neutral or near-neutral pH and avoid high temperatures to prevent reversion to the parent drug.[17]
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) of Hydrocodone from Human Urine
This protocol is a general guideline based on common practices for opioid extraction using mixed-mode cation exchange SPE cartridges.
-
Sample Pre-treatment (Hydrolysis):
-
To 1 mL of urine, add an appropriate volume of β-glucuronidase enzyme solution.
-
Add an internal standard (e.g., hydrocodone-d3).
-
Incubate the sample at an optimized temperature and time (e.g., 60°C for 1-2 hours) to ensure complete hydrolysis.
-
Allow the sample to cool to room temperature.
-
Centrifuge the sample to pellet any precipitate.
-
-
SPE Cartridge Conditioning:
-
Condition the mixed-mode cation exchange SPE cartridge with 2 mL of methanol.
-
Equilibrate the cartridge with 2 mL of deionized water. Do not allow the cartridge to go dry.
-
-
Sample Loading:
-
Load the pre-treated urine supernatant onto the SPE cartridge at a slow, steady flow rate (e.g., 1-2 mL/min).
-
-
Washing:
-
Wash the cartridge with 2 mL of deionized water to remove hydrophilic interferences.
-
Wash the cartridge with 2 mL of an acidic organic solvent (e.g., 2% acetic acid in methanol) to remove other interferences.[18]
-
-
Elution:
-
Dry the cartridge thoroughly under vacuum or nitrogen.
-
Elute the hydrocodone with 2 mL of a basic organic solvent (e.g., 5% ammonium (B1175870) hydroxide (B78521) in methanol or a mixture of methylene (B1212753) chloride and isopropanol with ammonium hydroxide).
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a small volume of mobile phase for LC-MS/MS analysis.
-
Protocol 2: Liquid-Liquid Extraction (LLE) of Hydrocodone from Human Plasma
This protocol provides a general procedure for the LLE of hydrocodone from plasma.
-
Sample Preparation:
-
Pipette 0.5 mL of plasma into a clean glass tube.
-
Add the internal standard (e.g., hydrocodone-d3).
-
-
pH Adjustment:
-
Add a small volume of a basic buffer or solution (e.g., 1 M sodium carbonate) to adjust the pH of the plasma sample to approximately 9.0-9.5. Vortex briefly.
-
-
Extraction:
-
Add 3 mL of an appropriate organic solvent (e.g., a mixture of chloroform and isopropanol, 9:1 v/v).
-
Cap the tube and vortex for 1-2 minutes to ensure thorough mixing.
-
-
Phase Separation:
-
Centrifuge the sample at approximately 3000 rpm for 10 minutes to separate the aqueous and organic layers and break any emulsions.
-
-
Solvent Transfer:
-
Carefully transfer the organic layer (bottom layer for chloroform-based solvents) to a clean tube, avoiding the aqueous layer and any proteinaceous interface.
-
-
Evaporation and Reconstitution:
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in a suitable volume of mobile phase for analysis.
-
Data Presentation
Table 1: Comparison of Hydrocodone Extraction Recovery Rates
| Biological Matrix | Extraction Method | Recovery Rate | Reference |
| Urine | Automated SPE | >69% | [3] |
| Plasma | Liquid-Liquid Extraction | 72.5% | [11] |
| Hair | Methanol Incubation + SPE | Not explicitly quantified | [15][16] |
| Urine | Dispersive SPE | Not explicitly quantified | [7] |
Visualizations
Caption: Workflow for Solid-Phase Extraction of Hydrocodone.
Caption: Troubleshooting Logic for Low LLE Recovery.
References
- 1. youtube.com [youtube.com]
- 2. jchr.org [jchr.org]
- 3. Validation of an automated solid-phase extraction method for the analysis of 23 opioids, cocaine, and metabolites in urine with ultra-performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Innovative Solid-Phase Extraction Strategies for Improving the Advanced Chromatographic Determination of Drugs in Challenging Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A solid phase extraction technique for the isolation and identification of opiates in urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Matrix Effects of Urine Marker Substances in LC-MS/MS Analysis of Drug of Abuse - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Matrix effect in bio-analysis of illicit drugs with LC-MS/MS: influence of ionization type, sample preparation, and biofluid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. files01.core.ac.uk [files01.core.ac.uk]
- 11. tandfonline.com [tandfonline.com]
- 12. selectscience.net [selectscience.net]
- 13. assets.fishersci.com [assets.fishersci.com]
- 14. Determination and pharmacokinetic study of hydrocodone in human plasma by liquid chromatography coupled with tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. usdtl.com [usdtl.com]
- 17. benchchem.com [benchchem.com]
- 18. academic.oup.com [academic.oup.com]
Technical Support Center: Minimizing Hydrocodone Bitartrate Adsorption
This technical support center provides researchers, scientists, and drug development professionals with practical guidance on minimizing the non-specific binding (NSB) or adsorption of hydrocodone bitartrate (B1229483) to laboratory ware. Adsorption can lead to significant errors in quantification, loss of valuable material, and inaccurate experimental outcomes. This guide offers troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help mitigate these risks.
Troubleshooting Guide: Low or Inconsistent Hydrocodone Concentration
Unexpectedly low or variable concentrations of hydrocodone bitartrate in your experiments are often a primary indicator of adsorption to labware surfaces. The table below outlines common causes and actionable solutions to troubleshoot this issue.
| Problem | Potential Cause | Recommended Solution |
| Low Analyte Recovery | Adsorption to Glassware: Standard borosilicate glass has surface silanol (B1196071) groups that can interact with and adsorb hydrocodone. | Use silanized (siliconized) glassware to create a hydrophobic, non-reactive surface.[1][2][3] Alternatively, use polypropylene (B1209903) or other low-binding plasticware. |
| Inconsistent Results Between Replicates | Adsorption to Plasticware: Standard polypropylene (PP) and especially polystyrene (PS) can adsorb basic and hydrophobic compounds through non-specific binding.[4] | Switch to labware specifically marketed as "low-binding" or "ultra-low binding".[5] These are often made from modified polypropylene or treated surfaces. Pre-conditioning the labware by rinsing it with a solution of the analyte can help saturate binding sites.[6] |
| Decreasing Concentration Over Time | pH-Dependent Adsorption: The charge state of hydrocodone and the surface of the labware are influenced by pH, affecting adsorption. For some pharmaceuticals, adsorption is more efficient at lower pH. | Maintain a consistent pH using a buffered solution. Buffers have been shown to reduce the surface interactions of basic drugs with labware.[4] It is recommended to validate the optimal pH for your specific application. |
| Loss of Low-Concentration Samples | Saturable Binding Sites: Adsorption effects are more pronounced at lower concentrations because a larger fraction of the total analyte is lost to a finite number of binding sites on the labware surface.[4][6] | For highly sensitive assays with low concentrations, the use of silanized glass or certified low-binding plastic is critical. If possible, including a carrier protein like Bovine Serum Albumin (BSA) at a low concentration in the buffer can help block non-specific binding sites. |
Frequently Asked Questions (FAQs)
Q1: What is non-specific binding (NSB) and why is it a problem for hydrocodone? A1: Non-specific binding is the adsorption of a molecule, like hydrocodone, to surfaces through low-affinity, non-covalent interactions such as hydrophobic or electrostatic forces.[6] It is a significant problem because it can remove a substantial amount of the analyte from the solution, leading to inaccurate measurements of concentration, potency, and other critical parameters. This is especially problematic for low-concentration solutions where the adsorbed amount can be a significant fraction of the total.[4]
Q2: Which labware material is best for working with hydrocodone? A2: There is no single "best" material, as the choice depends on the solvent, concentration, and experimental conditions. However, here is a general guideline:
-
Silanized Borosilicate Glass: Excellent choice for both organic and aqueous solutions. The silanization process creates a hydrophobic surface that significantly reduces adsorption of many compounds.[1][3]
-
Low-Binding Polypropylene: A very good alternative, especially for aqueous solutions. Many manufacturers offer tubes and plates with proprietary surface treatments that prevent biomolecule and small molecule binding.
-
Standard Polypropylene (PP): Generally preferable to polystyrene. While some binding can occur, it is typically less than with polystyrene.[4]
-
Polystyrene (PS): Tends to show the highest degree of non-specific binding for basic and hydrophobic compounds and should generally be avoided for sensitive applications involving hydrocodone unless surface-treated.[4]
Q3: How does pH influence the adsorption of hydrocodone? A3: The pH of the solution can alter both the surface charge of the labware and the ionization state of the hydrocodone molecule. Hydrocodone is a basic compound. Under acidic conditions, it will be protonated and carry a positive charge, which can increase its interaction with negatively charged surfaces. Conversely, changes in pH can alter the surface chemistry of materials like glass.[3] Using a buffered system is crucial to maintain a stable pH and minimize variability.[4]
Q4: Can I prevent adsorption by pre-rinsing my labware? A4: Yes, pre-rinsing or "pre-conditioning" labware with a solution containing the analyte can be an effective strategy. This process saturates the non-specific binding sites on the surface. After discarding the pre-rinse solution, subsequent solutions will show reduced loss due to adsorption. This is a practical approach when specialized low-binding labware is not available.[6]
Q5: Are there any solution additives that can help reduce binding? A5: Yes, certain additives can be effective. Using a buffered solution is highly recommended.[4] For some applications, adding a small amount of a non-ionic surfactant (e.g., Tween 20) or a carrier protein (e.g., Bovine Serum Albumin) can coat the labware surface and block non-specific binding sites. However, you must ensure these additives do not interfere with your downstream analysis.
Quantitative Data on Adsorption
While specific quantitative data for this compound is limited in publicly available literature, studies on analogous basic and hydrophobic drugs provide valuable insight into the extent of adsorption on different labware materials. The following table summarizes representative data for such compounds.
Table 1: Adsorption of Analagous Basic Drugs to Various Labware Materials Data is representative of basic compounds and should be used as a guideline. Adsorption of hydrocodone should be experimentally verified.
| Labware Material | Compound (Analog) | % Drug Remaining in Solution (after 4.5 hours in water) | Reference |
| Polystyrene | Propranolol | 31.9% | [4] |
| Polystyrene | Midazolam | 23.5% | [4] |
| Polypropylene | Propranolol | No Significant Loss | [4] |
| Polypropylene | Midazolam | No Significant Loss | [4] |
| Borosilicate Glass | Propranolol | No Significant Loss | [4] |
| Borosilicate Glass | Midazolam | No Significant Loss | [4] |
*In the cited study, "no significant loss" was observed for these compounds when dissolved in a buffer solution, highlighting the importance of using buffers to mitigate adsorption. In pure deionized water, however, significant loss was observed for basic drugs on polystyrene.[4]
Experimental Protocols
Protocol 1: Silanization of Borosilicate Glassware
This protocol describes how to create a hydrophobic surface on glassware to minimize adsorption.[1] Caution: This procedure involves hazardous chemicals and must be performed in a chemical fume hood with appropriate personal protective equipment (PPE).
Materials:
-
Dimethyldichlorosilane solution (e.g., 2% v/v in chloroform (B151607) or other organic solvent)
-
Glassware to be treated (e.g., vials, flasks)
-
Glass beaker large enough to hold the glassware
-
Polypropylene forceps
-
Deionized water
-
Oven capable of reaching 100°C
Procedure:
-
Cleaning: Thoroughly clean and dry the glassware to be treated. Ensure it is free of any organic residue.
-
Preparation: Perform all subsequent steps in a chemical fume hood. Wear gloves, a lab coat, and eye protection.
-
Immersion: Pour the silanizing solution into a large glass beaker. Fully immerse the glassware in the solution using polypropylene forceps. Ensure all surfaces come into contact with the solution.
-
Rinsing: Remove the glassware from the solution, allowing the excess to drain back into the beaker. Rinse the glassware thoroughly with deionized water.
-
Drying: Place the treated glassware on a clean surface in the fume hood to air dry.
-
Baking: Transfer the air-dried glassware to an oven and bake at 100°C for at least one hour to cure the silicone layer.
-
Final Wash: After cooling, wash the glassware with soap and water, followed by a final rinse with deionized water. Allow to air dry.
-
Verification (Optional): To confirm successful silanization, place a drop of water on the treated surface. The water should form a distinct bead, indicating a hydrophobic surface.[1]
Protocol 2: In-House Evaluation of Hydrocodone Adsorption
This protocol provides a framework for quantifying the loss of hydrocodone to different labware materials in your own laboratory.
Materials:
-
This compound standard
-
Labware to be tested (e.g., polypropylene tubes, polystyrene plates, glass vials)
-
Control labware (e.g., silanized glass vials)
-
Appropriate solvent or buffer (e.g., phosphate-buffered saline, pH 7.4)
-
Analytical instrument (e.g., HPLC-UV, LC-MS/MS)
Procedure:
-
Prepare Stock Solution: Prepare a concentrated stock solution of this compound in a known non-adsorptive container (e.g., a silanized glass volumetric flask).
-
Prepare Test Solutions: Dilute the stock solution to the desired experimental concentration (e.g., 100 ng/mL) in the chosen buffer.
-
Incubation:
-
Dispense a precise volume of the test solution into several replicates of each type of labware being tested (e.g., 1 mL into 1.5 mL polypropylene tubes).
-
Dispense the same volume into control (silanized glass) tubes. This will serve as the "Time 0" or total concentration reference.
-
Immediately analyze the solution from the control tubes to establish the initial concentration (C₀).
-
Incubate the remaining test labware for a defined period (e.g., 4, 8, or 24 hours) under desired conditions (e.g., room temperature, 4°C).
-
-
Sample Analysis:
-
After incubation, carefully transfer the solution from each test vessel to a clean analytical vial (preferably low-binding).
-
Analyze the concentration of hydrocodone in each sample (Cₓ) using a validated HPLC or LC-MS/MS method.
-
-
Calculate Adsorption: Calculate the percentage of hydrocodone lost to adsorption for each labware type using the following formula: % Adsorption = [(C₀ - Cₓ) / C₀] * 100
Visualizations
Workflow for Labware Selection
The following diagram provides a decision-making workflow for selecting the appropriate labware to minimize hydrocodone adsorption.
References
- 1. hsrm.umn.edu [hsrm.umn.edu]
- 2. Fentanyl Safety in the Laboratory: Best Practices for Risk Mitigation | Lab Manager [labmanager.com]
- 3. mdpi.com [mdpi.com]
- 4. Drug adsorption to plastic containers and retention of drugs in cultured cells under in vitro conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Nonspecific Binding: Main Factors of Occurrence and Strategies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
resolving co-elution issues of hydrocodone and its metabolites in chromatography
Welcome to the technical support center for the chromatographic analysis of hydrocodone and its metabolites. This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals resolve common co-elution and other analytical challenges.
Troubleshooting Guide
This guide addresses specific issues you may encounter during the chromatographic separation of hydrocodone, hydromorphone, and norhydrocodone (B1253062).
Problem: Poor resolution or co-elution of hydrocodone and norhydrocodone.
Hydrocodone and its metabolite norhydrocodone are structurally similar and can be challenging to separate, often leading to co-elution.
Answer:
Several factors can be optimized to improve the resolution between hydrocodone and norhydrocodone.
-
Mobile Phase Optimization: Adjusting the mobile phase composition is a critical first step.
-
Organic Modifier: Varying the percentage of the organic solvent (e.g., acetonitrile (B52724) or methanol) can alter selectivity. A shallower gradient or isocratic elution with a lower percentage of organic solvent can increase retention and improve separation.[1][2]
-
pH Adjustment: The pH of the aqueous portion of the mobile phase can significantly impact the retention of these basic compounds. Adjusting the pH with an additive like formic acid or ammonium (B1175870) formate (B1220265) can enhance separation.[1][3]
-
-
Stationary Phase Selection: The choice of the analytical column is crucial.
-
Column Chemistry: While C18 columns are commonly used, alternative chemistries like phenyl-hexyl or biphenyl (B1667301) phases can offer different selectivities for aromatic compounds like hydrocodone and its metabolites. Mixed-mode columns that utilize both reversed-phase and ion-exchange mechanisms can also provide excellent separation.[1]
-
Particle Size: Employing columns with smaller particle sizes (e.g., sub-2 µm) can lead to higher efficiency and better resolution, particularly in UPLC systems.[4]
-
-
Temperature Control: Operating the column at a controlled, elevated temperature can improve peak shape and sometimes enhance selectivity.
Problem: Hydromorphone is not detected or shows a very small peak, even when hydrocodone is present.
This can occur due to issues with sample preparation or the metabolic profile of the sample.
Answer:
-
Enzymatic Hydrolysis: Hydromorphone is extensively metabolized into its glucuronide conjugate.[5][6][7] To detect the total amount of hydromorphone, enzymatic hydrolysis with β-glucuronidase is necessary to cleave the glucuronide moiety prior to extraction and analysis.[3][6][8]
-
Metabolic Variability: The extent of hydrocodone metabolism to hydromorphone can vary significantly between individuals due to genetic differences in the CYP2D6 enzyme.[9] Some individuals may be poor metabolizers, resulting in naturally low levels of hydromorphone.
Problem: Asymmetric peak shapes (tailing or fronting) for one or more analytes.
Poor peak shape can compromise resolution and the accuracy of quantification.
Answer:
-
Mobile Phase pH: For basic compounds like hydrocodone and its metabolites, a mobile phase with a low pH (e.g., containing 0.1% formic acid) can protonate the analytes and reduce interactions with residual silanols on the silica-based stationary phase, thereby minimizing peak tailing.[2][3]
-
Column Contamination: Contaminants from the sample matrix can accumulate on the column, leading to poor peak shape. It is important to use a guard column and to flush the column with a strong solvent after each analytical batch.[10][11]
-
Sample Solvent: The solvent used to dissolve the final extract should be of similar or weaker strength than the initial mobile phase to prevent peak distortion.[2]
Frequently Asked Questions (FAQs)
Q1: What are the typical metabolites of hydrocodone I should expect to see in a sample?
A1: The primary metabolites of hydrocodone are hydromorphone (formed by O-demethylation via the CYP2D6 enzyme) and norhydrocodone (formed by N-demethylation via the CYP3A4 enzyme).[3][5][9] Dihydrocodeine is also a minor metabolite.[5]
Q2: How can I confirm if two peaks are co-eluting?
A2: If you are using a mass spectrometer (MS) detector, you can assess peak purity by examining the mass spectra across the peak. If the spectra change, it indicates the presence of more than one compound.[12] With a diode array detector (DAD), you can perform a peak purity analysis by comparing UV spectra across the peak.[12] Visual inspection of the peak for shoulders or asymmetry can also suggest co-elution.[12]
Q3: Is it possible to separate hydrocodone from its metabolites using isocratic elution?
A3: While gradient elution is more common for separating a parent drug from its metabolites with differing polarities, isocratic separation is possible. However, it may require significant method development to find the optimal mobile phase composition that provides adequate resolution within a reasonable run time. A gradient method often provides better peak shapes and overall separation for this type of analysis.[2]
Q4: What type of sample preparation is recommended for plasma or urine samples?
A4: Solid-phase extraction (SPE) is a highly effective technique for cleaning up and concentrating hydrocodone and its metabolites from biological matrices like plasma and urine.[3] Mixed-mode SPE, which combines reversed-phase and ion-exchange properties, can provide excellent recovery and removal of matrix interferences.[4] For urine samples, an enzymatic hydrolysis step is often included before SPE to measure total (free and conjugated) metabolite concentrations.[8][13]
Experimental Protocols
Detailed Methodology for LC-MS/MS Analysis of Hydrocodone and Metabolites in Human Plasma
This protocol is based on a validated method for the simultaneous quantification of hydrocodone, hydromorphone, and norhydrocodone.[3][14][15]
1. Sample Preparation (Solid-Phase Extraction):
-
To 0.5 mL of plasma, add an internal standard solution containing deuterated analogues (hydrocodone-d6, hydromorphone-d6, and norhydrocodone-d3).
-
If measuring total hydromorphone, add β-glucuronidase and incubate at 60°C for 2 hours.[3]
-
Load the sample onto a mixed-mode solid-phase extraction (SPE) column.
-
Wash the column with an acidic solution (e.g., 2% acetic acid in methanol).
-
Elute the analytes with a mixture of an organic solvent and a weak base (e.g., methylene (B1212753) chloride/isopropanol/ammonium hydroxide, 78:20:2 v/v/v).[3]
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the initial mobile phase.
2. Chromatographic Conditions:
-
Column: A reversed-phase C18 column (e.g., 50 mm x 2.1 mm, 2.6 µm particle size).[3]
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A gradient elution is typically used to achieve optimal separation. For example, starting with a low percentage of Mobile Phase B and increasing it over the course of the run.
-
Flow Rate: A typical flow rate for a 2.1 mm ID column is 0.3-0.5 mL/min.
-
Column Temperature: Maintain a constant temperature, for example, 40°C.
3. Mass Spectrometry Detection:
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
Transitions: Monitor specific precursor-to-product ion transitions for each analyte and internal standard.
Data Presentation
Table 1: Example LC-MS/MS Parameters for Hydrocodone and Metabolites
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Hydrocodone | 300.2 | 199.1 | 35 |
| Norhydrocodone | 286.2 | 185.1 | 38 |
| Hydromorphone | 286.2 | 185.1 | 38 |
| Hydrocodone-d6 | 306.2 | 205.1 | 35 |
| Norhydrocodone-d3 | 289.2 | 188.1 | 38 |
| Hydromorphone-d6 | 292.2 | 191.1 | 38 |
Note: Specific MRM transitions and collision energies should be optimized for your instrument.
Table 2: Comparison of Chromatographic Conditions from Published Methods
| Parameter | Method 1[3] | Method 2[4] |
| Column | Reversed-phase C18 | UPLC BEH C18 |
| Mobile Phase A | 5% Acetonitrile, 0.1% Formic Acid | 0.1% Formic Acid in Water |
| Mobile Phase B | 100% Acetonitrile | 0.1% Formic Acid in Acetonitrile |
| Gradient | Yes | Yes |
| Run Time | 5 minutes | < 5.5 minutes |
Visualizations
Caption: Troubleshooting workflow for co-elution issues.
Caption: Metabolic pathway of hydrocodone.
References
- 1. helixchrom.com [helixchrom.com]
- 2. benchchem.com [benchchem.com]
- 3. apps.dtic.mil [apps.dtic.mil]
- 4. waters.com [waters.com]
- 5. logan.testcatalog.org [logan.testcatalog.org]
- 6. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 7. academic.oup.com [academic.oup.com]
- 8. Quantitation of Morphine, Codeine, Hydrocodone, Hydromorphone, Oxycodone, Oxymorphone, and 6-Monoacetylmorphine (6-MAM) in Urine, Blood, Serum, or Plasma Using Liquid Chromatography with Tandem Mass Spectrometry Detection | Springer Nature Experiments [experiments.springernature.com]
- 9. ClinPGx [clinpgx.org]
- 10. Troubleshooting Reversed Phase Chromatography [sigmaaldrich.com]
- 11. bvchroma.com [bvchroma.com]
- 12. Co-Elution: How to Detect and Fix Overlapping Peaks. [axionlabs.com]
- 13. Hydrophilic interaction LC-MS/MS analysis of opioids in urine: significance of glucuronide metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. apps.dtic.mil [apps.dtic.mil]
- 15. Quantitative method for analysis of hydrocodone, hydromorphone and norhydrocodone in human plasma by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Mass Spectrometry for Sensitive Hydrocodone Detection
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the sensitive detection of hydrocodone using mass spectrometry.
Troubleshooting Guides
This section provides solutions to common problems that may arise during the analysis of hydrocodone by LC-MS/MS.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| No or Low Signal Intensity | Incorrect MS settings: Inappropriate polarity, acquisition mode, or ion source parameters.[1] | - Ensure the mass spectrometer is in positive electrospray ionization (ESI+) mode, as hydrocodone ionizes efficiently in this mode.[2][3][4] - Verify that the correct Multiple Reaction Monitoring (MRM) transitions for hydrocodone are being monitored.[2][3][4][5] - Optimize ion source parameters such as capillary voltage, nebulizer gas pressure, and desolvation temperature.[6][7][8] |
| Sample degradation: Hydrocodone may be unstable under certain storage or sample preparation conditions.[1] | - Prepare fresh samples and standards.[1] - Investigate the stability of hydrocodone in the specific matrix and storage conditions used.[2] | |
| Ion suppression/matrix effects: Co-eluting matrix components can suppress the ionization of hydrocodone.[1][9] | - Improve sample preparation to remove interfering substances. Solid-phase extraction (SPE) is a common and effective technique.[3][10] - Modify the chromatographic method to separate hydrocodone from interfering matrix components.[11] - Use a deuterated internal standard (e.g., hydrocodone-d3 (B3064616) or hydrocodone-d6) to compensate for matrix effects.[3][5] | |
| Poor Peak Shape (Fronting, Tailing, or Splitting) | Inappropriate mobile phase: The pH or organic composition of the mobile phase may not be optimal for hydrocodone. | - Adjust the mobile phase pH. The use of additives like formic acid or acetic acid is common.[2][3][12] - Optimize the gradient elution to ensure symmetrical peak shape.[3] |
| Column issues: The analytical column may be degraded or not suitable for the analysis. | - Use a column known to perform well for opioids, such as a C18 or PFP column.[2][3][4] - Replace the analytical column if it has been used extensively.[1] | |
| Formation of multiple adducts: Hydrocodone can form adducts with mobile phase constituents, leading to peak asymmetry.[13] | - Increase the column temperature (e.g., to 60°C) to minimize adduct formation.[13] | |
| Inconsistent or Irreproducible Results | Inadequate sample preparation: Incomplete extraction or protein precipitation can lead to variability.[14] | - Ensure thorough mixing and centrifugation during sample preparation steps like protein precipitation or liquid-liquid extraction.[2][14] - Use a validated and consistent sample preparation protocol.[3][10] |
| LC system variability: Fluctuations in pump pressure or autosampler injection volume can cause inconsistencies.[1] | - Purge the LC system to ensure proper check valve function.[1] - Check for leaks in the LC system.[15] - Verify the accuracy and precision of the autosampler. | |
| Interference from metabolites or isomers: Structurally similar compounds can interfere with hydrocodone detection.[11][16] | - Ensure sufficient chromatographic separation from known metabolites like hydromorphone and norhydrocodone, and isomers like codeine.[3][12] - Use specific MRM transitions to differentiate hydrocodone from potential interferences.[3][5] High-resolution mass spectrometry (HRMS) can also aid in distinguishing between compounds with the same nominal mass.[11] |
Frequently Asked Questions (FAQs)
1. What are the recommended initial mass spectrometry parameters for hydrocodone detection?
For sensitive hydrocodone detection, it is recommended to use a triple quadrupole mass spectrometer in positive electrospray ionization (ESI+) mode with Multiple Reaction Monitoring (MRM).[2][3][4]
Table 1: Typical Starting MS Parameters for Hydrocodone Detection
| Parameter | Typical Value |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Capillary Voltage | 3 - 5 kV[7] |
| Nebulizer Gas Pressure | 20 - 60 psi[7] |
| Drying Gas Flow | 8 - 10 L/min[2][17] |
| Gas Temperature | 300 - 450 °C[2][7] |
| Collision Gas | Nitrogen or Argon |
2. Which MRM transitions are best for quantifying and confirming hydrocodone?
The selection of MRM transitions is critical for selectivity and sensitivity. For hydrocodone (precursor ion m/z 300.2), multiple product ions can be monitored. It is standard practice to monitor at least two transitions: one for quantification (quantifier) and one for confirmation (qualifier).[18]
Table 2: Common MRM Transitions for Hydrocodone
| Precursor Ion (m/z) | Product Ion (m/z) | Use | Reference(s) |
| 300.2 / 300.3 | 199.1 / 199.2 | Quantifier | [2][3][9] |
| 300.2 | 171.0 | Qualifier | [3] |
| 300.2 | 242.0 | Qualifier | [5] |
| 300.2 | 270.0 | Qualifier | [5] |
3. How can I minimize matrix effects in my hydrocodone assay?
Matrix effects, which can cause ion suppression or enhancement, are a common challenge.[9] To mitigate these effects:
-
Effective Sample Preparation: Employ solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to clean up the sample and remove interfering components from the matrix (e.g., urine, blood, plasma).[3][10][14]
-
Chromatographic Separation: Optimize your LC method to separate hydrocodone from co-eluting matrix components.[11]
-
Use of Internal Standards: Incorporate a stable isotope-labeled internal standard, such as hydrocodone-d3 or hydrocodone-d6, in all samples, calibrators, and quality controls. This is the most effective way to compensate for matrix effects and variations in sample preparation and instrument response.[3][5]
4. What are the key considerations for sample preparation for hydrocodone analysis in different biological matrices?
The choice of sample preparation method depends on the matrix.
-
Urine: "Dilute-and-shoot" methods can be used, but enzymatic hydrolysis with β-glucuronidase is often necessary to measure total hydrocodone, as it is excreted as glucuronide conjugates.[14][19]
-
Blood/Plasma/Serum: Protein precipitation with a solvent like acetonitrile (B52724) is a common first step.[14] For higher sensitivity and cleaner extracts, solid-phase extraction (SPE) is recommended.[3][10]
-
Oral Fluid: Due to the smaller sample volume and lower concentrations, a sensitive extraction method like SPE is often required.[20][21]
5. How do I resolve hydrocodone from its common metabolites and isomers?
Hydrocodone needs to be chromatographically separated from its metabolites, hydromorphone and norhydrocodone, and its isomer, codeine, to ensure accurate quantification.[3][12]
-
Hydromorphone and Norhydrocodone: These metabolites share the same precursor ion (m/z 286.1/286.2) but can be distinguished from hydrocodone by their different precursor mass and can be chromatographically separated.[3]
-
Codeine: Codeine is an isomer of hydrocodone (same m/z of 300.2). Therefore, chromatographic separation is essential for their differentiation.[12] A well-optimized reversed-phase C18 or phenyl-hexyl column with a suitable gradient can achieve this separation.[22]
Experimental Protocols
Protocol 1: Generic LC-MS/MS Method for Hydrocodone Quantification in Plasma
This protocol provides a general workflow for the analysis of hydrocodone in plasma.
-
Sample Preparation (Solid-Phase Extraction):
-
To 0.5 mL of plasma, add an internal standard (e.g., hydrocodone-d6).[3]
-
Precondition a mixed-mode SPE column.[3]
-
Load the plasma sample onto the SPE column.
-
Wash the column to remove interferences.
-
Elute hydrocodone and the internal standard.
-
Evaporate the eluate to dryness under a stream of nitrogen.[3]
-
Reconstitute the residue in the mobile phase for injection.[3]
-
-
LC-MS/MS Conditions:
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: C18 analytical column (e.g., 2.1 x 50 mm, 1.7 µm).[22]
-
Gradient: A linear gradient starting with a low percentage of mobile phase B, increasing to elute hydrocodone, followed by a wash and re-equilibration.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization: ESI+.
-
MRM Transitions: Monitor at least two transitions for hydrocodone (e.g., m/z 300.2 → 199.1 and 300.2 → 171.0) and one for the internal standard.[3]
-
Visualizations
Caption: A generalized workflow for hydrocodone analysis.
Caption: A decision tree for troubleshooting low signal issues.
References
- 1. ssi.shimadzu.com [ssi.shimadzu.com]
- 2. tandfonline.com [tandfonline.com]
- 3. apps.dtic.mil [apps.dtic.mil]
- 4. sciex.com [sciex.com]
- 5. gcms.cz [gcms.cz]
- 6. lcms.cz [lcms.cz]
- 7. How to optimize ESI source parameters for better sensitivity in LC-MS analysis ? | RUTHIGEN [ruthigen.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. researchgate.net [researchgate.net]
- 10. Therapeutic monitoring of opioids: a sensitive LC-MS/MS method for quantitation of several opioids including hydrocodone and its metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. Codeine and Hydrocodone in Blood Analyzed with LCMS - AppNote [mtc-usa.com]
- 13. agilent.com [agilent.com]
- 14. Quantitation of Morphine, Codeine, Hydrocodone, Hydromorphone, Oxycodone, Oxymorphone, and 6-Monoacetylmorphine (6-MAM) in Urine, Blood, Serum, or Plasma Using Liquid Chromatography with Tandem Mass Spectrometry Detection | Springer Nature Experiments [experiments.springernature.com]
- 15. myadlm.org [myadlm.org]
- 16. Hydromorphone and hydrocodone interference in GC/MS assays for morphine and codeine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. shimadzu.com [shimadzu.com]
- 18. forensicrti.org [forensicrti.org]
- 19. Hydrophilic interaction LC-MS/MS analysis of opioids in urine: significance of glucuronide metabolites [pubmed.ncbi.nlm.nih.gov]
- 20. academic.oup.com [academic.oup.com]
- 21. Development of a quantitative lc-ms-ms assay for codeine, morphine, 6-acetylmorphine, hydrocodone, hydromorphone, oxycodone and oxymorphone in neat oral fluid | RTI [rti.org]
- 22. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to the Cross-Validation of HPLC and LC-MS/MS Methods for the Quantification of Hydrocodone Bitartrate
This guide provides a detailed comparison of High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) for the quantitative analysis of hydrocodone bitartrate (B1229483). The information presented is intended for researchers, scientists, and drug development professionals, offering objective comparisons based on reported experimental data.
The validation of analytical methods is a critical requirement by regulatory bodies like the FDA to ensure that the methods used for drug analysis are accurate, specific, reproducible, and reliable.[1] International Council for Harmonisation (ICH) guidelines, specifically ICH Q2(R2), provide a comprehensive framework for the validation of analytical procedures, covering parameters such as accuracy, precision, specificity, linearity, range, and robustness.[2][3][4][5][6][7]
Data Presentation: Performance Characteristics
The following tables summarize the typical performance characteristics of HPLC and LC-MS/MS methods for the quantification of hydrocodone bitartrate, based on data from various validation studies.
Table 1: HPLC Method Performance for this compound
| Validation Parameter | Typical Performance |
| Linearity Range | 0.25 - 1.5 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Accuracy (% Recovery) | 98.0% - 102.0% |
| Precision (% RSD) | < 2.0% |
| Limit of Detection (LOD) | ~0.05 µg/mL |
| Limit of Quantitation (LOQ) | ~0.15 µg/mL |
Data synthesized from literature reporting HPLC analysis of this compound.[8][9][10]
Table 2: LC-MS/MS Method Performance for this compound
| Validation Parameter | Typical Performance |
| Linearity Range | 1.0 - 100 ng/mL |
| Correlation Coefficient (r²) | > 0.99 |
| Accuracy (% Recovery) | 85% - 115% |
| Precision (% RSD) | < 15% |
| Limit of Detection (LOD) | ~0.1 ng/mL |
| Limit of Quantitation (LOQ) | ~0.5 ng/mL |
Data synthesized from literature reporting LC-MS/MS analysis of hydrocodone.[11][12]
Experimental Protocols
Below are representative experimental methodologies for the analysis of this compound using HPLC and LC-MS/MS.
HPLC Method Protocol
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase: A mixture of acetonitrile (B52724) and a buffer solution (e.g., phosphate (B84403) buffer) in a suitable ratio, delivered isocratically.
-
Flow Rate: Typically 1.0 mL/min.
-
Detection: UV detection at a wavelength of approximately 280 nm.
-
Injection Volume: 10-20 µL.
-
Sample Preparation: Dissolving the sample in a suitable diluent, which is often the mobile phase itself.
LC-MS/MS Method Protocol
-
Instrumentation: A liquid chromatography system coupled to a tandem mass spectrometer with an electrospray ionization (ESI) source.
-
Column: A C18 or similar reversed-phase column with smaller particle sizes for better resolution.
-
Mobile Phase: A gradient elution is commonly used, with mobile phases consisting of water and an organic solvent (e.g., acetonitrile or methanol), both containing a small percentage of an acid (e.g., formic acid) to aid in ionization.
-
Flow Rate: Typically in the range of 0.2-0.6 mL/min.
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Mass Spectrometric Detection: Multiple Reaction Monitoring (MRM) is used for quantification, monitoring specific precursor-to-product ion transitions for hydrocodone and an internal standard.
-
Sample Preparation: For biological samples, this often involves a protein precipitation step followed by solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove matrix interferences.[11][12]
Mandatory Visualization
The following diagram illustrates a typical workflow for the cross-validation of two analytical methods.
Caption: A flowchart illustrating the key stages of a cross-validation study between two analytical methods.
References
- 1. Analytical Method Validation: Mastering FDA Guidelines [validationtechservices.com]
- 2. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 3. Q2(R2) Validation of Analytical Procedures | FDA [fda.gov]
- 4. database.ich.org [database.ich.org]
- 5. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 6. m.youtube.com [m.youtube.com]
- 7. qbdgroup.com [qbdgroup.com]
- 8. jchr.org [jchr.org]
- 9. jchr.org [jchr.org]
- 10. Simultaneous assay of this compound and acetaminophen in a tablet formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Therapeutic monitoring of opioids: a sensitive LC-MS/MS method for quantitation of several opioids including hydrocodone and its metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. apps.dtic.mil [apps.dtic.mil]
A Comparative Analysis of Hydrocodone and Codeine Metabolism in Human Liver Microsomes
For Immediate Release
This guide offers a detailed comparison of the metabolic profiles of two commonly prescribed opioid analgesics, hydrocodone and codeine, within human liver microsomes (HLMs). The following information, including experimental data and protocols, is intended for researchers, scientists, and professionals in the field of drug development.
Key Metabolic Pathways: A Tale of Two Opioids
Both hydrocodone and codeine are extensively metabolized by the liver, primarily through the action of cytochrome P450 (CYP) enzymes, specifically CYP2D6 and CYP3A4, and UDP-glucuronosyltransferases (UGTs).
Hydrocodone's Metabolic Fate: The metabolism of hydrocodone is characterized by two main pathways. O-demethylation, a reaction catalyzed predominantly by CYP2D6, converts hydrocodone to its more potent and active metabolite, hydromorphone.[1][2] Concurrently, N-demethylation via CYP3A4 leads to the formation of norhydrocodone.[1][2]
Codeine's Metabolic Journey: Codeine, often considered a prodrug, relies on CYP2D6-mediated O-demethylation for its conversion to the active analgesic, morphine.[1][3] N-demethylation to norcodeine is carried out by CYP3A4.[1][4] A substantial portion of codeine also undergoes glucuronidation to codeine-6-glucuronide, a process facilitated by UGT2B7.[5][6]
References
- 1. Studies of the metabolic N- and O-demethylation of [6-3H]codeine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. Different effects of inhibitors on the O- and N-demethylation of codeine in human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Microsomal codeine N-demethylation: cosegregation with cytochrome P4503A4 activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Glucuronidation of codeine and morphine in human liver and kidney microsomes: effect of inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ClinPGx [clinpgx.org]
Validating the Analgesic Effect of Hydrocodone Bitartrate: A Comparative Guide Using Knockout Mouse Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the analgesic effects of hydrocodone bitartrate (B1229483) and its alternatives, supported by experimental data from studies utilizing knockout mouse models. The focus is on the crucial roles of the µ-opioid receptor (MOR) and the cytochrome P450 2D6 (CYP2D6) enzyme in mediating hydrocodone's pain-relieving properties. Detailed experimental protocols and visualizations of key pathways and workflows are included to facilitate the design and interpretation of preclinical studies.
I. The Role of the µ-Opioid Receptor in Hydrocodone Analgesia
Comparative Analgesic Efficacy in MOR Knockout Mice
The following table summarizes the expected and observed analgesic responses to µ-opioid agonists in wild-type versus MOR knockout mice, based on data from morphine studies. This serves as a predictive model for the effects of hydrocodone.
| Compound | Mouse Genotype | Analgesic Assay | Outcome Measure | Result | Reference |
| Morphine | Wild-Type (+/+) | Hot Plate | Increased latency to paw lick/jump | Significant analgesic effect | [4] |
| Morphine | MOR Knockout (-/-) | Hot Plate | No significant change in latency | Analgesic effect abolished | [4] |
| Morphine | Wild-Type (+/+) | Tail-Flick | Increased latency to tail withdrawal | Significant analgesic effect | [4] |
| Morphine | MOR Knockout (-/-) | Tail-Flick | No significant change in latency | Analgesic effect abolished | [4] |
| Hydrocodone | Wild-Type (+/+) | Hot Plate/Tail-Flick | Increased latency | Expected significant analgesic effect | Inferred |
| Hydrocodone | MOR Knockout (-/-) | Hot Plate/Tail-Flick | No significant change in latency | Expected abolition of analgesic effect | Inferred |
II. The Influence of CYP2D6-Mediated Metabolism on Hydrocodone's Analgesic Effect
Hydrocodone itself is a µ-opioid agonist, but a significant portion of its analgesic effect is attributed to its metabolism into the more potent µ-opioid agonist, hydromorphone.[6][7] This conversion is primarily catalyzed by the cytochrome P450 2D6 (CYP2D6) enzyme.[6] Consequently, the genetic or pharmacological knockout of CYP2D6 is expected to alter hydrocodone's analgesic efficacy.
Interestingly, studies in rats where brain CYP2D was inhibited with propranolol (B1214883) before oral hydrocodone administration showed a significant increase in analgesia.[8][9] This suggests that hydrocodone itself contributes significantly to analgesia within the brain, and its metabolism to hydromorphone in the brain may not be the sole driver of its effect. In contrast, studies using Cyp2d knockout mice have shown normal antinociceptive responses to morphine, a µ-opioid agonist that is not significantly metabolized by CYP2D.[10][11]
Impact of CYP2D Inhibition and Knockout on Opioid Analgesia
The following table summarizes findings on the role of CYP2D in opioid analgesia.
| Compound | Animal Model | Experimental Condition | Analgesic Assay | Outcome | Reference |
| Oral Hydrocodone | Rat | Intracerebroventricular Propranolol (CYP2D inhibitor) | Tail-Flick | Increased analgesic effect | [8][9] |
| Morphine | Mouse | Cyp2d Knockout | Tail-Flick | Normal analgesic response | [10][11] |
III. Experimental Protocols
Detailed methodologies for the key behavioral assays used to assess analgesia are provided below.
A. Hot Plate Test
The hot plate test is used to evaluate the response to a thermal stimulus, primarily assessing supraspinal analgesic effects.
Protocol:
-
Apparatus: A commercially available hot plate apparatus with a surface temperature maintained at a constant, non-injurious level (typically 52-55°C). The apparatus should be enclosed by a clear cylinder to keep the mouse on the heated surface.
-
Acclimation: Allow mice to acclimate to the testing room for at least 30-60 minutes before the experiment.
-
Baseline Measurement: Gently place the mouse on the hot plate and start a timer. Observe the mouse for nocifensive behaviors, such as hind paw licking, flicking, or jumping.
-
Latency Recording: Record the latency (in seconds) to the first clear nocifensive response.
-
Cut-off Time: A cut-off time (e.g., 30-60 seconds) must be established to prevent tissue damage. If the mouse does not respond within the cut-off time, it should be removed from the hot plate, and the cut-off time is recorded as its latency.
-
Drug Administration: Administer hydrocodone bitartrate or a vehicle control (e.g., saline) via the desired route (e.g., subcutaneous, oral).
-
Post-treatment Measurement: At predetermined time points after drug administration, repeat the hot plate test and record the response latencies.
-
Data Analysis: The analgesic effect is typically expressed as the percent maximum possible effect (%MPE), calculated as: [(post-drug latency - baseline latency) / (cut-off time - baseline latency)] * 100.
B. Tail-Flick Test
The tail-flick test measures the latency to withdraw the tail from a noxious thermal stimulus and is primarily used to assess spinal analgesia.
Protocol:
-
Apparatus: A tail-flick analgesia meter that focuses a beam of high-intensity light on the ventral surface of the mouse's tail.
-
Restraint and Acclimation: Gently restrain the mouse, allowing its tail to be exposed. Allow the mouse to acclimate to the restraint for a brief period before testing.
-
Baseline Measurement: Place the mouse's tail in the groove of the apparatus, ensuring the light beam is focused on the appropriate area (typically 2-3 cm from the tip).
-
Stimulus and Latency Recording: Activate the light source, which starts a timer. The timer automatically stops when the mouse flicks its tail out of the beam. Record this latency.
-
Cut-off Time: A cut-off time (e.g., 10-18 seconds) is pre-set to prevent tissue damage.
-
Drug Administration: Administer this compound or a vehicle control.
-
Post-treatment Measurement: At specified intervals after drug administration, repeat the tail-flick test.
-
Data Analysis: Analyze the data similarly to the hot plate test, often calculating the %MPE.
C. Von Frey Test
The von Frey test is used to assess mechanical allodynia (pain in response to a normally non-painful stimulus) by measuring the paw withdrawal threshold to calibrated filaments.
Protocol:
-
Apparatus: A set of calibrated von Frey filaments of varying stiffness and an elevated mesh platform that allows access to the plantar surface of the mouse's paws.
-
Acclimation: Place the mice in individual compartments on the mesh platform and allow them to acclimate for at least 30-60 minutes.
-
Filament Application: Starting with a filament in the middle of the force range, apply the filament to the plantar surface of the hind paw with enough force to cause it to bend. Hold for 1-3 seconds.
-
Response Observation: A positive response is a sharp withdrawal, flinching, or licking of the paw.
-
Up-Down Method: The choice of the next filament is determined by the mouse's response. If there is a positive response, the next weaker filament is used. If there is no response, the next stronger filament is used. This is continued until a specific pattern is observed, which is then used to calculate the 50% paw withdrawal threshold.
-
Drug Administration and Post-treatment Measurement: Administer the test compound and repeat the von Frey test at desired time points.
IV. Visualizations
Signaling Pathway of this compound
The following diagram illustrates the primary mechanism of action of hydrocodone, including its metabolism and interaction with the µ-opioid receptor.
Experimental Workflow for Validating Analgesic Effects
This diagram outlines the typical workflow for a preclinical study investigating the analgesic effects of a compound using knockout mice.
References
- 1. Mu Opioid Receptors on Primary Afferent Nav1.8 Neurons Contribute to Opiate-Induced Analgesia: Insight from Conditional Knockout Mice | PLOS One [journals.plos.org]
- 2. Usefulness of knockout mice to clarify the role of the opioid system in chronic pain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mu Opioid receptor knockout in mice: effects on ligand-induced analgesia and morphine lethality - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Opiate receptor knockout mice define μ receptor roles in endogenous nociceptive responses and morphine-induced analgesia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Opiate receptor knockout mice define mu receptor roles in endogenous nociceptive responses and morphine-induced analgesia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Opioid Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 8. CYP2D in the brain impacts oral hydrocodone analgesia in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. CYP2D in the brain impacts oral hydrocodone analgesia in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Opioid Analgesia in P450 Gene Cluster Knockout Mice: A Search for Analgesia-Relevant Isoforms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Redirecting [linkinghub.elsevier.com]
A Head-to-Head Comparison of Hydrocodone and Morphine in the Tail-Flick Assay
In the realm of opioid analgesics, both hydrocodone and morphine are cornerstone compounds utilized in pain management and research. Their comparative efficacy in preclinical models is crucial for the development of new therapeutic agents. This guide provides a detailed comparison of their performance in the tail-flick assay, a classic method for assessing centrally-acting analgesics.
Quantitative Analysis of Analgesic Efficacy
The following table summarizes representative quantitative data for morphine in the tail-flick assay. It is important to note that similar quantitative data for hydrocodone from a directly comparable study was not identified. However, qualitative evidence suggests that hydrocodone also exhibits a dose-dependent analgesic effect in this assay, although it is generally considered to be less potent than morphine when administered systemically.[1]
| Parameter | Morphine | Hydrocodone |
| Animal Model | Rat (Sprague-Dawley) | Data Not Available |
| Route of Administration | Intrathecal | Data Not Available |
| ED50 (µg) | 3.4 (95% CI: 2.2-5.3) | Data Not Available |
| Maximal Possible Effect (%MPE) | Dose-dependent increase | Data Not Available |
Note: The data for morphine is derived from a study utilizing intrathecal administration in rats. ED50 values can vary significantly based on the route of administration, animal species, and specific experimental conditions. A review of preclinical studies indicated that the analgesic effect of hydrocodone is less than that of morphine in the rat tail withdrawal test.[1]
Experimental Protocols
A standardized protocol for the tail-flick assay is critical for reproducible and comparable results. The following is a representative methodology synthesized from various studies employing this assay for opioid analgesics.
Objective: To assess the antinociceptive effects of hydrocodone and morphine by measuring the latency of a rat to withdraw its tail from a thermal stimulus.
Materials:
-
Male Sprague-Dawley rats (250-300g)
-
Hydrocodone hydrochloride and Morphine sulfate (B86663) (dissolved in sterile 0.9% saline)
-
Tail-flick analgesiometer
-
Animal restrainers
Procedure:
-
Acclimation: Animals are acclimated to the laboratory environment for at least 7 days prior to the experiment. On the day of the experiment, rats are brought to the testing room and allowed to acclimate for at least 30 minutes.
-
Baseline Latency: Each rat is gently placed in a restrainer, and its tail is positioned over the radiant heat source of the analgesiometer. The baseline tail-flick latency is determined by measuring the time it takes for the rat to flick its tail away from the heat. A cut-off time (typically 10-15 seconds) is established to prevent tissue damage. The average of three baseline readings, taken at 5-minute intervals, is recorded for each animal.
-
Drug Administration: Animals are divided into groups and administered either vehicle (0.9% saline), morphine (e.g., 1, 3, 10 mg/kg, s.c.), or hydrocodone at varying doses. The route of administration can be subcutaneous (s.c.), intraperitoneal (i.p.), or intrathecal (i.t.), depending on the study's objective.
-
Post-treatment Latency: At predetermined time points after drug administration (e.g., 15, 30, 60, 90, and 120 minutes), the tail-flick latency is measured again.
-
Data Analysis: The antinociceptive effect is often expressed as the Maximum Possible Effect (%MPE), calculated using the formula: %MPE = [(Post-drug Latency - Baseline Latency) / (Cut-off Time - Baseline Latency)] x 100 The 50% effective dose (ED50) is then calculated from the dose-response curve.
Visualizing the Experimental Workflow
The following diagram illustrates the typical workflow of a tail-flick assay experiment.
References
A Comparative Analysis of the Side Effect Profiles of Hydrocodone Bitartrate and Other Opioids
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the side effect profile of hydrocodone bitartrate (B1229483) against other commonly prescribed opioids, including oxycodone, morphine, fentanyl, and tramadol. The information presented is supported by experimental data from clinical and preclinical studies, offering valuable insights for research and drug development.
Quantitative Comparison of Common Adverse Effects
The following table summarizes the reported incidence rates of common adverse effects associated with hydrocodone bitartrate and other opioids. Data is compiled from various clinical trials and user-reported experiences. It is important to note that these rates can vary based on dosage, patient population, and study design.
| Adverse Effect | Hydrocodone | Oxycodone | Morphine | Fentanyl | Tramadol |
| Constipation | 5.9% - 41%[1][2] | 23%[3] | ~25%[4] | 3.0%[1] | High Incidence |
| Nausea | 9.4%[1] | 23%[3] | 21%[4] | 3.0%[1] | Common |
| Vomiting | Common | 12%[3] | 13%[4] | Common | Common |
| Drowsiness/Somnolence | 3.4%[1] | 23%[3] | 23%[4] | 2.5%[1] | Common |
| Dizziness | Common | 13%[3] | 13%[4] | Common | Common |
| Respiratory Depression | Most Dangerous Side Effect[5] | Most Dangerous Side Effect[5] | Dose-dependent | Potentially Lethal | Can occur |
| Dry Mouth | Common | 6%[3] | 17%[4] | Common | Common |
| Headache | 6.4%[1] | Common | Common | 6.4%[1] | Common |
Signaling Pathways of Opioid-Induced Side Effects
Opioid analgesics primarily exert their effects by binding to mu-opioid receptors (MORs), which are G-protein coupled receptors. The activation of these receptors triggers downstream signaling cascades that mediate both the desired analgesic effects and the undesirable side effects.
Mu-Opioid Receptor (MOR) Signaling and Constipation
Opioids induce constipation by acting on MORs located in the enteric nervous system of the gastrointestinal tract. This activation leads to a decrease in intestinal motility and secretion.[6]
Caption: Signaling pathway of opioid-induced constipation.
Opioid-Induced Nausea and Vomiting Pathway
Opioid-induced nausea and vomiting (OINV) is a complex process involving multiple pathways. A key mechanism is the direct stimulation of the chemoreceptor trigger zone (CTZ) in the brainstem, which then activates the medullary vomiting center.[7] Opioids can also enhance vestibular sensitivity and delay gastric emptying, further contributing to OINV.[8][9]
Caption: Pathways of opioid-induced nausea and vomiting.
Experimental Protocols for Side Effect Assessment
Objective evaluation of opioid side effects is crucial in both preclinical and clinical research. Standardized protocols ensure the reliability and comparability of data.
Preclinical Assessment of Opioid-Induced Constipation
1. Charcoal Meal Gastrointestinal Transit Assay (Rodent Model)
-
Objective: To measure the inhibitory effect of an opioid on gastrointestinal motility.
-
Methodology:
-
Animal Acclimatization: Rodents (mice or rats) are acclimated to the housing facility for at least 3-5 days.[6]
-
Fasting: Animals are fasted for 12-18 hours with free access to water.[6]
-
Opioid Administration: The test opioid (e.g., hydrocodone) or a vehicle control is administered.
-
Charcoal Meal Administration: A non-absorbable charcoal meal is administered orally via gavage at a specific time point after opioid administration.[6]
-
Euthanasia and Measurement: After a set period, animals are euthanized, and the small intestine is carefully dissected. The distance traveled by the charcoal meal is measured and expressed as a percentage of the total length of the small intestine.[6]
-
2. Bead Expulsion Test (Rodent Model)
-
Objective: To assess colonic motor function.
-
Methodology:
Clinical Assessment of Opioid-Induced Constipation
1. Bowel Function Index (BFI)
-
Objective: A patient-reported outcome measure to assess the severity of constipation.
-
Methodology: The BFI is a 3-item questionnaire where patients rate the following on a numerical rating scale from 0 (no problem) to 100 (severe problem) over the past 7 days:[10]
2. Rome IV Criteria for Opioid-Induced Constipation (OIC)
-
Objective: To provide a standardized diagnostic definition for OIC in clinical trials and practice.
-
Criteria: The patient must experience new or worsening symptoms of constipation when initiating, changing, or increasing opioid therapy, including two or more of the following:[13][14][15]
-
Straining during more than 25% of defecations.
-
Lumpy or hard stools (Bristol Stool Form Scale 1-2) in more than 25% of defecations.
-
Sensation of incomplete evacuation for more than 25% of defecations.
-
Sensation of anorectal obstruction/blockage for more than 25% of defecations.
-
Manual maneuvers to facilitate more than 25% of defecations.
-
Fewer than three spontaneous bowel movements per week.
-
Assessment of Opioid-Induced Respiratory Depression
Hypercapnic Ventilatory Response (HCVR) Test
-
Objective: To measure the chemosensitivity of the respiratory center to carbon dioxide, which is blunted by opioids.
-
Methodology:
-
Baseline Measurement: The subject's baseline resting ventilation and end-tidal CO2 (PetCO2) are measured.
-
Hypercapnic Challenge: The subject breathes a gas mixture with an elevated concentration of CO2, leading to a stepwise increase in their PetCO2.[16]
-
Ventilatory Response Measurement: Minute ventilation is measured at each PetCO2 level.[16]
-
Data Analysis: The relationship between minute ventilation and PetCO2 is plotted to determine the slope of the ventilatory response. A decrease in the slope after opioid administration indicates respiratory depression.[17]
-
Experimental Workflow for a Clinical Trial Assessing Opioid Side Effects
The following diagram illustrates a typical workflow for a clinical trial designed to evaluate the side effect profile of a new opioid analgesic compared to a standard opioid.
Caption: Clinical trial workflow for opioid side effect profiling.
References
- 1. drugs.com [drugs.com]
- 2. Opioids in Gastroenterology: Treating Adverse Effects and Creating Therapeutic Benefits - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Oxycodone - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Oral Opioids (Hydrocodone, Oxycodone, Hydromorphone, Morphine) | Pain Management Education at UCSF [pain.ucsf.edu]
- 6. benchchem.com [benchchem.com]
- 7. mypcnow.org [mypcnow.org]
- 8. cdn.amegroups.cn [cdn.amegroups.cn]
- 9. Opioid-induced nausea and vomiting - Smith - Annals of Palliative Medicine [apm.amegroups.org]
- 10. tandfonline.com [tandfonline.com]
- 11. palli-science.com [palli-science.com]
- 12. Validation of the Bowel Function Index to detect clinically meaningful changes in opioid-induced constipation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Opioid-induced Constipation: Old and New Concepts in Diagnosis and Treatment [jnmjournal.org]
- 14. Rome IV Diagnostic Criteria for Opioid-Induced Constipation [mdcalc.com]
- 15. theromefoundation.org [theromefoundation.org]
- 16. Using Laboratory Models to Test Treatment: Morphine Reduces Dyspnea and Hypercapnic Ventilatory Response - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
A Comparative Analysis of Hydrocodone Bitartrate and Hydromorphone Potency
This guide provides a detailed comparison of the pharmacological potency of hydrocodone bitartrate (B1229483) and hydromorphone, two clinically significant semi-synthetic opioids. The information is intended for researchers, scientists, and professionals in drug development, offering objective data and experimental context to inform research and development efforts.
Quantitative Potency and Receptor Affinity
The analgesic effects of both hydrocodone and hydromorphone are primarily mediated through their action as agonists at the mu (µ)-opioid receptor.[1][2] Hydromorphone consistently demonstrates significantly higher binding affinity and analgesic potency compared to hydrocodone.[3][4] Hydrocodone itself is considered a prodrug, as its analgesic efficacy is largely dependent on its metabolic conversion to hydromorphone by the cytochrome P450 enzyme CYP2D6.[1][3][4] This metabolic dependence can lead to variability in patient response.[3]
The following table summarizes key quantitative parameters for these two compounds.
| Parameter | Hydrocodone | Hydromorphone | References |
| Mu-Opioid Receptor Binding Affinity (Ki) | 19.8 nM (rat brain); In 1-100 nM range (human recombinant) | 0.6 nM (rat brain); 0.365 nM (human recombinant) | [5][6][7] |
| Oral Equianalgesic Dose (relative to 10mg parenteral morphine) | 30 - 45 mg | 7.5 mg | [8][9] |
| Parenteral Equianalgesic Dose (relative to 10mg parenteral morphine) | Not Applicable | 1.5 mg | [10][11] |
| Approximate Relative Oral Potency | 1x | ~4-6x greater than Hydrocodone | [10][12] |
Experimental Protocols
The data presented above are derived from standardized preclinical and clinical experimental methodologies designed to quantify opioid receptor interaction and analgesic effect.
Protocol 1: Competitive Radioligand Binding Assay for Mu-Opioid Receptor Affinity
This protocol outlines a method to determine the binding affinity (Ki) of a test compound for the human mu-opioid receptor.[13]
Objective: To quantify the affinity of hydrocodone and hydromorphone for the mu-opioid receptor by measuring their ability to displace a selective radiolabeled ligand.
Materials:
-
Receptor Source: Cell membranes from HEK293 or CHO cells stably expressing the recombinant human mu-opioid receptor.[13][14]
-
Radioligand: [³H]-DAMGO, a selective mu-opioid receptor agonist.[13][14]
-
Test Compounds: Hydrocodone bitartrate, Hydromorphone HCl.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.[13]
-
Equipment: 96-well plates, cell harvester with glass fiber filters, scintillation counter.[13][16]
Procedure:
-
Membrane Preparation: Thaw frozen cell membranes and resuspend them in ice-cold assay buffer to a predetermined final protein concentration.[13]
-
Assay Setup: In a 96-well plate, set up the following conditions in triplicate:
-
Total Binding: Assay buffer, [³H]-DAMGO (at a concentration near its dissociation constant, Kd), and the membrane suspension.[13]
-
Non-specific Binding: Assay buffer, [³H]-DAMGO, 10 µM Naloxone, and the membrane suspension.[13]
-
Competitive Binding: Assay buffer, [³H]-DAMGO, and varying concentrations of the test compound (hydrocodone or hydromorphone), and the membrane suspension.[15]
-
-
Incubation: Incubate the plate at room temperature for 60-120 minutes to allow the binding reaction to reach equilibrium.[13][15]
-
Filtration: Terminate the reaction by rapidly filtering the contents of each well through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the free radioligand.[13][16]
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.[13]
-
Radioactivity Measurement: Place the filters into scintillation vials, add scintillation fluid, and measure the radioactivity in counts per minute (CPM) using a scintillation counter.[13]
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding CPM from the total binding CPM.[13]
-
Plot the percentage of specific binding against the logarithm of the test compound concentration to generate a competition curve.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.[15]
-
Convert the IC50 value to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.[13]
-
Protocol 2: In Vivo Hot Plate Analgesia Assay
This protocol describes a common method for assessing the antinociceptive efficacy of opioid compounds in rodents, which primarily measures supraspinal-mediated analgesia.[17][18]
Objective: To determine the analgesic potency of hydrocodone and hydromorphone by measuring the increase in reaction latency to a thermal stimulus in mice or rats.
Materials:
-
Subjects: Male Sprague-Dawley rats or C57BL/6 mice.[19]
-
Test Compounds: this compound, Hydromorphone HCl, dissolved in a suitable vehicle (e.g., saline).
-
Equipment: Hot plate apparatus maintained at a constant temperature (e.g., 55 ± 0.5 °C), stopwatch.
Procedure:
-
Acclimation: Acclimate the animals to the testing room and handling procedures for several days before the experiment.
-
Baseline Latency: Place each animal individually on the hot plate and start a stopwatch. Measure the time it takes for the animal to exhibit a nociceptive response (e.g., licking a hind paw, jumping). This is the baseline latency. To prevent tissue damage, a cut-off time (e.g., 30-45 seconds) is established, and any animal not responding by this time is removed.
-
Drug Administration: Administer a specific dose of hydrocodone, hydromorphone, or vehicle to groups of animals via a chosen route (e.g., subcutaneous injection).[19]
-
Post-Treatment Latency: At predetermined time points after drug administration (e.g., 30, 60, 90, and 120 minutes), place the animals back on the hot plate and measure their reaction latency again.
-
Data Analysis:
-
The analgesic effect is often expressed as the Maximum Possible Effect (%MPE), calculated using the formula: %MPE = [(Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100 .
-
Dose-response curves are generated by plotting the %MPE against the logarithm of the drug dose.
-
The ED50 value (the dose required to produce 50% of the maximum possible effect) is calculated from the dose-response curve to quantify and compare the potency of the compounds.[20]
-
Signaling Pathway Visualization
Both hydrocodone and hydromorphone exert their effects by binding to the mu-opioid receptor, a G-protein coupled receptor (GPCR).[21][22] The primary analgesic pathway is mediated by G-protein signaling, while a separate pathway involving β-arrestin is associated with many of the adverse effects, such as tolerance and respiratory depression.[21][23]
Caption: Mu-opioid receptor signaling cascade upon agonist binding.
References
- 1. Oral Opioids (Hydrocodone, Oxycodone, Hydromorphone, Morphine) | Pain Management Education at UCSF [pain.ucsf.edu]
- 2. Mu-opioid receptor - Wikipedia [en.wikipedia.org]
- 3. Preclinical and Clinical Pharmacology of Hydrocodone for Chronic Pain: A Mini Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Preclinical and Clinical Pharmacology of Hydrocodone for Chronic Pain: A Mini Review [frontiersin.org]
- 5. Mu receptor binding of some commonly used opioids and their metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. zenodo.org [zenodo.org]
- 7. researchgate.net [researchgate.net]
- 8. [Table], Table 3. Approximate Dose Equivalents for Opioid Analgesicsa - PDQ Cancer Information Summaries - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. emedicine.medscape.com [emedicine.medscape.com]
- 10. surgery.utoronto.ca [surgery.utoronto.ca]
- 11. Table: Equianalgesic Doses of Opioid Analgesics*,†,‡-MSD Manual Professional Edition [msdmanuals.com]
- 12. mypcnow.org [mypcnow.org]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. giffordbioscience.com [giffordbioscience.com]
- 17. Experimental considerations for the assessment of in vivo and in vitro opioid pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. The analgesic efficacy of morphine varies with rat strain and experimental pain model: implications for target validation efforts in pain drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 20. scholars.okstate.edu [scholars.okstate.edu]
- 21. researchgate.net [researchgate.net]
- 22. Opioid receptors signaling network - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
A Comparative Analysis of Hydrocodone Bitartrate and Tramadol in a Rodent Model of Neuropathic Pain
For Immediate Release
This guide presents a comparative analysis of the analgesic efficacy of hydrocodone bitartrate (B1229483) and tramadol (B15222) in a preclinical model of neuropathic pain. The findings are intended for researchers, scientists, and professionals in the field of drug development to provide objective data on the performance of these two commonly prescribed analgesics.
Introduction
Neuropathic pain, a chronic and debilitating condition arising from nerve damage, presents a significant therapeutic challenge. Opioid analgesics, including hydrocodone and tramadol, are frequently utilized in its management. Hydrocodone bitartrate is a semi-synthetic opioid that primarily acts as an agonist at the mu (µ)-opioid receptor.[1][2] Tramadol is a synthetic opioid that, in addition to its weak µ-opioid receptor agonism, also inhibits the reuptake of serotonin (B10506) and norepinephrine (B1679862), contributing to its analgesic effect.[3][4] This guide summarizes preclinical data comparing the efficacy of these two compounds in a validated rodent model of neuropathic pain.
Comparative Efficacy in a Neuropathic Pain Model
The Chronic Constriction Injury (CCI) model in rats is a widely used and well-characterized model of neuropathic pain that mimics many of the symptoms observed in humans, including mechanical allodynia (pain in response to a non-painful stimulus) and thermal hyperalgesia (an exaggerated response to a painful heat stimulus).[5][6]
While a direct head-to-head comparative study with extensive dose-response data for both drugs in the same CCI experiment was not identified in the available literature, data from separate studies using the CCI model in rats allows for an indirect comparison of their effects on thermal hyperalgesia.
Data Presentation
The following table summarizes the dose-dependent effects of subcutaneously administered tramadol on paw withdrawal latency in a thermal hyperalgesia test following CCI in rats.[7]
| Treatment Group (Subcutaneous) | Dose (mg/kg) | Paw Withdrawal Latency (seconds) |
| Saline (Control) | - | ~4.5 |
| Tramadol | 10 | ~7.5 |
| Tramadol | 20 | ~9.0 |
| Tramadol | 30 | ~10.5 |
Note: Data is approximated from graphical representations in the cited study and represents peak effect.[7]
Experimental Protocols
The following protocols are standard methodologies used in the CCI model of neuropathic pain and the subsequent behavioral assessments.
Chronic Constriction Injury (CCI) Surgical Protocol
-
Anesthesia: Male Sprague-Dawley or Wistar rats are anesthetized with an appropriate anesthetic agent (e.g., isoflurane).[5] Ophthalmic ointment is applied to the eyes to prevent drying.
-
Surgical Preparation: The thigh of the left hind limb is shaved and the skin is sterilized with alternating applications of iodine and alcohol.[5]
-
Sciatic Nerve Exposure: A skin incision is made on the lateral aspect of the thigh, and the biceps femoris muscle is blunt-dissected to expose the common sciatic nerve.[6]
-
Ligation: Four loose ligatures of chromic gut suture are tied around the sciatic nerve at approximately 1 mm intervals. The ligatures are tightened to the point of causing a slight constriction of the nerve without arresting epineural blood flow.[6]
-
Closure: The muscle layer is closed with sutures, and the skin is closed with wound clips or sutures.
-
Post-operative Care: Animals are allowed to recover on a heating pad and are monitored according to institutional animal care and use committee guidelines.
Assessment of Mechanical Allodynia: Von Frey Test
-
Acclimation: Rats are placed in individual transparent plastic cages on an elevated wire mesh floor and allowed to acclimate for at least 30 minutes before testing.[10][11]
-
Stimulation: Calibrated von Frey filaments of increasing stiffness are applied to the plantar surface of the hind paw.[10] The filament is pressed against the paw until it buckles, and the pressure is held for a few seconds.
-
Response: A positive response is recorded as a sharp withdrawal of the paw.[11]
-
Threshold Determination: The 50% paw withdrawal threshold is determined using the up-down method.[10]
Assessment of Thermal Hyperalgesia: Plantar Test
-
Acclimation: Rats are placed in individual plastic enclosures on a glass floor and allowed to acclimate.[5]
-
Heat Stimulation: A radiant heat source is positioned under the glass floor and focused on the plantar surface of the hind paw.[5]
-
Response: The time taken for the rat to withdraw its paw from the heat source is recorded as the paw withdrawal latency.[7]
-
Cut-off Time: A cut-off time (e.g., 20 seconds) is used to prevent tissue damage.
Mechanism of Action and Signaling Pathways
The analgesic effects of hydrocodone and tramadol are mediated by distinct signaling pathways.
This compound: As a µ-opioid receptor agonist, hydrocodone binds to and activates µ-opioid receptors, which are G-protein coupled receptors.[1] This activation leads to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels, and the modulation of ion channels. The overall effect is a reduction in neuronal excitability and the inhibition of nociceptive signal transmission.[12]
Tramadol: Tramadol exerts its analgesic effects through a dual mechanism. It is a weak agonist of the µ-opioid receptor.[3] Additionally, it inhibits the reuptake of serotonin (5-HT) and norepinephrine (NE) in the central nervous system.[3][13] The increased synaptic availability of these neurotransmitters enhances descending inhibitory pain pathways.
Mandatory Visualization
Caption: Signaling pathways of this compound and tramadol.
Caption: Experimental workflow for comparing analgesics in the CCI model.
References
- 1. Activation of μ-δ opioid receptor heteromers inhibits neuropathic pain behavior in rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Opioids for neuropathic pain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Tramadol for neuropathic pain in adults - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Neuropathic pain: Mechanisms and therapeutic strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Video: Chronic Constriction of the Sciatic Nerve and Pain Hypersensitivity Testing in Rats [jove.com]
- 6. Chronic Constriction of the Sciatic Nerve and Pain Hypersensitivity Testing in Rats [jove.com]
- 7. Tramadol relieves thermal hyperalgesia in rats with chronic constriction injury of the sciatic nerve - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Tramadol vs. Hydrocodone: Uses, Strength, and Warnings [healthline.com]
- 9. Tramadol vs. Hydrocodone: Pain Medication Comparison [verywellhealth.com]
- 10. Frontiers | Spontaneous, Voluntary, and Affective Behaviours in Rat Models of Pathological Pain [frontiersin.org]
- 11. bio-protocol.org [bio-protocol.org]
- 12. Molecular Mechanisms of Opioid Receptor-Dependent Signaling and Behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Tramadol - Wikipedia [en.wikipedia.org]
A Comparative Guide to Validating the Purity of a Hydrocodone Bitartrate Reference Standard
For researchers, scientists, and drug development professionals, ensuring the purity of a hydrocodone bitartrate (B1229483) reference standard is a critical step in the analytical workflow. This guide provides a comparative framework for validating a new hydrocodone bitartrate reference standard against an established compendial standard, such as the United States Pharmacopeia (USP) reference standard. The methodologies and data presented herein are designed to offer a comprehensive approach to purity verification, adhering to regulatory expectations.
Key Purity Attributes and Analytical Methodologies
The validation of a this compound reference standard hinges on a series of analytical tests designed to confirm its identity, quantify its purity, and characterize any impurities. High-Performance Liquid Chromatography (HPLC) is the cornerstone of purity assessment, supported by other techniques to provide a complete purity profile.
Table 1: Comparison of Analytical Methods for Purity Validation
| Analytical Method | Purpose | Acceptance Criteria (Typical) | New Reference Standard (Example Data) | USP Reference Standard (Example Data) |
| High-Performance Liquid Chromatography (HPLC) - Assay | To determine the purity of the this compound. | 98.0% - 102.0% (on dried basis) | 99.8% | 99.9% |
| HPLC - Impurity Profiling | To identify and quantify any related substances or degradation products. | Individual impurity: ≤ 0.15% Total impurities: ≤ 0.5% | Related Compound A: 0.05% Unknown Impurity 1: 0.03% Total Impurities: 0.08% | Related Compound A: 0.04% Total Impurities: 0.04% |
| Gas Chromatography-Mass Spectrometry (GC-MS) | To identify and quantify volatile organic impurities and residual solvents. | Per USP <467> | Meets USP requirements | Meets USP requirements |
| Karl Fischer Titration | To determine the water content. | 7.5% - 12.0% | 9.2% | 9.5% |
| Residue on Ignition (ROI) / Sulfated Ash | To measure the amount of inorganic impurities. | ≤ 0.1% | 0.05% | 0.04% |
| Identity Confirmation (FTIR & UV-Vis) | To confirm the chemical structure. | Spectrum corresponds to the established reference standard. | Conforms | Conforms |
Experimental Workflow for Purity Validation
A systematic workflow is essential for the comprehensive validation of a new this compound reference standard. The process involves a head-to-head comparison with a recognized compendial standard across multiple analytical platforms.
Caption: Experimental workflow for the validation of a new this compound reference standard.
Detailed Experimental Protocols
High-Performance Liquid Chromatography (HPLC) for Assay and Impurity Profiling
This method is adapted from the USP monograph for this compound.[1]
-
Mobile Phase: Prepare a filtered and degassed mixture of acetonitrile, water, and diethylamine (B46881) (800:4:1). Mix this solution with methanol (B129727) in a 55:45 ratio.
-
Standard Preparation: Accurately weigh and dissolve the USP this compound RS in the mobile phase to obtain a known concentration of about 1.0 mg/mL.
-
Sample Preparation: Accurately weigh and dissolve the new this compound reference standard in the mobile phase to obtain a concentration of about 1.0 mg/mL.
-
Chromatographic System:
-
Column: 4.6-mm x 25-cm; packing L1 (C18).
-
Detector: UV at 280 nm.
-
Flow Rate: 1.5 mL/min.
-
Injection Volume: 20 µL.
-
-
Procedure: Inject the standard and sample solutions into the chromatograph, record the chromatograms, and measure the peak areas. For the assay, calculate the percentage of this compound in the new reference standard relative to the USP standard. For impurity profiling, identify and quantify any peaks other than the main hydrocodone peak.
Gas Chromatography-Mass Spectrometry (GC-MS) for Residual Solvents
This procedure follows the guidelines of USP General Chapter <467> for residual solvents.
-
Sample Preparation: Dissolve a known weight of the this compound reference standard in a suitable solvent (e.g., dimethyl sulfoxide).
-
Standard Preparation: Prepare a standard solution containing known concentrations of the potential residual solvents.
-
GC-MS System:
-
Column: A suitable capillary column for residual solvent analysis.
-
Carrier Gas: Helium.
-
Injector and Detector Temperatures: Optimized for the solvents being analyzed.
-
Mass Spectrometer: Operated in full scan or SIM mode for identification and quantification.
-
-
Procedure: Inject the sample and standard solutions. Identify and quantify any residual solvents present in the sample by comparing their retention times and mass spectra to the standards.
Karl Fischer Titration for Water Content
This method is based on USP General Chapter <921>.
-
Apparatus: A calibrated Karl Fischer titrator.
-
Reagent: Calibrated Karl Fischer reagent.
-
Procedure: Accurately weigh a portion of the this compound reference standard and transfer it to the titration vessel. Titrate with the Karl Fischer reagent to the electrometric endpoint. Calculate the percentage of water in the sample.
Conclusion
The validation of a new this compound reference standard requires a multi-faceted analytical approach. By comparing the new standard against a compendial standard using a battery of tests including HPLC, GC-MS, and Karl Fischer titration, a high degree of confidence in its purity can be established. The data presented in this guide serves as a template for the type of comparative results expected in a comprehensive validation study. Adherence to these principles ensures the reliability and accuracy of future analytical measurements that rely on this reference standard.
References
A Comparative Guide to the In Vitro Receptor Binding Kinetics of Hydrocodone and Fentanyl
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vitro receptor binding kinetics of two clinically significant opioids, hydrocodone and fentanyl, at the mu (µ)-opioid receptor. The information presented is supported by experimental data from peer-reviewed scientific literature, offering valuable insights for researchers in pharmacology and drug development.
Executive Summary
Hydrocodone and fentanyl are both agonists of the µ-opioid receptor, the primary target for opioid analgesics. However, their interaction with the receptor at a molecular level exhibits significant differences in binding affinity and kinetics. Fentanyl demonstrates a considerably higher binding affinity for the µ-opioid receptor compared to hydrocodone. While comprehensive kinetic data, including association (Kon) and dissociation (Koff) rates, are not available in a single comparative study, existing data on binding affinity (Ki) and fentanyl's residence time provide a basis for comparison.
Quantitative Receptor Binding Kinetics
The following table summarizes the available in vitro binding affinity data for hydrocodone and fentanyl at the µ-opioid receptor.
| Parameter | Hydrocodone | Fentanyl | Reference |
| Binding Affinity (Ki) at µ-opioid receptor | 19.8 nM | 1.346 nM | [1][2] |
| Receptor Residence Time (τ = 1/Koff) | Data not available | ~4 minutes (computationally estimated) | [3] |
Note: A lower Ki value indicates a higher binding affinity. The residence time for fentanyl is a calculated estimate and provides an indication of the dissociation rate.
Discussion of Receptor Binding Kinetics
Binding Affinity (Ki):
Fentanyl exhibits a significantly higher binding affinity for the µ-opioid receptor than hydrocodone, as indicated by its lower Ki value.[1][2] This higher affinity contributes to fentanyl's greater potency as an analgesic. It is important to note that reported Ki values for fentanyl can vary across different studies, which may be attributable to variations in experimental conditions, such as the radioligand used, tissue source, and assay methodology.[4]
Dissociation Rate (Koff) and Residence Time:
Experimental Protocols
The following is a representative protocol for a competitive radioligand binding assay used to determine the Ki of a test compound for the µ-opioid receptor. This methodology is fundamental to obtaining the quantitative data presented in this guide.
Objective: To determine the binding affinity (Ki) of a test compound (e.g., hydrocodone or fentanyl) for the human µ-opioid receptor.
Materials:
-
Receptor Source: Cell membranes from a stable cell line expressing the recombinant human µ-opioid receptor (e.g., HEK293 or CHO cells).
-
Radioligand: A tritiated or iodinated ligand with high affinity and selectivity for the µ-opioid receptor (e.g., [³H]-DAMGO or [³H]-Diprenorphine).
-
Test Compounds: Hydrocodone and Fentanyl.
-
Non-specific Binding Control: A high concentration of a non-selective opioid antagonist (e.g., 10 µM Naloxone).
-
Assay Buffer: Typically 50 mM Tris-HCl, pH 7.4.
-
Filtration Apparatus: A cell harvester with glass fiber filters.
-
Scintillation Counter: For quantifying radioactivity.
Procedure:
-
Membrane Preparation: Thaw frozen cell membranes on ice and resuspend them in ice-cold assay buffer to a predetermined protein concentration.
-
Assay Setup: In a 96-well plate, set up the following in triplicate:
-
Total Binding: Assay buffer, radioligand, and membrane suspension.
-
Non-specific Binding: Assay buffer, radioligand, non-specific binding control, and membrane suspension.
-
Competitive Binding: Assay buffer, radioligand, varying concentrations of the test compound, and membrane suspension.
-
-
Incubation: Incubate the plate at a specified temperature (e.g., 25°C or 37°C) for a duration sufficient to reach binding equilibrium (e.g., 60-120 minutes).
-
Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.
-
Washing: Wash the filters multiple times with ice-cold assay buffer to remove any unbound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.
Data Analysis:
-
Calculate Specific Binding: Specific Binding = Total Binding - Non-specific Binding.
-
Generate Competition Curve: Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine IC50: The IC50 value, the concentration of the test compound that inhibits 50% of the specific binding of the radioligand, is determined using non-linear regression analysis of the competition curve.
-
Calculate Ki: The Ki value is calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its equilibrium dissociation constant.
Signaling Pathways and Visualizations
Upon binding to the µ-opioid receptor, both hydrocodone and fentanyl initiate intracellular signaling cascades. The primary pathway involves the activation of inhibitory G proteins (Gi/o), leading to the desired analgesic effects. However, these agonists can also engage the β-arrestin pathway, which is often associated with the development of tolerance and certain adverse effects.[5][6][7]
Mu-Opioid Receptor Signaling Pathway
Caption: Mu-opioid receptor signaling cascade upon agonist binding.
Experimental Workflow for Receptor Binding Assay
Caption: Workflow for a competitive radioligand binding assay.
References
- 1. Mu receptor binding of some commonly used opioids and their metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. biorxiv.org [biorxiv.org]
- 4. zenodo.org [zenodo.org]
- 5. pnas.org [pnas.org]
- 6. Mechanism of β-arrestin recruitment by the μ-opioid G protein-coupled receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pnas.org [pnas.org]
Safety Operating Guide
Safeguarding Research: A Comprehensive Guide to the Disposal of Hydrocodone Bitartrate
For Immediate Implementation by Researchers, Scientists, and Drug Development Professionals
The proper disposal of hydrocodone bitartrate (B1229483), a Schedule II controlled substance, is a critical component of laboratory safety and regulatory compliance. This guide provides essential, step-by-step procedures to ensure the secure and compliant disposal of this potent opioid, thereby mitigating risks of diversion, accidental exposure, and environmental contamination. Adherence to these protocols is mandatory to maintain a safe laboratory environment and comply with the stringent regulations set forth by the Drug Enforcement Administration (DEA).
Core Disposal Procedures for Hydrocodone Bitartrate in a Laboratory Setting
The primary and most recommended method for the disposal of this compound from a laboratory setting is through a DEA-registered reverse distributor. This ensures a compliant and secure chain of custody for the destruction of the controlled substance. On-site destruction is also permissible but must adhere to the DEA's "non-retrievable" standard.
Disposal via a DEA-Registered Reverse Distributor
This is the most common and straightforward method for DEA registrants.
-
Step 1: Segregation and Inventory. Isolate all expired, unwanted, or excess this compound. Maintain a meticulous inventory of the substances designated for disposal.
-
Step 2: Engage a Reverse Distributor. Contact a DEA-registered reverse distributor to arrange for the collection and disposal of the controlled substances.
-
Step 3: Documentation (DEA Form 222). For the transfer of Schedule II substances like this compound, the reverse distributor will issue a DEA Form 222 to the registrant.
-
Step 4: Secure Transfer. The controlled substances are securely packed and transferred to the reverse distributor.
-
Step 5: Record Keeping. The reverse distributor is responsible for completing a DEA Form 41 upon destruction of the substance and providing a copy to the registrant. Registrants must maintain all records related to the transfer and disposal for a minimum of two years.
On-Site Destruction
On-site destruction is a less common method for research laboratories due to the stringent requirements. The method used must render the this compound "non-retrievable," meaning it is permanently altered and cannot be practically recovered.
-
DEA "Non-Retrievable" Standard: The DEA mandates that the process used to render a substance "non-retrievable" must permanently alter its physical or chemical condition through irreversible means, making it unavailable and unusable for all practical purposes. Methods such as flushing or mixing with coffee grounds or kitty litter are not considered compliant for DEA registrants. Incineration is a recognized method that meets this standard.[1][2]
-
Commercially Available Destruction Kits: For laboratories that generate small quantities of controlled substance waste, commercially available chemical digestion systems can be used. These systems typically contain activated charcoal or other chemicals that adsorb and chemically alter the hydrocodone, rendering it non-retrievable.
-
Documentation (DEA Form 41): Prior to on-site disposal, the registrant must complete a DEA Form 41, the "Registrants Inventory of Drugs Surrendered." This form documents the substance, quantity, and method of destruction and must be signed by two authorized employees who witnessed the destruction. A copy of this form must be kept for at least two years.
Quantitative Data on Controlled Substance Wastage
The following table presents data from a study on controlled substance wastage in healthcare facilities, which can provide insight into the disposal patterns of opioids like hydrocodone.
| Controlled Substance Combination | Percentage of Dispensed Drug Wasted |
| Acetaminophen-Hydrocodone | 6.3% |
| Acetaminophen-Oxycodone | 1.3% |
| Acetaminophen-Codeine | 50% |
Data adapted from a study on controlled substance wastage in healthcare facilities.
Experimental Protocols: Chemical Neutralization
Providing a specific, detailed experimental protocol for the chemical neutralization of this compound that meets the DEA's "non-retrievable" standard is not feasible for a general guide. The effectiveness of such a protocol would need extensive validation to ensure compliance. Studies have shown that simple methods like extreme pH adjustment are not effective for the rapid and complete destruction of hydrocodone. Advanced oxidation processes have shown promise but often require specialized equipment.
Therefore, the recommended and most compliant methods for researchers are the use of a DEA-registered reverse distributor or a commercially available on-site destruction kit that is certified to meet the "non-retrievable" standard.
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound in a research setting.
Caption: Decision workflow for this compound disposal.
References
Essential Safety and Logistical Information for Handling Hydrocodone Bitartrate
For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of potent compounds like Hydrocodone Bitartrate is paramount. This guidance provides essential, immediate safety and logistical information, including operational and disposal plans, to foster a secure laboratory environment.
Personal Protective Equipment (PPE)
The selection of appropriate Personal Protective Equipment (PPE) is the foundation of safe handling of this compound. The following table summarizes the recommended PPE based on various handling scenarios.
| Handling Scenario | Eye and Face Protection | Hand Protection | Respiratory Protection | Protective Clothing |
| Weighing and Compounding (Dry Powder) | Safety glasses with side shields or goggles. A face shield may be required if there is a risk of splashes.[1] | Two pairs of powder-free nitrile gloves tested for resistance to chemotherapy agents (ASTM D6978).[2][3] The outer glove should be worn over the gown cuff.[4] | A NIOSH-approved respirator is recommended when handling powders outside of a containment system.[5] | A disposable gown made of low-permeability fabric with a solid front, long sleeves, and tight-fitting cuffs.[4] |
| Handling Solutions | Safety glasses with side shields or goggles. | Two pairs of powder-free nitrile gloves. | Not typically required if handled in a well-ventilated area or a chemical fume hood. | A lab coat or disposable gown. |
| Spill Cleanup | Goggles and a face shield.[6] | Two pairs of heavy-duty nitrile gloves. | A NIOSH-approved respirator with particulate filters (N100, R100, or P100).[7] | A disposable, fluid-resistant gown or coveralls with shoe covers.[6] |
| General Laboratory Operations | Safety glasses. | A single pair of nitrile gloves. | Not typically required. | A standard lab coat. |
Experimental Protocol: Glove Permeation Testing
Methodology for ASTM D6978-19 Adaptation
-
Test Chemical Preparation : A saturated solution of this compound in a relevant solvent (e.g., isopropanol (B130326) or water) is prepared.
-
Glove Specimen : A circular specimen is cut from the palm area of the glove to be tested.
-
Permeation Cell : The glove specimen is placed in a permeation cell, separating the test chemical from a collection medium (e.g., a buffer solution or air).
-
Exposure : The outer surface of the glove specimen is exposed to the this compound solution.
-
Sampling : The collection medium is sampled at predetermined time intervals.
-
Analysis : The collected samples are analyzed using a sensitive analytical method, such as High-Performance Liquid Chromatography (HPLC), to detect any presence of this compound.
-
Breakthrough Time : The normalized breakthrough time is the time at which the permeation rate of the chemical through the glove material reaches a defined level (e.g., 0.01 µg/cm²/min).[7]
Visualizing Safety Workflows
To ensure procedural clarity and adherence, the following diagrams illustrate key safety workflows for handling this compound.
Caption: PPE selection workflow based on the handling task.
Caption: Step-by-step procedure for donning and doffing PPE.
Operational and Disposal Plans
A comprehensive plan for the entire lifecycle of this compound in the laboratory, from receipt to disposal, is critical for safety and compliance.
Spill Management
In the event of a spill, immediate and correct action is necessary to prevent exposure and contamination.
-
Evacuate and Secure the Area : Alert others and restrict access to the spill area.
-
Don Appropriate PPE : Refer to the "Spill Cleanup" section in the PPE table above.[6]
-
Contain the Spill :
-
Clean the Area :
-
Use tongs or other tools to pick up any broken glass and place it in a designated sharps container for hazardous waste.[6]
-
Carefully collect all contaminated absorbent materials and place them in a labeled hazardous waste bag.
-
Clean the spill area with a detergent solution, followed by a rinse with water.[4]
-
-
Decontaminate and Dispose :
-
All contaminated PPE and cleaning materials must be disposed of as hazardous waste.[9]
-
Remove PPE carefully to avoid cross-contamination and wash hands thoroughly.
-
Disposal Plan
Proper disposal of this compound and associated contaminated materials is crucial to prevent environmental contamination and diversion.
-
Contaminated Materials : All disposable PPE, cleaning materials, and other items that have come into contact with this compound must be disposed of as hazardous pharmaceutical waste according to institutional and local regulations.[9] These items should be placed in clearly labeled, sealed containers.
-
Unused Compound : Unused or expired this compound is a Schedule II controlled substance and must be disposed of in accordance with Drug Enforcement Administration (DEA) regulations. The preferred method is through a DEA-registered reverse distributor.
-
Alternative Disposal (if permitted) : If a take-back program or reverse distributor is not available, and institutional policy allows, the compound may be rendered "non-retrievable." This can be achieved by mixing the hydrocodone with an undesirable substance (e.g., cat litter, used coffee grounds), placing the mixture in a sealed container, and then disposing of it in the trash.[9] The FDA also provides a "flush list" for certain unused medicines if no other options are available, and hydrocodone-containing products are on this list.[10] However, this should be a last resort due to environmental concerns.[11] Always consult your institution's environmental health and safety office for specific guidance.
References
- 1. maxill.com [maxill.com]
- 2. eagleprotect.com [eagleprotect.com]
- 3. Fentanyl exposure risks and the importance of PPE| | PRIMED Medical Products, Inc. [primed.com]
- 4. purduepharma.com [purduepharma.com]
- 5. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 6. Spill and Cleaning Protocol | Environmental Health & Safety | Michigan State University [ehs.msu.edu]
- 7. Fentanyl and carfentanil permeation through commercial disposable gloves - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Fentanyl and carfentanil permeation through commercial disposable gloves [stacks.cdc.gov]
- 9. benchchem.com [benchchem.com]
- 10. accessdata.fda.gov [accessdata.fda.gov]
- 11. Potential Exposures and PPE Recommendations | Substance Use | CDC [cdc.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
